Methyl 2-formylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMODRRGEUGHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961507 | |
| Record name | Methyl 2-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-56-9 | |
| Record name | Methyl 2-formylbenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-formylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-formylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-formylbenzoate CAS number and properties
An In-Depth Technical Guide to Methyl 2-formylbenzoate: Synthesis, Properties, and Applications in Modern Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound (CAS No. 4122-56-9), a versatile aromatic compound pivotal in various fields of chemical and pharmaceutical research. We will delve into its fundamental properties, validated synthesis protocols, key applications, and the critical safety considerations necessary for its handling. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Compound Identification and Core Properties
This compound, also known as 2-(methoxycarbonyl)benzaldehyde, is an organic compound featuring both an aldehyde and a methyl ester functional group attached to a benzene ring in an ortho substitution pattern.[1][2] This unique arrangement of electron-withdrawing groups dictates its reactivity and utility as a precursor in complex organic synthesis.
Chemical Structure and Identifiers
The structural representation and key identifiers are crucial for unambiguous compound recognition in research and procurement.
References
physical and chemical properties of Methyl 2-formylbenzoate
An In-depth Technical Guide to Methyl 2-formylbenzoate: Properties, Reactivity, and Applications
Authored by: A Senior Application Scientist
Introduction: this compound (CAS No. 4122-56-9) is a bifunctional aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique molecular architecture, featuring an aldehyde and a methyl ester in an ortho configuration on a benzene ring, provides a versatile platform for the construction of complex molecular frameworks.[2] This guide offers a comprehensive overview of its physical and chemical properties, spectroscopic signature, reactivity, synthesis, and key applications, with a particular focus on its role as a precursor in drug discovery and development.[1][3]
Molecular Structure and Identification
This compound, also known by synonyms such as 2-Carbomethoxybenzaldehyde or Methyl o-formylbenzoate, possesses a distinct structure that dictates its chemical behavior.[4][5] The presence of both an electron-withdrawing aldehyde group and a methyl ester group on the aromatic ring influences its reactivity and physical characteristics.
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 4122-56-9[4][6] |
| Molecular Formula | C₉H₈O₃[4][6][7] |
| Canonical SMILES | COC(=O)C1=CC=CC=C1C=O[4][8] |
| InChI Key | YRMODRRGEUGHTF-UHFFFAOYSA-N[4][8] |
Physicochemical Properties
The physical properties of this compound are fundamental to its handling, storage, and application in various experimental setups. While some sources describe it as a solid, it is often encountered as a colorless to pale yellow liquid.[5][9]
| Property | Value | Source(s) |
| Molecular Weight | 164.16 g/mol | [4][6][7] |
| Appearance | Liquid / Pale yellow solid | [5][9] |
| Boiling Point | 95 °C at 0.5 mmHg[10] 280.0 °C at 760 mmHg | [11] |
| Density | 1.2 ± 0.1 g/cm³ | [11] |
| Refractive Index | 1.558 | [11] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [11] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of this compound. The key spectral features are summarized below.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton (typically a singlet downfield, ~10 ppm), and the methyl ester protons (a singlet around 3.9 ppm).
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the two carbonyl carbons (aldehyde and ester), the aromatic carbons, and the methoxy carbon of the ester.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
C=O Stretch (Aldehyde): A strong absorption band is expected around 1700 cm⁻¹.
-
C=O Stretch (Ester): A strong absorption band is expected around 1720 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are typically observed around 2850 and 2750 cm⁻¹.
-
C-O Stretch (Ester): A strong band will appear in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): In techniques like GC-MS, the molecular ion peak would be observed at an m/z ratio corresponding to its molecular weight (164.16).[4]
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems from the dual reactivity of its aldehyde and ester functionalities. Their proximity allows for unique intramolecular reactions and makes it a valuable precursor for heterocyclic systems.
-
Aldehyde Reactivity: The aldehyde group is a primary site for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, reductive amination, and condensation reactions. It can be oxidized to a carboxylic acid or reduced to an alcohol.
-
Ester Reactivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or it can be converted to other esters via transesterification. It can also react with strong nucleophiles like Grignard reagents.
-
Tandem and Cyclization Reactions: The ortho positioning of the two functional groups is key. For example, reaction with a primary amine can lead to the formation of an intermediate imine, which can then undergo intramolecular cyclization with the adjacent ester to form isoindolinone derivatives.[1] This bifunctional nature is exploited in multicomponent reactions, such as the Ugi reaction, to rapidly build molecular complexity.[1][3]
Below is a diagram illustrating a common reaction pathway involving this compound.
Caption: Reaction pathway for the synthesis of an isoindolinone derivative.
Synthesis and Purification
This compound is typically synthesized via the esterification of 2-formylbenzoic acid. Several methods have been reported, often varying by the choice of methylating agent and reaction conditions.
Experimental Protocol: Synthesis via Methyl Iodide
This protocol is adapted from established laboratory procedures.[7][10]
Objective: To synthesize this compound from 2-formylbenzoic acid.
Materials:
-
2-Formylbenzoic acid
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-formylbenzoic acid (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous potassium carbonate (1 equivalent) to the solution.
-
While stirring, add methyl iodide (3 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux (approx. 56°C) for 30-60 minutes.
-
Monitor the reaction by TLC. If the reaction is sluggish, continue stirring at room temperature for an extended period (e.g., 72 hours).[7]
-
After completion, filter the mixture through Celite to remove inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
Partition the oil between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.[7]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the residue by distillation under reduced pressure to obtain pure this compound.[10]
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a highly valuable building block in the pharmaceutical and fine chemical industries.[1][2]
-
Precursor for Bioactive Molecules: It serves as a starting material for a wide range of compounds with diverse pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, and antiviral properties.[1][3]
-
Synthesis of Heterocycles: Its structure is ideal for synthesizing important heterocyclic scaffolds like isoindolinones and phthalazinones, which are prevalent in many drug candidates.[1]
-
Multicomponent Reactions: Its ability to participate in complex one-pot reactions allows for the efficient and rapid generation of chemical libraries for high-throughput screening.[3]
-
Flavor and Fragrance Industry: The aromatic nature of the compound also lends it to applications in the creation of flavors and fragrances.[1][9]
Safety, Handling, and Storage
Proper handling and storage are crucial when working with this compound to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][12] It may also cause an allergic skin reaction and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[12] All handling should be done in a well-ventilated area or a chemical fume hood.[12]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Skin: Wash off with soap and plenty of water. Get medical advice if skin irritation occurs.[12]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth with water.[12]
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[12]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep the container tightly closed and consider storing under an inert atmosphere as it can be moisture-sensitive.[11][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, bases, acids, and amines.[11][12]
References
- 1. Buy this compound | 4122-56-9 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound 4122-56-9 [sigmaaldrich.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. prepchem.com [prepchem.com]
- 11. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
- 12. fishersci.com [fishersci.com]
Navigating the Solution: A Technical Guide to the Solubility of Methyl 2-Formylbenzoate in Organic Solvents
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the solubility of key chemical intermediates is a cornerstone of efficient and successful research and development, particularly in the pharmaceutical industry. Methyl 2-formylbenzoate, a versatile precursor for a wide range of bioactive molecules, is no exception.[1][2] This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for laboratory applications.
Physicochemical Profile of this compound
This compound (C₉H₈O₃) is an aromatic compound featuring both a methyl ester and an aldehyde functional group.[3] Its molecular weight is approximately 164.16 g/mol .[3] The presence of the polar carbonyl groups from the aldehyde and ester functionalities, combined with the largely nonpolar benzene ring, results in a molecule with moderate polarity. This dual character is a key determinant of its solubility in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | PubChem[3] |
| Molecular Weight | 164.16 g/mol | PubChem[3] |
| Appearance | White or colorless to light yellow powder or liquid | TCI Chemicals |
| Physical State | Solid or liquid | ChemSrc[4] |
| Moisture Sensitivity | Yes | ChemSrc[4] |
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is fundamental to predicting the solubility of a compound in a given solvent. This adage is based on the concept that substances with similar intermolecular forces are more likely to be miscible.
Polar Solvents: Protic polar solvents, such as alcohols (e.g., methanol, ethanol), can engage in hydrogen bonding with the oxygen atoms of the carbonyl groups in this compound. Aprotic polar solvents (e.g., acetone, ethyl acetate) can interact through dipole-dipole interactions. These interactions help to overcome the solute-solute and solvent-solvent forces, leading to dissolution.
Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) primarily interact through weaker London dispersion forces. While the benzene ring of this compound can interact favorably with these solvents, the polar functional groups may limit its solubility.
The interplay of these forces dictates the extent to which this compound will dissolve in a particular organic solvent.
Caption: Intermolecular forces governing the solubility of this compound.
Qualitative Solubility of this compound
Based on its structure, the following qualitative predictions can be made:
-
High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, and in polar protic solvents like ethanol and methanol.
-
Moderate to Low Solubility: Expected in nonpolar solvents such as toluene and hexane.
-
Insoluble: Expected in water.
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol provides a reliable method for quantifying the solubility of this compound in a chosen organic solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Stir the solutions vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A self-validating check is to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion and Practical Implications
While precise, universally applicable quantitative data on the solubility of this compound in all organic solvents is not extensively documented, a strong understanding of its physicochemical properties and the theoretical principles of solubility allows for reliable predictions. For critical applications in drug development and organic synthesis, the provided experimental protocol offers a robust method for accurate solubility determination. This knowledge is paramount for optimizing reaction conditions, designing purification strategies, and ensuring the successful formulation of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 3. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-formylbenzoate
This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-formylbenzoate (CAS No. 4122-56-9), a key aromatic intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] As a bifunctional molecule containing both an aldehyde and a methyl ester, its structural confirmation relies on a multi-technique spectroscopic approach. This document synthesizes available data with established principles of spectroscopic interpretation to provide a robust framework for researchers, scientists, and drug development professionals. While a complete, unified set of experimental spectra is not publicly available in databases such as the Spectral Database for Organic Compounds (SDBS), this guide leverages verified mass spectrometry data and draws upon established chemical principles and data from structural isomers to present a comprehensive analytical overview.[3][4]
Molecular Structure and Analytical Overview
This compound possesses the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[5] The ortho-disubstituted aromatic ring presents a unique spectroscopic fingerprint. The primary analytical challenge is to unambiguously differentiate the aldehyde and ester functionalities and to fully assign the signals of the four contiguous protons on the aromatic ring. This guide will address Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis involves examining both the proton (¹H) and carbon-13 (¹³C) spectra.
To facilitate a clear discussion of the NMR data, the atoms in this compound are numbered as follows:
Caption: Numbering scheme for this compound.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
Expected ¹H NMR Spectral Data
| Signal Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aldehyde Proton (H on C8) | 10.0 - 10.5 | Singlet (s) | 1H |
| Aromatic Protons (H3, H4, H5, H6) | 7.5 - 8.2 | Multiplet (m) | 4H |
| Methyl Protons (H on C9) | 3.9 - 4.1 | Singlet (s) | 3H |
Interpretation and Causality:
-
Aldehyde Proton (δ ≈ 10.0-10.5): The proton attached to the aldehyde carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O bond. This results in a characteristic downfield signal, typically observed as a sharp singlet as there are no adjacent protons to couple with.
-
Methyl Protons (δ ≈ 3.9-4.1): The three protons of the methyl ester group are in an identical chemical environment, giving rise to a single, sharp peak integrating to 3H. Their chemical shift is downfield from typical aliphatic protons due to the deshielding effect of the adjacent oxygen atom.
-
Aromatic Protons (δ ≈ 7.5-8.2): The four protons on the benzene ring (H3, H4, H5, H6) are in distinct chemical environments and will exhibit complex splitting patterns due to spin-spin coupling. The electron-withdrawing nature of both the aldehyde and ester groups shifts these signals downfield. H3 and H6, being ortho to an electron-withdrawing group, are expected to be the most downfield. The ortho, meta, and para coupling constants will result in a complex multiplet that requires higher field instrumentation to fully resolve.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, nine unique carbon signals are expected. While full experimental data is not publicly listed, a ¹³C NMR spectrum is noted as available from commercial databases.[5]
Predicted ¹³C NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| Aldehyde Carbonyl (C8) | 190 - 195 | Characteristic for aldehyde C=O. |
| Ester Carbonyl (C7) | 165 - 170 | Characteristic for ester C=O, less deshielded than aldehyde. |
| Aromatic Carbons (C1-C6) | 128 - 140 | Six distinct signals expected in the aromatic region. |
| Methyl Carbon (C9) | 52 - 55 | Typical for a methyl ester carbon attached to oxygen. |
Interpretation and Causality:
-
Carbonyl Carbons (C7, C8): The two carbonyl carbons are the most downfield signals due to the severe deshielding by their double-bonded oxygen atoms. The aldehyde carbonyl (C8) is typically found further downfield than the ester carbonyl (C7).
-
Aromatic Carbons (C1-C6): The six carbons of the benzene ring will appear as six distinct signals. The two carbons directly attached to the substituents (C1 and C2) will be significantly shifted due to substituent effects, while the four CH carbons will appear in the typical aromatic region.
-
Methyl Carbon (C9): The methyl carbon signal appears in the aliphatic region but is shifted downfield to ~53 ppm due to the deshielding effect of the attached oxygen atom.
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~3050-3100 | C-H Stretch | Medium-Weak | Aromatic C-H |
| ~2960, ~2850 | C-H Stretch | Medium-Weak | Methyl (-CH₃) |
| ~2830, ~2730 | C-H Stretch | Medium (diagnostic) | Aldehyde (O=C-H) |
| ~1720-1740 | C=O Stretch | Strong | Ester Carbonyl |
| ~1690-1715 | C=O Stretch | Strong | Aldehyde Carbonyl |
| ~1600, ~1480 | C=C Stretch | Medium-Weak | Aromatic Ring |
| ~1250-1300 | C-O Stretch | Strong | Ester (Aryl-O) |
| ~1100-1150 | C-O Stretch | Strong | Ester (O-Alkyl) |
Interpretation and Causality:
The IR spectrum of this compound is dominated by two strong carbonyl absorption bands.
-
Dual Carbonyl Stretches: The presence of two distinct C=O stretching peaks is the most telling feature. The ester carbonyl typically absorbs at a higher frequency (~1720-1740 cm⁻¹) than the aromatic aldehyde carbonyl (~1690-1715 cm⁻¹). This difference is due to the electronic environment; the oxygen of the ester group is less effective at donating electron density to the carbonyl compared to the aromatic ring's resonance with the aldehyde.
-
Aldehyde C-H Stretches: A key diagnostic feature for the aldehyde group is the presence of two weak to medium bands around 2830 cm⁻¹ and 2730 cm⁻¹, corresponding to the C-H bond stretch of the formyl group. The lower frequency band is often referred to as a Fermi resonance.
-
Ester C-O Stretches: Two strong bands in the fingerprint region, corresponding to the asymmetric and symmetric C-O stretching of the ester group, confirm its presence.
-
Aromatic Region: Peaks corresponding to aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Ionization (EI) is a common technique.
GC-MS Fragmentation Data
The NIST mass spectrometry library provides key fragmentation data for this compound.[5]
| m/z (mass-to-charge) | Proposed Fragment Ion | Relative Abundance |
| 164 | [C₉H₈O₃]⁺• (Molecular Ion) | Moderate |
| 133 | [M - OCH₃]⁺ | High (Base Peak) |
| 105 | [M - OCH₃ - CO]⁺ | High |
Interpretation of Fragmentation Pathway:
The fragmentation of this compound is driven by the stability of the resulting carbocations.
-
Molecular Ion (m/z 164): The initial ionization event removes an electron from the molecule, forming the molecular ion (M⁺•) with a mass-to-charge ratio equal to the molecular weight.
-
Formation of the Base Peak (m/z 133): The most favorable fragmentation pathway is the loss of a methoxy radical (•OCH₃, 31 Da) from the ester group. This results in the formation of a stable acylium cation at m/z 133, which is often the base peak (most abundant fragment).
-
Formation of the m/z 105 Ion: The acylium ion at m/z 133 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da). This is a very common fragmentation pattern for aromatic acylium ions and results in the formation of the stable phenyl cation with a formyl group, or a rearranged equivalent, at m/z 105.
Caption: Proposed EI-MS fragmentation pathway for this compound.
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms). Use a temperature program to separate the analyte from any impurities (e.g., ramp from 50°C to 250°C at 10°C/min).
-
MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically operating under EI at 70 eV). The mass analyzer scans a defined mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
References
- 1. CAS 4122-56-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 4122-56-9 [chemicalbook.com]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Chemoselective Synthesis of Methyl 2-formylbenzoate from 2-Carboxybenzaldehyde
Abstract
Methyl 2-formylbenzoate is a pivotal intermediate in organic synthesis, serving as a precursor for a wide array of pharmacologically active molecules and fine chemicals.[1] Its synthesis from 2-carboxybenzaldehyde presents a classic chemoselectivity challenge: the esterification of a carboxylic acid in the presence of a chemically sensitive aldehyde functional group. This technical guide provides an in-depth analysis of viable synthetic strategies, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles and rationale behind experimental design. We will dissect three core methodologies—SN2-based esterification, methylation via diazomethane, and acid-catalyzed Fischer esterification—offering detailed, self-validating protocols and field-proven insights for researchers, scientists, and professionals in drug development.
The Synthetic Challenge: Chemoselectivity
The starting material, 2-carboxybenzaldehyde (also known as 2-formylbenzoic acid), is a bifunctional aromatic compound.[2][3] The primary difficulty in converting it to this compound lies in the disparate reactivity of its two functional groups under various reaction conditions. The aldehyde group is susceptible to oxidation, reduction, and acetal formation, particularly under the strongly acidic conditions often employed in traditional Fischer esterification.[4][5] Therefore, a successful synthesis hinges on employing reaction conditions that selectively target the carboxylic acid for esterification while leaving the aldehyde moiety untouched.
This guide explores methodologies designed to overcome this hurdle, evaluating them on criteria of yield, purity, scalability, and operational safety.
Methodology I: Base-Mediated SN2 Esterification
This approach is one of the most reliable and widely used for this specific transformation due to its inherent chemoselectivity. The strategy leverages the significant difference in acidity between the carboxylic acid proton and other protons in the molecule.
Mechanistic Principle
The reaction proceeds via a classic SN2 pathway. A moderately strong base deprotonates the carboxylic acid, which is the most acidic site, to form a nucleophilic carboxylate anion. This carboxylate then attacks an electrophilic methylating agent, such as iodomethane (methyl iodide) or dimethyl sulfate, displacing a leaving group to form the desired methyl ester. The aldehyde group, lacking an acidic proton and being a weaker nucleophile, remains inert under these conditions.
In-Depth Experimental Protocol
This protocol is adapted from established literature procedures.[6][7]
Materials:
-
2-Carboxybenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.0-1.2 eq)
-
Iodomethane (CH₃I) (1.5-3.0 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF) (approx. 20 mL per 1 g of starting material)
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-carboxybenzaldehyde and anhydrous acetone (or DMF).
-
Stir the mixture to dissolve the starting material, then add anhydrous potassium carbonate.
-
With vigorous stirring, add iodomethane dropwise to the suspension.
-
Heat the reaction mixture to a gentle reflux (for acetone, ~56°C) for 30 minutes, then continue stirring at room temperature. Monitor reaction progress via Thin Layer Chromatography (TLC). The reaction may require several hours to 72 hours for completion.[6]
-
Upon completion, cool the mixture and filter it through a pad of Celite to remove the inorganic salts.
-
Rinse the filter cake with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to yield a crude oil.
-
Partition the oil between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the product.[6]
-
For highest purity, the resulting oil can be purified by distillation under reduced pressure.[7]
Causality and Field-Proven Insights
-
Choice of Base: Potassium carbonate is the base of choice. It is sufficiently basic to deprotonate the carboxylic acid (pKa ~3.9) but not strong enough to induce undesirable side reactions like aldol condensation of the aldehyde. Its insolubility in acetone necessitates a heterogeneous reaction, where fine powdering and vigorous stirring are critical for success.
-
Solvent System: Polar aprotic solvents like acetone or DMF are ideal. They effectively solvate the potassium cation while leaving the carboxylate anion relatively "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.
-
Methylating Agent: Iodomethane is a highly effective and reactive electrophile for SN2 reactions due to the excellent leaving group ability of iodide. An excess is used to ensure the reaction goes to completion.
Data Summary
| Reagent/Parameter | Quantity/Value | Rationale | Source(s) |
| 2-Carboxybenzaldehyde | 1.0 eq | Starting Material | [6][7] |
| Potassium Carbonate | 1.0 - 1.2 eq | Base for deprotonation | [6][7] |
| Iodomethane | 1.5 - 3.0 eq | Methylating agent | [6] |
| Solvent | Acetone or DMF | Polar aprotic medium | [6][7] |
| Temperature | 20 - 56°C | Mild conditions to ensure selectivity | [6] |
| Reported Yield | ~100% (crude) | High efficiency of the SN2 pathway | [6] |
Visualization: SN2 Esterification Workflow
Caption: Workflow for the base-mediated synthesis of this compound.
Methodology II: High-Efficiency Methylation with Diazomethane
For small-scale syntheses where exceptional purity and yield are paramount, esterification with diazomethane (CH₂N₂) is an outstanding, albeit hazardous, option.
Mechanistic Principle
This reaction is exceptionally clean and proceeds under very mild conditions. The acidic proton of the carboxylic acid is transferred to the carbon of diazomethane, forming a carboxylate anion and a highly reactive methyldiazonium cation (CH₃N₂⁺). In a subsequent, rapid SN2 step, the carboxylate attacks the methyl group of the cation, displacing molecular nitrogen (N₂) as the sole byproduct.[8][9]
Causality and Field-Proven Insights
-
Chemoselectivity: The reaction is initiated by an acid-base step. Since carboxylic acids are significantly more acidic than aldehydes or alcohols, diazomethane reacts exclusively with the carboxyl group.[10]
-
Advantages: The reaction is often quantitative and extremely fast, typically conducted at 0°C or room temperature. The only byproduct is nitrogen gas, which simply bubbles out of solution, simplifying purification dramatically.[9][10]
-
CRITICAL SAFETY WARNING: Diazomethane is a highly toxic, explosive, and carcinogenic gas.[8][10] It must be generated in situ using specialized, non-ground glass apparatus and handled only by trained personnel in a well-ventilated fume hood. A safer, commercially available alternative is (Trimethylsilyl)diazomethane (TMS-diazomethane), which often can be used analogously.
Conceptual Protocol
-
Dissolve 2-carboxybenzaldehyde in a suitable solvent mixture (e.g., diethyl ether/methanol).
-
Cool the solution in an ice bath (0°C).
-
Slowly add an ethereal solution of diazomethane dropwise until a faint yellow color persists (indicating a slight excess of diazomethane) and gas evolution ceases.
-
Allow the mixture to stir for a short period.
-
Quench any excess diazomethane carefully with a few drops of acetic acid.
-
Remove the solvent in vacuo to yield the highly pure methyl ester.
Visualization: Diazomethane Esterification Mechanism
Caption: Mechanism of esterification using diazomethane.
Methodology III: Fischer-Speier Acid-Catalyzed Esterification
The Fischer esterification is a classic, cost-effective method for producing esters, but its application to 2-carboxybenzaldehyde is fraught with challenges.
Mechanistic Principle & The Selectivity Problem
This is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[11][12] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol (methanol). The primary challenge here is that the acid catalyst can also protonate the aldehyde's carbonyl oxygen, making it susceptible to nucleophilic attack by methanol to form an acetal—a significant side product that can be difficult to separate.[5]
Strategy for Mitigating Side Reactions
Success with this method relies on exploiting Le Châtelier's principle.[12][13]
-
Use a Large Excess of Alcohol: Using methanol as both the reactant and the solvent pushes the equilibrium toward the desired ester product.
-
Control Reaction Conditions: Careful control of temperature and reaction time is necessary to favor esterification over acetal formation.
Despite these measures, this method is generally considered less selective for this particular substrate compared to the base-mediated approach.
Representative Protocol
-
In a round-bottom flask, dissolve 2-carboxybenzaldehyde in a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and neutralize the acid catalyst carefully with a base like sodium bicarbonate solution.
-
Remove the excess methanol under reduced pressure.
-
Perform an aqueous workup with an organic solvent (e.g., ethyl acetate) to extract the product.
-
Purify the crude product, likely a mixture of ester and acetal, via column chromatography or distillation.
Visualization: Fischer Esterification Pathway & Side Reaction
Caption: Competing reaction pathways in the Fischer esterification of 2-carboxybenzaldehyde.
Conclusion and Recommendations
The choice of synthetic method for this compound depends critically on the operational scale, safety infrastructure, and required product purity.
| Method | Key Advantages | Key Disadvantages | Recommendation |
| Base-Mediated SN2 | High chemoselectivity, good yield, safe reagents, scalable. | Can require long reaction times, heterogeneous reaction. | Highly Recommended for general lab-scale and pilot-scale synthesis due to its robustness and safety. |
| Diazomethane | Excellent (often quantitative) yield, very mild conditions, extremely clean reaction. | Extremely hazardous (toxic, explosive), not easily scalable. | Recommended only for small-scale synthesis where utmost purity is required and stringent safety protocols can be followed. |
| Fischer Esterification | Inexpensive reagents, simple setup. | Poor chemoselectivity, formation of side products, requires extensive purification. | Not recommended for high-purity synthesis but may be considered in industrial settings with robust purification capabilities. |
For most laboratory applications, the base-mediated SN2 esterification with iodomethane and potassium carbonate offers the best balance of yield, selectivity, safety, and scalability. It is a reliable and self-validating system for producing high-quality this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 2-Carboxybenzaldehyde | 119-67-5 [chemicalbook.com]
- 4. Buy this compound | 4122-56-9 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. studylib.net [studylib.net]
historical methods for Methyl 2-formylbenzoate preparation
An In-depth Technical Guide to the Historical Preparation of Methyl 2-formylbenzoate
Introduction: The Enduring Utility of a Versatile Synthon
This compound (also known as Methyl Phthalaldehydate or 2-Carbomethoxybenzaldehyde) is a bifunctional organic compound featuring both an aldehyde and a methyl ester group ortho to each other on a benzene ring.[1][2][3] This unique arrangement makes it a highly versatile precursor in organic synthesis, serving as a cornerstone for the construction of complex heterocyclic systems and bioactive molecules.[4] Its applications are extensive, ranging from the synthesis of isoindolinones and phthalides to its use in multicomponent reactions for creating libraries of potentially therapeutic compounds.[4] This guide provides an in-depth exploration of the classical and historical methodologies developed for the synthesis of this pivotal chemical intermediate, framed from the perspective of experimental causality and procedural integrity.
Core Synthetic Strategies: A Historical Overview
The preparation of this compound has been approached from several distinct chemical starting points. Historically, these methods have relied on fundamental organic transformations, including esterification, oxidation, and carbon-carbon bond cleavage. Each approach carries its own set of experimental considerations, advantages, and limitations that reflect the state of synthetic chemistry at the time of their development.
The following diagram illustrates the primary historical pathways from common precursors.
References
discovery and initial characterization of Methyl 2-formylbenzoate
An In-depth Technical Guide to the Discovery and Initial Characterization of Methyl 2-formylbenzoate
Abstract
This compound (CAS No. 4122-56-9) is a bifunctional aromatic compound featuring both a methyl ester and an aldehyde group in an ortho substitution pattern. This unique arrangement makes it a highly versatile and valuable precursor in organic synthesis. Its ability to participate in a wide array of chemical transformations has established it as a key building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules, including those with antifungal, anticancer, and antiviral properties.[1][2] This guide provides a detailed examination of the foundational synthetic methodologies for its preparation and the core analytical techniques employed for its structural elucidation and characterization, offering field-proven insights for researchers and drug development professionals.
Introduction and Significance
This compound, also known by synonyms such as 2-carbomethoxybenzaldehyde and methyl o-formylbenzoate, is an organic compound with the molecular formula C₉H₈O₃.[3][4] It typically presents as a colorless to pale yellow liquid or solid with a molecular weight of approximately 164.16 g/mol .[5] The strategic placement of a nucleophile-accepting aldehyde and an ester group on an aromatic scaffold allows for a diverse range of reactivity. This has made it an indispensable intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals.[3] This document details the primary synthetic routes and the multifaceted analytical workflow required to confirm its identity and purity, providing a foundational understanding for its application in research and development.
Foundational Synthetic Methodologies
The preparation of this compound can be efficiently achieved through several reliable synthetic routes. The two most common and instructive methods are the direct esterification of its corresponding carboxylic acid and the selective oxidation of a precursor alcohol.
Synthesis via Esterification of 2-Formylbenzoic Acid
One of the most direct and frequently employed methods is the Sₙ2-type esterification of 2-formylbenzoic acid. This process involves the methylation of the carboxylic acid group while preserving the aldehyde functionality.
Causality and Experimental Rationale: The core of this reaction is the deprotonation of the carboxylic acid to form a carboxylate anion. This is necessary because the carboxylate is a much more potent nucleophile than the neutral carboxylic acid. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal for this purpose as it is strong enough to deprotonate the acid but does not interfere with the electrophile. Methyl iodide (CH₃I) serves as an excellent electrophile; the carbon-iodine bond is polarized, making the methyl carbon susceptible to nucleophilic attack by the carboxylate. The reaction proceeds via a classic Sₙ2 mechanism. Dimethylformamide (DMF) or acetone are often used as polar aprotic solvents to effectively dissolve the reactants and facilitate the reaction.[6][7]
Detailed Experimental Protocol: [6][7]
-
Reaction Setup: To a solution of 2-formylbenzoic acid (1.0 eq.) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.0-1.5 eq.).
-
Addition of Reagent: Stir the suspension at room temperature and add methyl iodide (1.5-2.0 eq.) dropwise.
-
Reaction Execution: Allow the mixture to stir at room temperature overnight or with gentle heating (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.[7]
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Workup: After completion, filter the solid salts and concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the resulting residue in an organic solvent like ethyl acetate or chloroform. Wash the organic layer sequentially with water and brine to remove any remaining salts and DMF.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent. The crude product can be purified by distillation under reduced pressure (boiling point: ~95°C at 0.5 mmHg) to yield pure this compound.[6]
Synthesis via Oxidation of Methyl 2-(hydroxymethyl)benzoate
An alternative strategy involves the selective oxidation of the primary alcohol in Methyl 2-(hydroxymethyl)benzoate. This approach is valuable when the starting alcohol is more readily available than the corresponding aldehyde-acid.
Causality and Experimental Rationale: The critical challenge in this synthesis is to oxidize the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid. This requires the use of mild and selective oxidizing agents. Chromium-based reagents like Pyridinium Chlorochromate (PCC) are highly effective for this transformation as they typically halt the oxidation at the aldehyde stage.[8] Other modern reagents such as Dess-Martin Periodinane (DMP) or a Swern oxidation can also be employed for this purpose, offering benefits such as milder conditions and avoidance of chromium waste.[8] The reaction is typically performed in an anhydrous chlorinated solvent like dichloromethane (DCM) to prevent the formation of gem-diols which could facilitate over-oxidation.
Initial Characterization and Structural Elucidation
Confirming the identity and structure of the synthesized product is a critical step that relies on a combination of physicochemical measurements and spectroscopic analysis. Each technique provides a unique piece of evidence that, when combined, unequivocally validates the structure of this compound.
Physicochemical Properties
The fundamental physical properties of a compound are the first line of characterization and serve as an initial indicator of purity.
| Property | Value | Source(s) |
| CAS Number | 4122-56-9 | [3][5] |
| Molecular Formula | C₉H₈O₃ | [9] |
| Molecular Weight | 164.16 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [3][4] |
| Boiling Point | ~95 °C @ 0.5 mmHg | [6] |
Spectroscopic Analysis
Spectroscopy provides an unambiguous confirmation of the molecular structure by probing the connectivity and chemical environment of the atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. For this compound, the spectrum is distinguished by two prominent carbonyl (C=O) stretching bands.
-
Aldehyde C=O Stretch: A strong, sharp absorption band typically appears around 1690-1710 cm⁻¹ .
-
Ester C=O Stretch: A second strong, sharp band is observed at a slightly higher wavenumber, typically 1720-1740 cm⁻¹ .
-
Aldehyde C-H Stretch: The presence of the aldehyde is further confirmed by two weak bands characteristic of the C-H bond stretch, appearing around 2720 cm⁻¹ and 2820 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aldehyde Proton (CHO): A highly deshielded singlet appears far downfield, typically between δ 9.8-10.5 ppm . This is one of the most diagnostic signals.
-
Methyl Protons (OCH₃): A sharp singlet integrating to three protons is observed around δ 3.9-4.0 ppm .
-
Aromatic Protons (Ar-H): The four protons on the benzene ring appear as a complex multiplet in the aromatic region, typically between δ 7.5-8.0 ppm .
-
-
¹³C NMR:
-
Aldehyde Carbonyl (CHO): The aldehyde carbon is highly deshielded, with a characteristic resonance around δ 190-193 ppm .[10]
-
Ester Carbonyl (COO): The ester carbonyl carbon appears upfield relative to the aldehyde, typically around δ 166-168 ppm .[10]
-
Aromatic Carbons (Ar-C): Multiple signals appear in the δ 128-135 ppm range.
-
Methyl Carbon (OCH₃): The methyl carbon signal is observed around δ 52-53 ppm .[10]
-
Mass Spectrometry (MS): MS provides the molecular weight and key fragmentation patterns, confirming the overall formula and structural components.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a clear molecular ion peak at m/z = 164 , corresponding to the molecular weight of the compound [C₉H₈O₃]⁺.[10]
-
Key Fragment Ion: A common fragmentation pathway is the loss of the methoxy radical (•OCH₃), resulting in a prominent peak at m/z = 133 ([M-31]⁺).[10] This fragment corresponds to the stable acylium ion.
Conclusion
The synthesis and characterization of this compound serve as a quintessential example of fundamental organic chemistry principles. Its preparation is readily accomplished through robust methods like the esterification of 2-formylbenzoic acid, a process that highlights classic Sₙ2 reaction mechanics. The subsequent structural verification is a self-validating system, where data from mass spectrometry, infrared spectroscopy, and both proton and carbon NMR spectroscopy converge to provide an unambiguous confirmation of its identity. This comprehensive analytical approach ensures the purity and structural integrity of this crucial synthetic intermediate, paving the way for its successful application in the complex synthetic pathways required for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 4122-56-9 [smolecule.com]
- 3. CAS 4122-56-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 4122-56-9 | TCI AMERICA [tcichemicals.com]
- 5. This compound 4122-56-9 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Synthon: A Comprehensive Technical Guide to Methyl 2-formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-formylbenzoate, a seemingly simple aromatic compound, serves as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both an aldehyde and a methyl ester at the ortho position of a benzene ring, renders it a highly versatile precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and nomenclature to its critical applications in the synthesis of pharmacologically active compounds. As a senior application scientist, the aim is to not only present established protocols but to also elucidate the underlying chemical principles that guide the strategic use of this valuable synthon.
I. Chemical Identity and Nomenclature
A clear understanding of a compound's nomenclature is paramount for effective scientific communication and procurement. This compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs.
Primary Identifiers
| Identifier | Value |
| CAS Number | 4122-56-9[1][2] |
| Molecular Formula | C₉H₈O₃[1][2] |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | This compound[3] |
Common Synonyms and Alternative Names
The structural features of this compound give rise to several systematic and common names. Researchers may encounter any of the following terms when searching for this compound:
The relationship between the core structure and its nomenclature is illustrated below:
Caption: Interconnectivity of common names for this compound.
II. Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid or solid[2][7] | Guidechem, CymitQuimica |
| Odor | Sweet, fruity[2] | Guidechem |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether); sparingly soluble in water[7] | CymitQuimica |
| Boiling Point | 95°C at 0.5 mmHg[9] | PrepChem.com |
| Storage | Keep in a dark place, sealed in dry conditions at room temperature[2] | Guidechem |
III. Synthesis of this compound
The preparation of this compound is a critical first step for its subsequent use. Several synthetic routes have been reported, with the esterification of 2-formylbenzoic acid being a common and reliable method.
Synthesis via Esterification of 2-Formylbenzoic Acid
This method involves the reaction of 2-formylbenzoic acid with a methylating agent in the presence of a base. The choice of reagents and reaction conditions can be optimized to achieve high yields.
-
Reaction Setup: To a solution of 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like anhydrous potassium carbonate (1-1.5 equivalents).[9][10]
-
Methylation: While stirring the mixture at room temperature, add a methylating agent such as methyl iodide (1.5-3 equivalents) dropwise.[9][10]
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature overnight or heated to a moderate temperature (e.g., 56°C) for a shorter duration.[9][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or chloroform) and water.[9][10]
-
Purification: The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and concentrated.[9][10] The crude product can be purified by distillation under reduced pressure to yield pure this compound.[9]
Caption: Workflow for the synthesis of this compound.
IV. Applications in Drug Development and Organic Synthesis
The synthetic utility of this compound is vast, primarily due to the orthogonal reactivity of its aldehyde and ester functionalities. It is a key building block for a wide range of heterocyclic compounds with significant pharmacological activities.[11][12]
Precursor for Bioactive Molecules
This compound is a well-established precursor for compounds exhibiting a variety of pharmacological properties, including:
Its role as a versatile substrate allows for the preparation of diverse molecular scaffolds for the discovery of new drug candidates.[11]
Synthesis of Heterocyclic Compounds
The compound is instrumental in multi-component reactions, such as the Ugi reaction, to generate complex molecular structures in a single step.[11] This efficiency is highly valued in drug discovery programs. Furthermore, its bifunctional nature facilitates cyclization reactions to produce important heterocyclic frameworks like isoindolinones and phthalazinones, which are known to possess antihistamine and other biological activities.[11]
Caption: Applications of this compound in synthesis.
V. Spectroscopic Data for Characterization
Accurate characterization of this compound is essential for quality control. The following are key spectroscopic data points.
| Spectroscopic Technique | Key Features |
| ¹³C NMR | Spectral data is available and can be used for structural confirmation.[3] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a top peak at m/z 133 and a molecular ion peak at m/z 164.[3] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the aldehyde and the ester, as well as aromatic C-H and C=C stretching vibrations. |
VI. Safety and Handling
This compound is a chemical that requires careful handling.
-
Hazards: It may be harmful if swallowed, cause skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[3][13]
-
Precautions: Wear protective gloves, protective clothing, eye protection, and face protection.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Use only outdoors or in a well-ventilated area.[2]
VII. Conclusion
This compound is a powerful and versatile building block in the arsenal of synthetic and medicinal chemists. Its rich reactivity, stemming from the ortho-disposed aldehyde and methyl ester groups, provides a gateway to a vast array of complex and biologically relevant molecules. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel therapeutics and other advanced materials.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4122-56-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound [drugfuture.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. CAS 4122-56-9: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Buy this compound | 4122-56-9 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. 4122-56-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
A Technical Guide to Methyl 2-formylbenzoate: Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract: This guide provides an in-depth technical overview of Methyl 2-formylbenzoate (C₉H₈O₃), a pivotal bifunctional reagent in contemporary organic synthesis. Possessing ortho-disposed aldehyde and methyl ester functionalities, this compound serves as a versatile precursor for a wide array of complex molecular architectures, particularly heterocyclic systems relevant to medicinal chemistry and materials science. We will explore its fundamental physicochemical and spectroscopic properties, detail a robust and validated synthetic protocol, analyze its characteristic reactivity through mechanistic diagrams, and highlight its applications as a strategic building block in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound, also known by synonyms such as 2-Carbomethoxybenzaldehyde or Methyl phthalaldehydate, is an aromatic compound distinguished by the presence of an aldehyde and a methyl ester group in a 1,2-substitution pattern on a benzene ring.[1][2][3] This unique structural arrangement is not merely a chemical curiosity; it is the source of its profound utility in organic synthesis. The two functional groups possess distinct and tunable reactivities, allowing for either selective manipulation of one group in the presence of the other or concerted reactions that engage both moieties to rapidly build molecular complexity.
This strategic positioning makes this compound an ideal starting material for constructing fused ring systems, particularly nitrogen- and oxygen-containing heterocycles that form the core of many pharmacologically active agents.[4] Its application in multicomponent reactions (MCRs) further cements its status as a valuable tool for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.[4][5] This guide serves as a senior application scientist's perspective on harnessing the full synthetic potential of this reagent.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's properties is fundamental to its effective use. The data presented below are critical for reaction planning, purification, and structural verification.
Core Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 4122-56-9 | [1] |
| Molecular Formula | C₉H₈O₃ | [1][6][7] |
| Molecular Weight | 164.16 g/mol | [1][4][6] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 95 °C @ 0.5 mmHg | [8] |
| Topological Polar Surface Area | 43.4 Ų | [3] |
Spectroscopic Profile
Structural confirmation is a self-validating step in any synthesis. The following spectroscopic signatures are characteristic of this compound and should be used for identity and purity assessment.[1]
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show distinct signals. The aldehydic proton (CHO) will appear as a singlet at a significantly downfield chemical shift, typically δ 10.5 ppm. The methyl ester protons (OCH₃) will present as a sharp singlet around δ 3.9 ppm. The four aromatic protons will resonate in the δ 7.5-8.1 ppm region, exhibiting complex splitting patterns due to ortho and meta coupling.
-
¹³C NMR (CDCl₃, 100 MHz): Key resonances include the aldehydic carbonyl carbon (~192 ppm), the ester carbonyl carbon (~167 ppm), and the methyl ester carbon (~52 ppm). Aromatic carbons will appear in the ~128-135 ppm range.
-
Infrared (IR) Spectroscopy: The spectrum is dominated by two strong carbonyl stretching frequencies. The aldehydic C=O stretch appears around 1700 cm⁻¹, while the ester C=O stretch is observed at a higher wavenumber, typically around 1725 cm⁻¹. Aromatic C-H and C=C stretches will also be present.
-
Mass Spectrometry (MS): In GC-MS analysis, the molecular ion peak (M⁺) is observed at m/z = 164.[1] Common fragmentation patterns include the loss of a methoxy group (-OCH₃) to give a peak at m/z = 133 and the loss of the entire ester functionality.[1]
Caption: Chemical structure of this compound.
Synthesis of this compound
The most direct and common synthesis involves the selective esterification of 2-formylbenzoic acid. This approach is favored due to the ready availability of the starting material and the high efficiency of the reaction.
Synthetic Strategy: Causality and Control
The core principle behind this synthesis is the differential reactivity of the carboxylic acid and aldehyde functionalities. The reaction is an Sₙ2-type esterification where the carboxylate, formed by deprotonation of 2-formylbenzoic acid with a mild base, acts as a nucleophile.
Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial.[8][9] Its role is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion is a much more potent nucleophile than the neutral carboxylic acid, significantly accelerating the rate of reaction with the electrophile. A stronger base like NaOH could promote undesirable side reactions involving the aldehyde, such as Cannizzaro or aldol-type reactions.
Choice of Electrophile: Methyl iodide (CH₃I) is an excellent methyl source for this Sₙ2 reaction due to its high reactivity and the fact that iodide is an excellent leaving group.[8][9]
Choice of Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal.[8][9] These solvents effectively solvate the potassium cation but do not solvate the carboxylate anion extensively, leaving its nucleophilicity high. They are also inert to the reaction conditions.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating reaction, purification, and confirmation steps.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylbenzoic acid (10.0 g, 66.6 mmol) and acetone (150 mL).[9]
-
Addition of Reagents: While stirring, add anhydrous potassium carbonate (10.1 g, 73.3 mmol, 1.1 eq). Stir the resulting suspension for 15 minutes at room temperature. Add methyl iodide (11.3 g, 5.0 mL, 79.9 mmol, 1.2 eq) dropwise to the mixture.[9]
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 56 °C) and maintain for 4-6 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup - Quenching and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the inorganic salts.[9] Wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.
-
Workup - Liquid-Liquid Extraction: Partition the crude residue between ethyl acetate (100 mL) and water (100 mL).[9] Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) to remove any unreacted starting acid, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.[9]
-
Purification: Purify the crude product by vacuum distillation (95 °C at 0.5 mmHg) or flash column chromatography on silica gel to yield pure this compound as a clear oil.[8]
-
Characterization: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 2.2.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Key Reactions and Mechanistic Insights
The synthetic power of this compound stems from its ability to participate in reactions that construct key structural motifs, particularly five-membered heterocyclic rings fused to the benzene core.
Application in Phthalide Synthesis
A classic and powerful application is the synthesis of the phthalide (isobenzofuranone) scaffold. This transformation showcases the cooperative reactivity of the adjacent functional groups. The process involves a selective reduction of the aldehyde followed by an acid- or base-catalyzed intramolecular cyclization (transesterification).
Mechanistic Rationale:
-
Selective Reduction: The aldehyde is significantly more electrophilic than the ester carbonyl. Therefore, a mild reducing agent like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol, leaving the ester untouched. This chemoselectivity is a cornerstone of modern organic synthesis.
-
Intramolecular Cyclization: The newly formed hydroxyl group is now perfectly positioned to act as an intramolecular nucleophile. Upon protonation (acid catalysis) or deprotonation (base catalysis), it attacks the electrophilic ester carbonyl carbon. This 6-exo-tet cyclization is kinetically and thermodynamically favored, leading to the stable five-membered lactone ring of the phthalide product, with methanol eliminated as a byproduct.
Mechanistic Diagram: Reductive Cyclization to Phthalide
Caption: Pathway for the synthesis of phthalide from this compound.
Applications in Drug Discovery and Development
This compound is not typically a final drug product but rather a crucial precursor to biologically active molecules. Its structure is embedded within numerous complex compounds that exhibit a wide range of pharmacological activities, including antifungal, anticancer, and antiviral properties.[4][5]
-
Precursor to Bioactive Scaffolds: It is a key starting material for synthesizing isoindolinones and phthalides, which are considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets.[4]
-
Multicomponent Reactions (MCRs): Its use in Ugi-type MCRs provides rapid access to complex, drug-like molecules from simple starting materials, accelerating the hit-to-lead process in drug discovery.[4]
-
Enantioselective Synthesis: The compound is used in asymmetric reactions to produce chiral 3-substituted phthalides, which are important intermediates for synthesizing enantiomerically pure drug candidates.[5] For example, ruthenium-catalyzed asymmetric addition of arylboronic acids to this compound yields chiral 3-aryl-isobenzofuranones with high enantioselectivity.[4]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment. This compound is an irritant and requires careful handling.[10]
Hazard Profile
| Hazard Statement | GHS Classification | Source(s) |
| H315: Causes skin irritation | Skin Irrit. 2 | [1][10] |
| H319: Causes serious eye irritation | Eye Irrit. 2 | [1][10] |
| H317: May cause an allergic skin reaction | Skin Sens. 1B | [1] |
| H302: Harmful if swallowed | Acute Tox. 4 | [1] |
| H335: May cause respiratory irritation | STOT SE 3 | [1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment: Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles that provide a complete seal around the eyes.[10][11]
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.
Storage Conditions
-
Temperature and Atmosphere: Store in a cool, dry, and well-ventilated place away from direct sunlight.[10][11] The compound is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[11]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines, as these can trigger vigorous and potentially hazardous reactions.[10]
Conclusion
This compound is a testament to the power of functional group synergy in organic synthesis. Its unique ortho-arrangement of an aldehyde and a methyl ester provides a reliable platform for the efficient construction of complex heterocyclic systems. For researchers and drug development professionals, a mastery of its properties, synthesis, and reactivity is not just an academic exercise—it is a gateway to novel molecular entities with significant therapeutic and technological potential. Its continued application in both academic and industrial settings underscores its importance as a cornerstone reagent in the modern chemist's toolkit.
References
- 1. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4122-56-9 | TCI AMERICA [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 4122-56-9 [smolecule.com]
- 6. scbt.com [scbt.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-formylbenzoate
This guide provides a comprehensive technical exploration of the molecular structure and conformational preferences of Methyl 2-formylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with established experimental methodologies to offer a holistic understanding of this bifunctional aromatic compound.
Introduction: The Structural Nuances of Ortho-Substituted Benzene Derivatives
This compound (C₉H₈O₃) is an organic compound featuring a benzene ring substituted at adjacent positions with a methyl ester (-COOCH₃) and a formyl (-CHO) group.[1][2][3] This ortho-substitution pattern introduces significant steric and electronic interactions that dictate the molecule's three-dimensional structure and conformational dynamics. Understanding these conformational preferences is paramount, as they can profoundly influence the molecule's reactivity, intermolecular interactions, and, consequently, its utility in chemical synthesis and drug design.
The primary conformational flexibility in this compound arises from the rotation around the single bonds connecting the substituent groups to the aromatic ring. For ortho-substituted benzaldehydes and benzoic acid derivatives, two principal planar conformers are typically considered: a cis (or syn) and a trans (or anti) orientation of the carbonyl oxygen of one group relative to the other substituent.[4][5] The relative stability of these conformers is governed by a delicate balance of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding.
Theoretical Conformational Analysis: A Computational Approach
In the absence of a definitive crystal structure for this compound, computational chemistry serves as a powerful predictive tool to explore its conformational landscape.[6][7] Density Functional Theory (DFT) calculations are particularly well-suited for this purpose, offering a good balance between accuracy and computational cost for molecules of this size.
Methodology for Computational Analysis
A robust computational workflow to investigate the conformational preferences of this compound would involve the following steps:
-
Initial Structure Generation: Generation of various possible starting geometries, including different rotational isomers of the formyl and methyl ester groups.
-
Geometry Optimization: Optimization of each starting geometry to find the local energy minima on the potential energy surface. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger).[7]
-
Frequency Calculations: Performance of frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Potential Energy Surface Scan: To map the rotational energy barriers, a relaxed potential energy surface scan can be performed by systematically rotating the dihedral angles of the formyl and methyl ester groups relative to the benzene ring.
Diagram of the Computational Workflow
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-formylbenzoate: A Comprehensive Technical Guide for Researchers
Methyl 2-formylbenzoate, also known as 2-(methoxycarbonyl)benzaldehyde, is a bifunctional organic compound that has garnered significant interest within the scientific community. Its unique structure, featuring both an aldehyde and a methyl ester group ortho to each other on a benzene ring, makes it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides an in-depth overview of this compound, covering its commercial availability, synthesis, key applications in drug discovery, and essential safety protocols.
Physicochemical Properties and Specifications
This compound is typically a pale yellow liquid or solid with a molecular weight of 164.16 g/mol .[1][2] Its chemical formula is C9H8O3.[1][2] Key identifiers for this compound are its CAS number, 4122-56-9, and its IUPAC name, this compound.[2]
| Property | Value | Source |
| CAS Number | 4122-56-9 | |
| Molecular Formula | C9H8O3 | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| Appearance | Pale yellow liquid or solid | [1] |
| Purity | Typically >98% | [1] |
| Boiling Point | 95°C at 0.5 mmHg | [3] |
| SMILES | COC(=O)C1=CC=CC=C1C=O | [2] |
| InChIKey | YRMODRRGEUGHTF-UHFFFAOYSA-N | [2] |
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. The purity of the commercially available compound is generally high, often exceeding 98%.[1] Pricing can vary significantly based on the supplier, quantity, and purity.
Below is a comparative table of offerings from prominent suppliers. Please note that prices are subject to change and should be confirmed with the respective vendors.
| Supplier | Quantity | Price (EUR/USD) | Purity |
| CymitQuimica (via Apollo Scientific) | 5g | €31.00 | 98% |
| 25g | €81.00 | ||
| 100g | €275.00 | ||
| 500g | €1,141.00 | ||
| Sigma-Aldrich | 1g | $191.00 | Not specified |
| TCI Chemicals | 5g | $148.00 | >98.0% (GC) |
| 25g | $443.00 | ||
| Moldb | 1g | $13.00 | 98% |
| 5g | $39.00 | ||
| 10g | $75.00 | ||
| 25g | $154.00 | ||
| 100g | $500.00 |
Synthesis of this compound
While commercially available, in-house synthesis of this compound can be a cost-effective alternative for large-scale needs or for the preparation of specific analogs. Several synthetic routes have been reported, with the most common starting from 2-formylbenzoic acid.[3][4]
Esterification of 2-Formylbenzoic Acid
A straightforward and widely used method is the esterification of 2-formylbenzoic acid. This can be achieved through various protocols.
This protocol involves the reaction of 2-formylbenzoic acid with methyl iodide in the presence of a base.[3][4] The base deprotonates the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile, attacking the methyl iodide to form the methyl ester.
Experimental Protocol: Methylation of 2-Formylbenzoic Acid
-
Dissolve 2-formylbenzoic acid (1 equivalent) and potassium carbonate (1 equivalent) in dimethylformamide (DMF).
-
With stirring at room temperature, add methyl iodide (1 equivalent) dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Extract the residue with chloroform.
-
Wash the organic layer with water and dry over anhydrous magnesium sulfate.
-
Concentrate the chloroform layer and purify the resulting residue by distillation under reduced pressure to obtain this compound.[3]
Caption: Workflow for the synthesis of this compound.
An alternative approach involves the activation of the carboxylic acid with thionyl chloride to form an acyl chloride intermediate. This highly reactive intermediate readily reacts with methanol to yield the desired ester.[4]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[4] Its bifunctional nature allows for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules.[4]
Precursor for Bioactive Molecules
This compound serves as a precursor for a variety of molecules with demonstrated pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties.[4][5]
Role in Multi-Component Reactions
This compound is an excellent substrate for multi-component reactions (MCRs), such as the Ugi reaction.[4] MCRs are highly efficient processes that allow for the rapid generation of molecular diversity, a crucial aspect of modern drug discovery. The use of this compound in these reactions enables the synthesis of complex and potentially biologically active scaffolds.[5]
Caption: Role of this compound in the Ugi MCR.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra are used to confirm the structure of the molecule. The PubChem database provides access to spectral data.[2]
-
Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern of the compound.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic carbonyl stretching frequencies of the aldehyde and ester functional groups.[2]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Handling and Personal Protective Equipment (PPE)
-
Use in a well-ventilated area or with a fume hood.[7]
-
Avoid breathing dust, vapor, mist, or gas.[7]
-
Avoid contact with skin and eyes.[7]
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[7]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
It is recommended to keep the compound refrigerated.[6]
-
Store under an inert atmosphere.[6]
First Aid Measures
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If on skin: Wash with plenty of soap and water.[6]
-
If swallowed: Call a poison center or doctor/physician if you feel unwell.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
Conclusion
This compound is a commercially accessible and synthetically valuable building block with significant applications in drug discovery and organic synthesis. Its unique bifunctional nature allows for the efficient construction of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective utilization in a research setting.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Buy this compound | 4122-56-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
safety and handling precautions for Methyl 2-formylbenzoate
An In-depth Technical Guide to the Safe Handling of Methyl 2-formylbenzoate
Executive Summary
This compound (CAS No. 4122-56-9) is an aromatic compound featuring both an aldehyde and a methyl ester functional group.[1][2][3] This bifunctionality makes it a valuable reagent and building block in organic synthesis, particularly within pharmaceutical and fragrance development.[1][3] However, its chemical reactivity necessitates a comprehensive understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the potential risks associated with this compound and outlines detailed procedures for its safe handling, storage, and disposal, grounded in established chemical safety principles. It is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance and presents multiple risks upon exposure.[4]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The primary classifications for this compound are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][4][5] |
Physicochemical and Reactivity Hazards
Beyond its toxicological profile, the chemical nature of this compound presents additional risks:
-
Reactivity: As an aldehyde, it is susceptible to oxidation when exposed to air, potentially forming the corresponding carboxylic acid.[7] Aldehydes can also undergo self-condensation or polymerization reactions, which can be exothermic and are often catalyzed by acids.[7]
-
Incompatibilities: This compound must be segregated from strong oxidizing agents, strong bases, acids, reducing agents, and amines to prevent vigorous or uncontrolled reactions.[4][8]
-
Sensitivity: It is reported to be sensitive to moisture and air.[4][8] Exposure can lead to degradation, compromising sample integrity and potentially forming unknown byproducts.
-
Hazardous Decomposition: Upon combustion, it may produce hazardous decomposition products including carbon monoxide and carbon dioxide.[8]
Hierarchy of Controls: A Framework for Safety
The most effective approach to mitigating chemical hazards is to follow the "Hierarchy of Controls," which prioritizes risk management strategies from most to least effective. This framework should guide all laboratory planning and protocol development.
Caption: The Hierarchy of Controls for mitigating laboratory hazards.
-
Elimination/Substitution: While not always feasible, consider if a less hazardous reagent could achieve the same synthetic outcome.
-
Engineering Controls: These are the primary means of protection. All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][9] An emergency eyewash station and safety shower must be readily accessible.[9][10]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to areas where the chemical is used and ensure all personnel are trained on its specific hazards.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls.
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are critical to prevent direct contact.
-
Eye and Face Protection: Wear tight-sealing safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[10] A face shield should be worn if there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been tested according to standards like EN 374.[11] Inspect gloves for integrity before each use and remove them with care to avoid skin contamination.[12]
-
Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA-approved respirator with an organic vapor filter.[4][8] Respirator use requires a formal training and fit-testing program.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain chemical integrity and prevent accidental exposure or reactions.
Handling
-
Work Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Dispensing: As the compound is a solid or liquid (sources vary, may be a low-melting solid), handle it carefully to avoid generating dust or aerosols.[1][8] Avoid all personal contact, including inhalation.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the lab.[4][5][11] Do not eat, drink, or smoke in areas where chemicals are handled.[4][5][11]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[4][8] Some suppliers recommend refrigeration.[4]
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[4][8][9]
-
Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[4][9]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, bases, and acids.[4][8]
Emergency Procedures: Spills and Exposures
Pre-planning is crucial for responding effectively to emergencies. All personnel must be familiar with these procedures.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes.[8] Immediately flush the affected skin area with plenty of soap and water for at least 15 minutes.[4][13] Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air immediately.[4][8] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Wash out the mouth with water and have the conscious person drink plenty of water.[8][12] Call a physician or poison control center immediately.[4]
Spill Response Protocol
The response to a spill depends on its size and the immediate risk.
Caption: Workflow for responding to a chemical spill.
-
Minor Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[4]
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8]
-
Clean the spill area with soap and water.[14]
-
-
Major Spill (outside a fume hood or >1 liter):
-
Alert all personnel in the immediate area and evacuate.[15][16]
-
Confine the spill area by closing doors.[15]
-
Immediately report the spill to your institution's Environmental Health and Safety (EHS) office and your supervisor.[15]
-
Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[14][15]
-
Physicochemical Data
| Property | Value | Source |
| CAS Number | 4122-56-9 | [1][4][8] |
| Molecular Formula | C₉H₈O₃ | [2][8] |
| Molecular Weight | 164.16 g/mol | [2][8] |
| Appearance | Pale yellow solid or liquid | [1][8] |
| Boiling Point | 280.0 ± 23.0 °C at 760 mmHg | [8] |
| Flash Point | 122.2 ± 22.7 °C | [6][8] |
| Density | 1.2 ± 0.1 g/cm³ | [6][8] |
| Solubility | Sparingly soluble in water | [1] |
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
- 9. wcu.edu [wcu.edu]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. This compound | 4122-56-9 | TCI AMERICA [tcichemicals.com]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
An In-depth Technical Guide to the Stability and Storage of Methyl 2-formylbenzoate
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for Methyl 2-formylbenzoate (CAS No. 4122-56-9), a bifunctional aromatic compound utilized in diverse synthetic applications. Understanding the chemical liabilities of this molecule is critical to ensuring its quality, minimizing the formation of impurities, and guaranteeing reproducible outcomes in experimental and manufacturing processes.
Foundational Chemical Properties and Inherent Stabilities
This compound is an organic compound featuring both a methyl ester and an aldehyde functional group attached to a benzene ring.[1] This unique structure dictates its reactivity and, consequently, its stability profile. The primary points of vulnerability are the aldehyde group, which is susceptible to oxidation, and the ester group, which can undergo hydrolysis.
-
Aldehyde Moiety: The formyl group (-CHO) is readily oxidized to a carboxylic acid.[2] This process, known as autoxidation, can be initiated by exposure to atmospheric oxygen and is often accelerated by light and trace metal catalysts.[2]
-
Ester Moiety: The methyl ester group (-COOCH₃) is susceptible to hydrolysis, particularly in the presence of moisture, which can be catalyzed by acidic or basic conditions to yield the corresponding carboxylic acid and methanol.[3][4][5]
Due to these characteristics, this compound is classified as moisture-sensitive and may be sensitive to prolonged air exposure.[2][6]
Principal Degradation Pathways
The primary degradation pathways for this compound involve the oxidation of the aldehyde and hydrolysis of the ester. These reactions can occur independently or concurrently, leading to the formation of key impurities.
-
Oxidation: The formyl group can be oxidized to a carboxylic acid, forming 2-carboxy-methylbenzoate. This is a common degradation route for aromatic aldehydes when exposed to air.[7][8]
-
Hydrolysis: The ester can be hydrolyzed to form 2-formylbenzoic acid and methanol. This reaction is accelerated by the presence of water and can be catalyzed by acidic or basic residues.[3][9]
These degradation products can potentially interfere with subsequent chemical reactions, making the control of storage conditions crucial.
Caption: Primary degradation pathways of this compound.
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, strict adherence to appropriate storage and handling procedures is essential. The following recommendations are based on the compound's chemical properties to mitigate degradation.
Storage Conditions
The primary goal of the storage conditions is to exclude atmospheric oxygen and moisture while maintaining a low temperature to reduce the rate of any potential degradation reactions.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) | Slows down the rates of oxidation and hydrolysis. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | Prevents oxidation of the aldehyde group by displacing oxygen.[6] |
| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air; protects from light which can catalyze oxidation.[10] |
| Environment | Store in a cool, dry place | Minimizes exposure to ambient moisture and heat.[6] |
Handling Procedures
Proper handling is critical to prevent the introduction of contaminants that can accelerate degradation.
-
Inert Atmosphere Handling: For optimal stability, particularly for long-term storage or for use as an analytical standard, it is advisable to handle the material inside a glovebox or under a stream of inert gas.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, strong acids, and reducing agents, as these can trigger vigorous reactions.[6]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood.[11]
Framework for a Comprehensive Stability Study
A formal stability study is the most reliable way to determine the shelf-life of this compound under defined storage conditions. The following protocol is a representative framework based on ICH guidelines.[12][13]
Study Design
The study should evaluate the stability of the material under long-term, accelerated, and, if necessary, intermediate conditions.[13][14]
Caption: Workflow for a chemical stability study.
Step-by-Step Methodology
-
Material and Batch Selection:
-
Initial Analysis (Time Zero):
-
Perform a comprehensive analysis on each batch to establish initial quality.
-
Tests should include:
-
Appearance (color, physical form).
-
Purity assay (e.g., by HPLC or GC).
-
Identification (e.g., by FTIR or NMR).
-
Moisture content (e.g., by Karl Fischer titration).
-
Related substances/impurities profile (e.g., by HPLC or GC).
-
-
-
Storage of Stability Samples:
-
Testing Schedule:
-
Analysis at Each Timepoint:
-
At each pull point, perform the same battery of tests as in the initial analysis.
-
Pay close attention to the increase in any specified or unspecified degradation products and any change in the purity assay.
-
-
Data Evaluation and Shelf-Life Determination:
-
Evaluate the data for trends. A significant change is defined as a failure to meet the established acceptance criteria.[13]
-
If a significant change occurs during the accelerated study, testing at an intermediate condition (e.g., 25°C/60% RH) may be necessary.[14]
-
The retest period or shelf-life is determined based on the time interval during which the material is expected to remain within its quality specifications under the long-term storage conditions.[18]
-
Conclusion
The chemical stability of this compound is intrinsically linked to its bifunctional nature. The aldehyde group is prone to oxidation, and the methyl ester group is susceptible to hydrolysis. By understanding these liabilities, researchers can implement robust storage and handling protocols to preserve the compound's integrity. Storing this compound under refrigerated conditions in a tightly sealed, opaque container with an inert atmosphere is the most effective strategy to minimize degradation. For critical applications, a formal stability study is recommended to scientifically establish a reliable shelf-life and ensure the continued quality and performance of this versatile synthetic intermediate.
References
- 1. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
- 7. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Stability testing protocols | PPTX [slideshare.net]
- 11. Page loading... [wap.guidechem.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmabeginers.com [pharmabeginers.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. www3.paho.org [www3.paho.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 2-formylbenzoate in Pictet-Spengler Reactions
Introduction: A Modern Approach to Core Heterocyclic Scaffolds
The Pictet-Spengler reaction, a cornerstone in heterocyclic chemistry since its discovery in 1911, facilitates the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[1] This acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound remains a highly efficient method for constructing these privileged scaffolds, which are central to numerous natural products and pharmaceuticals.[2] This guide explores the application of a unique and versatile building block, Methyl 2-formylbenzoate, in the Pictet-Spengler reaction. The presence of both an aldehyde and a methyl ester on the same aromatic ring introduces a valuable functional handle for subsequent chemical transformations, enabling the rapid assembly of complex molecular architectures. This document provides a detailed mechanistic overview, comprehensive experimental protocols, and expert insights into the strategic considerations for employing this compound in the synthesis of novel isoquinoline and carboline derivatives.
Mechanistic Insights: The Role of this compound
The classical Pictet-Spengler reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.[3] The reaction is typically promoted by a Brønsted or Lewis acid catalyst.
When this compound is employed as the carbonyl component, the reaction with a β-arylethylamine, such as phenethylamine or tryptamine, follows this established pathway. The key steps are outlined below:
-
Iminium Ion Formation: The reaction commences with the condensation of the amine with the aldehyde functionality of this compound to form a Schiff base. Under acidic conditions, the nitrogen of the Schiff base is protonated to generate a highly electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion in an intramolecular fashion. This cyclization is the core C-C bond-forming step of the reaction.
-
Rearomatization: The resulting spirocyclic intermediate undergoes a proton loss to restore the aromaticity of the system, yielding the final tetrahydroisoquinoline or tetrahydro-β-carboline product.
The presence of the methyl ester group at the ortho position does not significantly hinder the reaction; rather, it provides a crucial functional group for further derivatization, such as lactamization or amidation, to construct more complex polycyclic systems.
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols: Methyl 2-Formylbenzoate as a Versatile Precursor for Isoindolinone Synthesis
Introduction: The Significance of the Isoindolinone Scaffold and the Strategic Advantage of Methyl 2-Formylbenzoate
The isoindolin-1-one framework is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals.[1][2] This structural unit is associated with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antipsychotic properties.[3] The therapeutic importance of this scaffold has propelled the development of diverse and efficient synthetic methodologies for its construction.[4]
This compound has emerged as a particularly valuable and versatile precursor for the synthesis of N-substituted isoindolinones. Its bifunctional nature, possessing both an aldehyde and a methyl ester on the same aromatic ring, allows for a streamlined and atom-economical approach to constructing the isoindolinone core through a tandem reaction sequence. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound for the synthesis of isoindolinones, focusing on the robust and widely applicable reductive amination pathway.
Core Synthetic Strategy: Tandem Reductive Amination and Intramolecular Amidation
The primary strategy for the synthesis of isoindolinones from this compound involves a one-pot reaction with a primary amine. This process proceeds through a two-step sequence:
-
In Situ Imine Formation: The reaction is initiated by the condensation of the primary amine with the aldehyde functionality of this compound to form a transient imine intermediate. This reaction is typically reversible and often favored by the removal of water or by carrying out the reaction in a suitable solvent.
-
Reductive Cyclization: The in situ-generated imine is then subjected to reduction. The resulting secondary amine undergoes a spontaneous or promoted intramolecular cyclization via nucleophilic attack on the adjacent methyl ester. This irreversible amidation step drives the reaction to completion, yielding the stable isoindolinone ring system.
This tandem approach is highly efficient as it avoids the isolation of intermediates, thereby reducing reaction time and improving overall yield.
Figure 1: General mechanism for isoindolinone synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of N-substituted isoindolinones from this compound using a one-pot reductive amination approach. The choice of reducing agent and reaction conditions can be adapted based on the substrate and available laboratory equipment.
Protocol 1: Sodium Borohydride Mediated Reductive Amination
This protocol is a general and cost-effective method suitable for a wide range of primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL) in a round-bottom flask, add the primary amine (1.1 mmol, 1.1 equiv). A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate imine formation, although it is not always necessary.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 mmol, 1.5 equiv) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction to Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (or until TLC analysis indicates the consumption of the starting material).
-
Workup:
-
Quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted isoindolinone.
Figure 2: Workflow for Protocol 1.
Protocol 2: Catalytic Reductive Amination using a Heterogeneous Catalyst
This method offers a greener alternative, often with easier product purification as the catalyst can be removed by simple filtration.
Materials:
-
This compound
-
Primary amine
-
Ethanol (EtOH) or Methanol (MeOH)
-
Heterogeneous catalyst (e.g., 10% Pd/C or PtO₂)
-
Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)
-
Celite®
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv) and the primary amine (1.1 mmol, 1.1 equiv) in ethanol or methanol (15 mL).
-
Catalyst Addition: Carefully add the heterogeneous catalyst (e.g., 10% Pd/C, 5-10 mol% by weight) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the reaction vessel or place it in a Parr hydrogenator. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and catalyst activity.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography or recrystallization as described in Protocol 1.
Data Presentation: Substrate Scope and Yields
The reductive amination of this compound is compatible with a wide range of primary amines, including aliphatic, benzylic, and aromatic amines. The following table summarizes representative examples of N-substituted isoindolinones synthesized from this compound, highlighting the versatility of this precursor.
| Entry | Primary Amine (R-NH₂) | Product (N-R-isoindolinone) | Method | Yield (%) |
| 1 | Benzylamine | N-Benzylisoindolinone | Protocol 1 | 85-95 |
| 2 | Aniline | N-Phenylisoindolinone | Protocol 2 | 70-80 |
| 3 | Cyclohexylamine | N-Cyclohexylisoindolinone | Protocol 1 | 80-90 |
| 4 | n-Butylamine | N-n-Butylisoindolinone | Protocol 1 | 75-85 |
| 5 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)isoindolinone | Protocol 2 | 88-96 |
| 6 | 2-Phenylethylamine | N-(2-Phenylethyl)isoindolinone | Protocol 1 | 82-92 |
Note: Yields are approximate and may vary depending on the specific reaction conditions and purification techniques.
Troubleshooting and Key Considerations
-
Incomplete Imine Formation: If the reaction stalls at the imine formation stage, the addition of a catalytic amount of a weak acid (e.g., acetic acid) or the use of a dehydrating agent (e.g., molecular sieves) can be beneficial.
-
Over-reduction: In some cases, particularly with highly reactive reducing agents, the ester functionality may be partially reduced. Careful control of the reaction temperature and stoichiometry of the reducing agent is crucial.
-
Catalyst Poisoning: When using heterogeneous catalysts, ensure that the starting materials and solvent are of high purity to avoid catalyst deactivation.
-
Purification Challenges: The polarity of the resulting isoindolinone can vary significantly based on the N-substituent. Optimization of the chromatographic eluent system is often necessary for effective purification.
Conclusion
This compound serves as an excellent and readily available precursor for the efficient one-pot synthesis of a diverse range of N-substituted isoindolinones. The tandem reductive amination and intramolecular amidation strategy is a robust and scalable method that is well-suited for applications in medicinal chemistry and drug discovery. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis of novel isoindolinone derivatives for various therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Versatility of Methyl 2-Formylbenzoate in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: The Strategic Importance of Methyl 2-Formylbenzoate
This compound, a bifunctional aromatic compound, serves as a highly valuable and versatile building block in modern synthetic organic and medicinal chemistry.[1] Its strategic placement of an aldehyde and a methyl ester group on a benzene ring allows for a diverse range of chemical transformations, making it an excellent precursor for the construction of various heterocyclic systems.[1][2] The presence of these two reactive moieties in an ortho relationship facilitates intramolecular cyclization reactions, providing efficient pathways to complex molecular architectures.[3] This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic frameworks, namely isoindolinones, phthalides, and isoquinolines, complete with detailed experimental protocols and mechanistic insights.
The unique reactivity of this compound stems from the distinct electrophilic nature of its aldehyde and ester functionalities. The aldehyde group is highly susceptible to nucleophilic attack by amines, organometallics, and other nucleophiles, initiating cascades that can terminate in the formation of a new ring system through interaction with the neighboring ester group.[3][4] This inherent reactivity profile has established this compound as a cornerstone in the synthesis of a multitude of biologically active molecules.[2]
I. Synthesis of Isoindolin-1-ones via Multicomponent Reactions
The isoindolin-1-one core is a prevalent scaffold in numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities. This compound is an exceptional starting material for the construction of this privileged heterocycle, particularly through the use of multicomponent reactions (MCRs).[4] The Ugi-type MCR, a one-pot reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, provides a powerful and efficient route to highly substituted isoindolin-1-ones.[4]
Mechanistic Rationale: The Ugi Reaction and Intramolecular Amidation Cascade
The synthesis of isoindolin-1-ones from this compound via an Ugi-type reaction is a testament to the elegance of MCRs in rapidly building molecular complexity. The reaction is initiated by the condensation of the amine and the aldehyde of this compound to form a Schiff base. Concurrently, the isocyanide and the carboxylic acid react to form an acyl-nitrilium intermediate. These two intermediates then combine in a concerted or stepwise fashion to generate an α-acylamino amide intermediate. The final, and crucial, step is an intramolecular amidation, where the newly formed amide nitrogen attacks the proximal methyl ester, leading to the formation of the five-membered lactam ring of the isoindolin-1-one core. This cascade of reactions in a single pot highlights the atom and step economy of this synthetic strategy.[4]
References
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis of N-Substituted Isoindolinones from Methyl 2-formylbenzoate and Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Abstract
This application note provides a detailed technical guide on the reaction between Methyl 2-formylbenzoate and primary amines, a cornerstone transformation for the synthesis of N-substituted isoindolinones. Isoindolinones represent a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] We will dissect the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters influencing reaction outcomes. This guide is designed to equip researchers in organic synthesis and medicinal chemistry with the foundational knowledge and practical steps required to leverage this versatile reaction for the generation of diverse molecular libraries for drug discovery and development.
Introduction: The Significance of the Isoindolinone Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in bioactive molecules, earning them the designation of "privileged structures." The isoindolinone core is a prominent member of this class, featuring a fused bicyclic system containing a benzene ring and a γ-lactam.[1] This scaffold is present in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. Notable examples include Pagoclone, an anxiolytic agent, and Indoprofen, a non-steroidal anti-inflammatory drug (NSAID).[3]
The synthetic accessibility of the isoindolinone core is crucial for exploring its full therapeutic potential. The reaction of this compound, a commercially available and bifunctional starting material, with primary amines offers a direct, efficient, and highly modular route to this important scaffold.[4] This transformation allows for the systematic introduction of a wide variety of substituents on the lactam nitrogen (N-substituents), enabling extensive structure-activity relationship (SAR) studies. This note aims to serve as an authoritative guide to this reaction, explaining the causal chemistry and providing robust protocols for its successful implementation.
Reaction Mechanism and Scientific Principles
The synthesis of an N-substituted isoindolinone from this compound and a primary amine is a sequential process that proceeds through two principal mechanistic steps: (1) Schiff base formation, followed by (2) irreversible intramolecular cyclization.
Step 1: Reversible Schiff Base (Imine) Formation
The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic aldehyde carbonyl of this compound. This condensation reaction is typically catalyzed by a mild acid (e.g., acetic acid, p-TsOH), which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and activating it for attack by the weakly nucleophilic amine.[5] This leads to a carbinolamine intermediate which subsequently dehydrates to form the corresponding N-substituted imine, commonly known as a Schiff base.[6][7]
Causality: This initial step is an equilibrium process. The formation of the imine is favored by the removal of water, which can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene as the solvent) or by the inclusion of a dehydrating agent. The choice of acid catalyst is critical; it must be strong enough to activate the carbonyl but not so strong as to fully protonate the primary amine, which would render the amine non-nucleophilic.
Step 2: Intramolecular Acyl Substitution (Lactamization)
Once the Schiff base is formed, the geometry of the molecule is perfectly arranged for a subsequent intramolecular cyclization. The imine nitrogen atom acts as an intramolecular nucleophile, attacking the proximal ester carbonyl group.[8] This nucleophilic acyl substitution results in the formation of a five-membered ring intermediate, which then expels a molecule of methanol to yield the final, thermodynamically stable N-substituted isoindolinone product.
Causality: This lactamization step is effectively irreversible due to the formation of the stable, resonance-delocalized amide bond within the isoindolinone ring. The reaction is driven by the entropic advantage of an intramolecular process.
Experimental Protocols & Workflow
Adherence to a well-defined protocol is essential for reproducibility and high yields. Below is a general, robust procedure that can be adapted for a wide range of primary amines.
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of N-Substituted Isoindolinones
3.1. Materials and Reagents
-
This compound (≥98% purity)
-
Primary amine of choice (e.g., Benzylamine, Aniline) (≥98% purity)
-
Toluene (Anhydrous)
-
Acetic Acid (Glacial) or p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
-
Silica Gel (230-400 mesh)
3.2. Equipment
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a condenser, add this compound (1.0 eq.).
-
Reagent Addition: Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration). Add the primary amine (1.1 eq.) to the solution.
-
Catalyst Addition: Add the acid catalyst. For a mild catalyst, use glacial acetic acid (0.1 eq.). For less reactive amines, p-TsOH (0.05 eq.) can be more effective.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 110-120 °C). Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the appearance of the product spot. Water will begin to collect in the Dean-Stark trap, confirming the progression of the imine formation. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with Ethyl Acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes as the eluent.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum. Characterize the N-substituted isoindolinone by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Substrate Scope
The described protocol is effective for a range of primary amines. The electronic nature of the amine can influence reaction times and yields.
| Entry | Primary Amine (R-NH₂) [1.1 eq.] | Catalyst [eq.] | Time (h) | Yield (%) | Notes |
| 1 | Benzylamine | AcOH [0.1] | 4 | 92 | Nucleophilic aliphatic amine, clean and fast reaction. |
| 2 | Aniline | p-TsOH [0.05] | 8 | 85 | Less nucleophilic than benzylamine, requires a stronger acid catalyst. |
| 3 | 4-Methoxy-aniline | p-TsOH [0.05] | 6 | 89 | Electron-donating group (EDG) increases aniline nucleophilicity. |
| 4 | 4-Nitro-aniline | p-TsOH [0.05] | 16 | 65 | Electron-withdrawing group (EWG) significantly reduces nucleophilicity. |
| 5 | Cyclohexylamine | AcOH [0.1] | 5 | 90 | A representative bulky aliphatic amine. |
Note: Yields are for isolated, purified products and are representative. Optimization may be required for specific substrates.
Alternative Pathway: Reductive Amination
For substrates sensitive to heat or acidic conditions, or for constructing related scaffolds, a one-pot reductive amination approach can be employed. This involves the in-situ formation of the Schiff base followed by its immediate reduction to a secondary amine intermediate, which can then be induced to cyclize.
Scientific Rationale: In this method, a reducing agent is added to the reaction. Mild, chemoselective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal as they readily reduce the protonated iminium ion intermediate but do not reduce the starting aldehyde or the ester.[9][10] Catalytic hydrogenation (H₂, Pd/C) is another powerful method.[11][12] The resulting secondary amine can then be cyclized onto the ester, often by heating or by adding a base to complete the synthesis.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material, consider adding more catalyst or ensuring the reaction is completely anhydrous. The efficiency of water removal is paramount.
-
Low Yields: This can result from side reactions or purification issues. Ensure the workup is performed promptly after the reaction is complete. For electron-poor anilines, higher temperatures or a more efficient catalyst system may be necessary.
-
Purity of this compound: The aldehyde functional group is susceptible to air oxidation to the corresponding carboxylic acid (2-carboxybenzaldehyde).[13] Using aged or impure starting material can lead to the formation of different products and complicate purification.[3][14] It is advisable to use freshly purchased or purified starting material.
Conclusion
The reaction of this compound with primary amines is a robust, high-yielding, and exceptionally versatile method for the synthesis of N-substituted isoindolinones. Its operational simplicity and broad substrate scope make it a powerful tool in modern drug discovery, enabling the rapid generation of diverse compound libraries for biological screening. By understanding the underlying mechanistic principles and adhering to the detailed protocols provided, researchers can effectively harness this reaction to advance their synthetic and medicinal chemistry programs.
References
- 1. research.abo.fi [research.abo.fi]
- 2. chim.it [chim.it]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of this compound and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Isoindolinone synthesis [organic-chemistry.org]
- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes & Protocols: Ugi-Type Reactions with Methyl 2-formylbenzoate for Heterocyclic Scaffold Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Classical Bis-Amide
The Ugi four-component reaction (U-4CR), first reported by Ivar Karl Ugi in 1959, stands as a cornerstone of multicomponent reactions (MCRs).[1][2] Its remarkable efficiency in converging an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single, atom-economical step to generate complex α-acylamino amides has cemented its role in modern synthetic and medicinal chemistry.[3][4] The reaction's tolerance for a wide variety of functional groups makes it an invaluable tool for the rapid generation of chemical libraries for drug discovery.[1][5]
This guide focuses on a strategic variation of the Ugi reaction that employs Methyl 2-formylbenzoate, a bifunctional building block.[6][7] The true synthetic power of this substrate lies not in the formation of a stable Ugi product, but in its capacity to undergo a post-Ugi intramolecular cyclization. The resulting Ugi adduct, containing a strategically positioned methyl ester, acts as a transient intermediate that seamlessly cyclizes to form substituted isoindolinones.[8][9] This Ugi-lactamization cascade provides a highly efficient, one-pot pathway to a privileged heterocyclic scaffold frequently found in biologically active compounds and natural products.[9][10]
Mechanistic Insights: A Tale of Two Steps in One Pot
To fully exploit this protocol, understanding the underlying mechanism is crucial. The process is a cascade of the classical Ugi reaction followed by an intramolecular nucleophilic acyl substitution.
The Ugi Four-Component Reaction (U-4CR)
The reaction initiates with the condensation of the aldehyde (this compound) and a primary amine to form a Schiff base, or imine. This imine is then protonated by the carboxylic acid component to form an iminium ion. The nucleophilic isocyanide carbon attacks the iminium ion, generating a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion. The entire sequence is driven to completion by a final, irreversible intramolecular acyl transfer known as the Mumm rearrangement, which yields the thermodynamically stable bis-amide product.[1][2][11]
Figure 1: The classical reaction mechanism of the Ugi four-component reaction (U-4CR).
The Ugi-Lactamization Cascade
When this compound is the aldehyde component, the resulting Ugi product contains both a newly formed secondary amide and the original methyl ester. The amide nitrogen is perfectly positioned to act as an intramolecular nucleophile, attacking the electrophilic carbonyl of the methyl ester. This intramolecular transamidation, or lactamization, results in the formation of a stable five-membered isoindolinone ring, with methanol eliminated as a byproduct. This cyclization can occur spontaneously in the reaction pot or may be facilitated by gentle heating or addition of a mild base.
Figure 2: Workflow for the Ugi-lactamization cascade using this compound.
Experimental Protocols
These protocols provide a robust starting point for synthesis. Researchers are encouraged to adapt and optimize conditions based on the specific reactivity of their chosen substrates.
Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted-3-amidoisoindolin-1-ones
This procedure details the standard Ugi-4CR followed by in-situ cyclization. It is broadly applicable to a range of primary amines, carboxylic acids, and isocyanides.
Materials & Reagents:
-
This compound
-
Primary Amine (e.g., Benzylamine, n-Butylamine)
-
Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid)
-
Isocyanide (e.g., tert-Butyl isocyanide, Cyclohexyl isocyanide)
-
Anhydrous Methanol (MeOH)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended).
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous methanol to achieve a high concentration, typically between 0.5 M and 2.0 M.[1] High concentration is known to favor high yields.
-
Add the primary amine (1.0 eq.) to the solution and stir for 10-15 minutes at room temperature to facilitate pre-formation of the imine.
-
Add the carboxylic acid (1.0 eq.) and continue stirring.
-
Critical Step: Add the isocyanide (1.0 eq.) to the mixture. This addition should be performed carefully, often dropwise, as the Ugi reaction is typically exothermic.[1] A mild increase in temperature is a common visual indicator of reaction initiation.
-
Allow the reaction to stir at room temperature for 24-48 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent (methanol) under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic layer successively with water, a saturated solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid, and finally with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure isoindolinone product.[10]
Protocol 2: Three-Component Synthesis of Isoindolinones using 2-Formylbenzoic Acid
A powerful variation involves using 2-formylbenzoic acid, which serves as both the aldehyde and the carboxylic acid component, simplifying the reaction to three components (U-3CR).[9][13]
Materials & Reagents:
-
2-Formylbenzoic Acid
-
Primary Amine (e.g., Aniline derivatives)
-
Isocyanide
-
Anhydrous Methanol (MeOH) or Trifluoroethanol (TFE). TFE can sometimes improve yields for less reactive substrates.[9]
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 2-formylbenzoic acid (1.0 eq.) and the primary amine (1.0 eq.) in the chosen solvent (e.g., MeOH).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add the isocyanide (1.0 eq.) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, or until completion is confirmed by TLC.
-
The workup and purification procedure is analogous to Protocol 1 (steps 7-11). In many cases, the product may precipitate directly from the reaction mixture upon completion and can be isolated by simple filtration.
Data Summary and Optimization Parameters
The success of the Ugi-lactamization cascade is dependent on several factors. The following table summarizes typical conditions and provides a basis for optimization.
| Aldehyde Component | Amine | Carboxylic Acid | Isocyanide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | n-Butylamine | 3-Nitrobenzoic Acid | tert-Butyl isocyanide | MeOH | RT | 24 | ~92 (Ugi Adduct) | [10] |
| This compound | Various | Various | N-Boc-2-aminophenyl isonitrile | MeOH | RT | N/A | Good | [8][9] |
| 2-Formylbenzoic Acid | Diamines | (Self) | Various | N/A | N/A | N/A | N/A | [13] |
| 2-Formylbenzoic Acid | Anilines | (Self) | Various | TFE/MeOH | RT | 12-24 | 80-95 | [9] |
Key Considerations & Troubleshooting:
-
Solvent Choice: Polar protic solvents like methanol and ethanol are highly effective as they facilitate the proton exchange steps in the mechanism.[1][9]
-
Reagent Purity: The purity of the aldehyde and isocyanide is critical. Aldehydes can oxidize to carboxylic acids, and isocyanides can have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Passerini Reaction: If the amine concentration is too low or the amine is unreactive, the three-component Passerini reaction (aldehyde, acid, isocyanide) can become a competitive side reaction.[14] Ensuring equimolar stoichiometry is important.
-
Incomplete Cyclization: If the intermediate Ugi adduct is isolated instead of the final isoindolinone, cyclization can often be induced by gentle heating in a solvent like toluene or by adding a catalytic amount of a non-nucleophilic base (e.g., DBU).[15]
Applications in Drug Discovery
The isoindolinone core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This Ugi-based strategy provides rapid access to libraries of these valuable molecules for screening. For example, derivatives have been synthesized and evaluated for anticancer activity against human colorectal cancer cell lines.[8][9] The ability to easily vary all four (or three) points of diversity allows for fine-tuning of a compound's steric and electronic properties to optimize its pharmacological profile, a key process in lead optimization.[5][16]
Conclusion
The Ugi reaction utilizing this compound or its corresponding acid is a powerful and elegant synthetic strategy. It extends the utility of this classic multicomponent reaction from the synthesis of linear peptidomimetics to the highly efficient, one-pot construction of complex, drug-like heterocyclic scaffolds. By understanding the underlying mechanistic cascade and key experimental parameters, researchers can leverage this protocol to accelerate the discovery and development of novel therapeutics.
References
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ugi Reaction [organic-chemistry.org]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Methyl-2-Formyl Benzoate: A Review of Synthesis and [research.amanote.com]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 16. Exploitation of the Ugi-Joullié reaction in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 2-Formylbenzoate as a Cornerstone for Bioactive Molecule Synthesis
Abstract
Methyl 2-formylbenzoate (C₉H₈O₃) is a deceptively simple aromatic compound whose true value is realized in its role as a highly versatile and powerful building block in medicinal chemistry and drug discovery. The strategic ortho-positioning of its aldehyde and methyl ester functionalities provides a unique reactive platform for constructing a diverse array of complex heterocyclic scaffolds. This guide delves into the core applications of this compound, presenting field-proven insights and detailed protocols for the synthesis of key bioactive molecules. We will explore its utility in multicomponent reactions for generating isoindolinone libraries, its role in tandem reactions for creating chiral phthalides, and its application in the classic Pictet-Spengler reaction to build alkaloid precursors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the efficient synthesis of novel therapeutic agents.
Introduction: The Synthetic Power of a Bifunctional Building Block
In the quest for novel therapeutic agents, the efficiency of a synthetic route is paramount. This compound serves as an exemplary starting material due to the orthogonal reactivity of its two functional groups. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, forming the basis for imine and enamine chemistry, while the adjacent methyl ester can participate in cyclization, amidation, or lactonization steps. This inherent bifunctionality allows for the streamlined assembly of complex molecular architectures, often in one-pot or tandem procedures, which is a significant advantage in diversity-oriented synthesis.[1]
As a precursor, this compound is instrumental in synthesizing compounds with a wide spectrum of pharmacological activities, including anticancer, antihypertensive, antimicrobial, and antiviral properties.[1] This guide will provide the foundational knowledge and practical methodologies to harness its full synthetic potential.
Application I: Multicomponent Reactions for Complex Isoindolinone Scaffolds
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, allowing for the construction of complex, drug-like molecules in a single, convergent step.[2] The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, and this compound is an ideal aldehyde component for generating diverse isoindolinone libraries.
Causality of the Ugi-4CR/Cyclization Strategy
The process begins with the classical Ugi-4CR, where this compound (the aldehyde), an amine, a carboxylic acid, and an isocyanide react to form a linear α-acylamino amide intermediate. The true elegance of using this compound lies in the subsequent transformation. The methyl ester, positioned perfectly ortho to the original aldehyde site, is now spatially proximal to the newly formed amide linkage. This arrangement allows for a facile intramolecular cyclization via aminolysis of the ester, often triggered by deprotection or thermal/acidic conditions, to forge the fused γ-lactam ring of the isoindolinone core. This tandem approach provides rapid access to complex, biologically relevant scaffolds that would otherwise require lengthy, linear syntheses.[3]
Caption: Workflow for Ugi-4CR/Cyclization to synthesize isoindolinones.
Protocol 1: General Synthesis of Fused Benzimidazole-Isoquinolinones
This protocol is adapted from a demonstrated synthesis of fused benzimidazole–isoquinolinones (BIDs), which have shown activity against human colorectal cancer cell lines.[3]
Step 1: Ugi Four-Component Reaction
-
To a solution of this compound (1.0 eq) in methanol (0.2 M), add the primary amine (e.g., isobutylamine, 1.0 eq), the carboxylic acid (e.g., 3-pyridinecarboxylic acid, 1.0 eq), and the isonitrile (e.g., N-Boc-2-aminophenylisonitrile, 1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure to yield the crude Ugi adduct, which can be used in the next step without further purification.
Step 2: Deprotection and Intramolecular Cyclization
-
Dissolve the crude Ugi adduct in a solution of 10% trifluoroacetic acid (TFA) in 1,2-dichloroethane (DCE).
-
Heat the mixture in a microwave reactor at 120-150 °C for 15-30 minutes.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final fused benzimidazole-isoquinolinone.
Quantitative Data: Anticancer Activity of Synthesized BIDs
The following table summarizes the growth inhibition data for a representative compound synthesized via this methodology against human colorectal cancer (CRC) cell lines.[3]
| Compound ID | R¹ Group | R² Group | Cell Line | GI₅₀ (μM) |
| BID-1 | i-Butyl | 3-Pyridyl | SW620 | 23.78 |
| BID-1 | i-Butyl | 3-Pyridyl | HT29 | 24.13 |
| Table 1: Biological activity of a representative Benzimidazole-Isoquinolinone. |
Application II: Tandem & Cascade Reactions for 3-Substituted Phthalides
Phthalides, or 1(3H)-isobenzofuranones, are core structures in numerous natural products and pharmaceuticals.[4] this compound is a key precursor for the asymmetric synthesis of chiral 3-substituted phthalides through a sequential 1,2-addition and lactonization pathway.
Causality of the Asymmetric Addition/Lactonization Strategy
This elegant strategy hinges on the initial, highly enantioselective addition of an organometallic reagent (e.g., an organozinc reagent) to the aldehyde group of this compound.[5] This step, guided by a chiral ligand, establishes the critical stereocenter at what will become the C3 position of the phthalide. The resulting intermediate, a methyl 2-(hydroxy(alkyl/aryl)methyl)benzoate, is perfectly primed for intramolecular cyclization. The hydroxyl group attacks the proximate ester carbonyl, displacing methanol and forming the thermodynamically stable five-membered lactone ring. This tandem process efficiently converts an achiral starting material into a high-value, enantioenriched product in a single pot.[5]
Caption: Tandem workflow for asymmetric synthesis of 3-substituted phthalides.
Protocol 2: General Asymmetric Synthesis of 3-Substituted Phthalides
This protocol is a generalized procedure based on the catalytic asymmetric 1,2-addition of organozinc reagents to this compound.[5]
-
To a flame-dried, argon-purged flask, add the chiral ligand (e.g., a chiral phosphoramide derived from (1R,2R)-diphenylethylenediamine, 10 mol%).
-
Add an anhydrous solvent such as toluene, followed by the organozinc reagent (e.g., diethylzinc, 2.0 eq) at a low temperature (e.g., 0 °C).
-
Stir the mixture for 30 minutes to allow for complex formation.
-
Add a solution of this compound (1.0 eq) in toluene dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 3-substituted phthalide.
Quantitative Data: Representative Yields and Enantioselectivities
The following table showcases the efficiency of this methodology for various organozinc reagents.[5]
| R-Group (from R₂Zn) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ethyl | 3-Ethylphthalide | ~95 | ~89 |
| Phenyl | 3-Phenylphthalide | High | High |
| Table 2: Efficiency of the asymmetric synthesis of 3-substituted phthalides. |
Application III: The Pictet-Spengler Reaction for Alkaloid Scaffolds
The Pictet-Spengler reaction is a classic and powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine, a tetrahydro-β-carboline.[6][7] This reaction is fundamental to the synthesis of a vast number of indole alkaloids and other pharmacologically important molecules.[6] While this compound is not a simple aldehyde, its aldehyde functionality readily participates in this transformation.
Causality of the Pictet-Spengler Reaction
The reaction mechanism begins with the formation of a Schiff base (imine) between the β-arylethylamine (e.g., tryptamine) and the aldehyde group of this compound.[6] Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The electron-rich indole ring of the tryptamine moiety then acts as an intramolecular nucleophile, attacking the iminium carbon to close the ring. This key step, an intramolecular electrophilic aromatic substitution, forms the characteristic tetracyclic core of the β-carboline. The presence of the methyl ester at the C1 position of the newly formed ring provides a synthetic handle for further diversification and elaboration into more complex natural product analogues.
Caption: Mechanistic pathway of the Pictet-Spengler reaction.
Protocol 3: General Synthesis of 1-Substituted-Tetrahydro-β-carbolines
This generalized protocol is based on established Pictet-Spengler reaction conditions, adapted for use with this compound.[8][9]
-
Dissolve tryptamine (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., acetonitrile, nitromethane, or toluene).
-
Add an acid catalyst (e.g., trifluoroacetic acid (TFA), 1.0-1.2 eq, or benzoic acid, 10 mol%) to the solution. For reactions requiring higher temperatures, a reflux condenser should be fitted.
-
Stir the reaction at the desired temperature (from room temperature to reflux) for 4-24 hours. The optimal conditions may vary depending on the substrates and catalyst.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline derivative. High stereoselectivity (favoring the cis product) is often observed, particularly in polar aprotic solvents like acetonitrile.[8]
Safety and Handling
This compound is an irritant and may be harmful if swallowed. It may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a powerful and cost-effective intermediate that provides access to a rich diversity of bioactive heterocyclic scaffolds. Its bifunctional nature is ideally suited for modern synthetic strategies, including multicomponent, tandem, and classical name reactions. The protocols and insights provided in this guide serve as a foundation for researchers to explore and expand upon the synthetic utility of this valuable building block in the pursuit of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 5. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Pivotal Role of Methyl 2-formylbenzoate in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Methyl 2-formylbenzoate (M2FB), a uniquely versatile building block in medicinal chemistry. Its true power lies in the strategic placement of two key functional groups—an aldehyde and a methyl ester—on an aromatic scaffold. This bifunctional nature allows for a diverse range of chemical transformations, making it an invaluable precursor for the synthesis of complex heterocyclic systems and other bioactive molecules.[1][2] We will delve into the core reactivity of M2FB, showcase its application in constructing pharmacologically relevant scaffolds, and provide detailed, field-proven protocols for its use.
Section 1: Physicochemical Profile and Reactivity
This compound is an organic compound whose synthetic utility is dictated by the orthogonal reactivity of its aldehyde and ester moieties.[1] The aldehyde group serves as a potent electrophile for nucleophilic additions and condensations, while the methyl ester provides a handle for hydrolysis, amidation, or participation in cyclization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [3] |
| Molecular Weight | 164.16 g/mol | [3] |
| Appearance | White to light yellow crystalline solid or oil | [3] |
| Boiling Point | ~95°C at 0.5 mmHg | [4] |
| Key Functional Groups | Aldehyde, Methyl Ester | [1] |
The strategic ortho-positioning of these groups is critical. It enables sequential reactions where an initial transformation at the aldehyde can be followed by an intramolecular cyclization involving the ester, providing elegant and efficient routes to fused ring systems of high interest in drug discovery.[1]
Section 2: Core Applications in Bioactive Scaffold Synthesis
M2FB is a cornerstone for synthesizing compounds with a wide array of pharmacological activities, including antifungal, anticancer, antihypertensive, and antiviral properties.[2] Its primary application is as a starting material for structurally diverse heterocycles.
Synthesis of Isoindolinone and Phthalazinone Derivatives
The isoindolinone core is a "privileged scaffold" found in numerous biologically active compounds. M2FB provides a direct route to this framework. The synthesis proceeds via an initial condensation of the aldehyde group with a primary amine to form an intermediate imine. This is followed by a spontaneous or catalyzed intramolecular cyclization, where the amine's nitrogen attacks the ester carbonyl, eliminating methanol to form the stable five-membered lactam (isoindolinone). This methodology is a powerful tool for building libraries of potential drug candidates.[1]
This strategy has been successfully applied to generate isoindolinone and phthalazinone derivatives that exhibit significant antihistamine activity, highlighting the therapeutic relevance of scaffolds derived from M2FB.[1]
Multicomponent Reactions (MCRs) for Rapid Diversity Generation
Multicomponent reactions, such as the Ugi reaction, are highly valued in drug discovery for their efficiency in generating complex molecular structures in a single step. M2FB is an excellent aldehyde component for these reactions.[1][2] In a typical Ugi-type MCR, M2FB can react with an amine, an isocyanide, and a carboxylic acid to rapidly assemble intricate, quinoline-based tetracycles and other potentially bioactive scaffolds.[2] This approach allows for the rapid exploration of chemical space around a core structure, accelerating the hit-to-lead optimization process.
Enantioselective Arylation and Sequential Lactonization
M2FB is also a substrate for advanced stereoselective transformations. It has been used in the enantioselective arylation of its aldehyde group to produce chiral diarylmethanols.[1] The resulting secondary alcohol can then undergo a subsequent intramolecular transesterification (lactonization) to yield 3-arylphthalides, another important class of bioactive molecules.
Table 2: Performance in Enantioselective Arylation–Lactonization
| Product | Yield | Enantiomeric Excess (ee) | Reference |
| Diaryl-methanols | Up to 96% | Up to 99% | [1] |
| 3-Arylphthalides | Up to 96% | Up to 99% | [1] |
This high level of stereocontrol is crucial in medicinal chemistry, where the biological activity of enantiomers can differ dramatically.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide explanations for key experimental choices. Adherence to standard laboratory safety procedures is mandatory.
Protocol 1: Synthesis of this compound (M2FB)
This protocol details the synthesis of M2FB via the esterification of 2-formylbenzoic acid, a common and reliable method.[4][5]
-
Rationale: This procedure uses methyl iodide as the methyl source and potassium carbonate as a mild base. The base deprotonates the carboxylic acid, forming a carboxylate salt that acts as a potent nucleophile to attack the methyl iodide in an SN2 reaction. Acetone or DMF are chosen as polar aprotic solvents to facilitate this type of reaction.[4][5]
-
Materials:
-
2-Formylbenzoic acid (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.0-1.5 eq)
-
Methyl iodide (MeI) (1.5-3.0 eq)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser (optional), separatory funnel, rotary evaporator.
-
-
Safety Precautions:
-
Methyl iodide is toxic and a suspected carcinogen; handle only in a certified chemical fume hood.
-
M2FB may cause skin and eye irritation.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-formylbenzoic acid (1.0 eq) and anhydrous acetone (approx. 15 mL per gram of acid).
-
Add anhydrous potassium carbonate (1.0 eq) to the suspension.
-
Slowly add methyl iodide (3.0 eq) to the stirring mixture at room temperature.
-
Heat the reaction to a gentle reflux (approx. 56°C for acetone) for 30 minutes, then continue stirring at room temperature for 48-72 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting material.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with additional acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Partition the oil between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.[5]
-
Purification (Optional): The product can be further purified by vacuum distillation (Boiling point: 95°C at 0.5 mm-Hg) if necessary.[4]
-
Protocol 2: General Procedure for Synthesis of N-Aryl Isoindolinones
This protocol provides a general workflow for the reductive amination and subsequent cyclization of M2FB with an aromatic amine.
-
Rationale: This one-pot procedure first forms an imine intermediate via condensation of M2FB and the amine, often catalyzed by a mild acid like acetic acid. The imine is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB), which is selective for imines in the presence of aldehydes. The resulting secondary amine undergoes spontaneous intramolecular cyclization to form the thermodynamically stable isoindolinone product.
References
Application Notes & Protocols: Methyl 2-formylbenzoate as a Versatile Precursor in the Synthesis of Novel Antifungal Agents
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and mycology.
Introduction: The Strategic Importance of Methyl 2-formylbenzoate
The escalating threat of drug-resistant fungal pathogens necessitates the urgent development of new antifungal agents with novel mechanisms of action. In the vast landscape of synthetic medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the diversity and accessibility of potential drug candidates. This compound (C₉H₈O₃) has emerged as a particularly valuable and versatile precursor in this pursuit[1].
This bifunctional molecule, featuring a reactive aldehyde and a methyl ester on an aromatic ring, provides an efficient entry point to a variety of heterocyclic systems. Its unique ortho-substitution pattern is ideal for intramolecular cyclization reactions, enabling the streamlined, one-pot synthesis of complex scaffolds like isoindolinones and related structures. These frameworks are present in numerous bioactive molecules and have demonstrated significant potential as antifungal agents[2][3].
This guide provides an in-depth look at the strategic application of this compound in synthesizing potent antifungal compounds. We will move beyond simple procedural lists to explain the underlying chemical logic, offer detailed, field-tested protocols, and present a framework for interpreting the resulting biological data.
Core Synthetic Pathway: From Precursor to Bioactive Scaffold
The primary synthetic utility of this compound lies in its reaction with primary amines. This reaction typically proceeds through a two-step, one-pot sequence:
-
Imination: The primary amine nucleophilically attacks the highly electrophilic aldehyde carbon of this compound, forming a Schiff base (imine) intermediate. This step is often catalyzed by acid.
-
Intramolecular Cyclization: The nucleophilic nitrogen of the intermediate (or another nucleophilic site on the amine's R-group) then attacks the proximal ester carbonyl. This intramolecular reaction is entropically favored and results in the formation of a stable, five-membered lactam ring, yielding the core isoindolinone structure.
This efficient pathway allows for the generation of a large library of derivatives by simply varying the primary amine starting material, making it a cornerstone for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of isoindolinones.
Application Protocol 1: General Synthesis of N-Substituted Isoindolinone Derivatives
This protocol describes a robust, one-pot method for synthesizing a diverse range of N-substituted isoindolinones from this compound and various primary amines.
Principle & Mechanistic Insight
The reaction is typically conducted in a protic solvent like ethanol or acetic acid, which facilitates both the imine formation and the subsequent cyclization. Acetic acid can act as both a solvent and a catalyst for the dehydration step of imine formation. The choice of solvent and temperature is critical; refluxing conditions provide the necessary activation energy for the cyclization step without degrading the reactants. This self-validating system proceeds efficiently because the formation of the stable heterocyclic product drives the reaction equilibrium forward.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | CAS: 4122-56-9 |
| Primary Amine (e.g., Aniline) | Reagent Grade | Major Supplier | Structure determines the final 'R' group. |
| Glacial Acetic Acid | ACS Grade | Major Supplier | Acts as solvent and catalyst. |
| Round-bottom flask | --- | --- | Appropriately sized for the reaction scale. |
| Reflux Condenser | --- | --- | |
| Magnetic Stirrer & Stir Bar | --- | --- | |
| Thin Layer Chromatography (TLC) | --- | --- | For reaction monitoring. |
| Rotary Evaporator | --- | --- | For solvent removal. |
| Recrystallization Solvents | ACS Grade | --- | e.g., Ethanol, Hexanes |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.64 g, 10 mmol).
-
Reagent Addition: Add the desired primary amine (1.1 eq, 11 mmol) to the flask.
-
Solvent Addition: Add glacial acetic acid (20-30 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion, typically within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into a beaker containing ice-cold water (100 mL). This will often cause the product to precipitate.
-
Stir for 15-20 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted isoindolinone.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Antifungal Activity: Expected Data
Derivatives synthesized via this method have shown promising activity against a range of fungal strains. The nature of the 'R' group substitution on the nitrogen is critical for biological activity.
| Compound Class | Target Fungi | Reported Activity (MIC) | Reference |
| N-substituted isoindolin-1-ones | Candida albicans, Aspergillus spp. | MIC values determined for a range of derivatives | [4] |
| Novel Isoindolinone derivatives | Candida albicans, Yarrowia lipolytica | Broad spectrum activity observed, especially for compound 2f | [2] |
| Phthalimido derivatives | Fungal Strains | Promising activity, particularly for chalcone-containing structures | [5] |
Application Protocol 2: Synthesis of Isoindoline-2-yl Putrescines for Plant Pathogen Control
This protocol details a more specialized application, demonstrating the synthesis of isoindoline-based compounds with potent in vivo efficacy against plant fungal pathogens like Botrytis cinerea[3].
Principle & Mechanistic Insight
This synthesis involves a reductive amination, where the initially formed imine is reduced to a secondary amine, forming the isoindoline core. This is followed by coupling with a protected putrescine moiety. The final compounds, such as ISP3, have been shown to induce autophagic vacuolization in fungi, a novel mechanism of action[3]. Molecular docking studies suggest these molecules bind effectively to the active site of key autophagy-related proteins like BcAtg3, disrupting cellular processes and leading to fungal cell death[3]. This provides a clear, testable hypothesis for the compound's mode of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Novel Isoindoline-2-Yl Putrescines as Potential Autophagy-Activated Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
Application Notes & Protocols: Strategic Synthesis of Angiotensin II Receptor Blockers from Methyl 2-Formylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthetic pathways for preparing potent antihypertensive compounds, specifically focusing on the sartan class of Angiotensin II receptor blockers (ARBs), using methyl 2-formylbenzoate as a versatile starting material. We provide an in-depth examination of a strategic, multi-step synthesis of Losartan, a representative ARB, elucidating the critical chemical transformations involved. This document furnishes detailed, step-by-step protocols, explains the rationale behind experimental choices, and presents quantitative data in a clear, accessible format. The synthesis is logically divided into four main parts: construction of the pivotal biphenyl core, formation of the bioisosteric tetrazole ring, synthesis of the functionalized imidazole heterocycle, and the final convergent assembly and deprotection to yield the active pharmaceutical ingredient (API).
Introduction: The Central Role of the Biphenyl-Tetrazole Scaffold
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation is a key factor in the pathophysiology of hypertension. Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor. The "sartan" family of drugs, which includes well-known antihypertensives like Losartan, Valsartan, and Olmesartan, function as AT1 receptor antagonists.[1][2] A common structural feature of many sartans is the biphenyl-tetrazole moiety, which is crucial for their pharmacological activity.[3][4] The tetrazole ring, in particular, serves as a metabolically stable bioisostere for a carboxylic acid group, enhancing the drug's binding affinity to the AT1 receptor.[5]
This compound is a readily available and versatile precursor for the synthesis of these complex molecules. Its bifunctional nature, possessing both an aldehyde and a methyl ester, allows for a variety of chemical manipulations to construct the necessary biphenyl framework. This guide will focus on a convergent synthesis strategy for Losartan, highlighting key reactions such as Suzuki coupling, tetrazole formation, and Vilsmeier-Haack reaction.
Part 1: Synthesis of the Biphenyl Core - 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
The initial phase of the synthesis focuses on constructing the biphenyl backbone, which is a cornerstone of the sartan structure. A robust method for this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which efficiently forms carbon-carbon bonds between aryl halides and arylboronic acids.[6][7] Our strategy involves the synthesis of a key biphenyl intermediate, 2-cyano-4'-methylbiphenyl (OTBN), which will be further functionalized.
Protocol 1.1: Synthesis of 2-Cyano-4'-methylbiphenyl (OTBN) via Grignard Coupling
A highly efficient method for synthesizing OTBN involves the Grignard coupling of a p-tolyl magnesium halide with o-chlorobenzonitrile, catalyzed by a manganese salt.[3][8]
Materials and Reagents:
-
Magnesium turnings
-
p-Chlorotoluene
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (initiator)
-
o-Chlorobenzonitrile
-
Manganese (II) chloride (MnCl₂)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine and a few drops of p-chlorotoluene to a solution of p-chlorotoluene (1.0 eq) in anhydrous THF. Once the Grignard reaction initiates (indicated by heat evolution and a cloudy appearance), add the remaining p-chlorotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of p-tolylmagnesium chloride.[9]
-
Coupling Reaction: In a separate flask, dissolve o-chlorobenzonitrile (1.0 eq) and MnCl₂ (0.05 eq) in anhydrous THF. Cool this solution to 0 °C.
-
Slowly add the prepared Grignard reagent to the o-chlorobenzonitrile solution via a cannula, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-cyano-4'-methylbiphenyl as a white solid.[8]
Protocol 1.2: Benzylic Bromination of 2-Cyano-4'-methylbiphenyl
The methyl group of OTBN is activated for subsequent alkylation by conversion to a benzyl bromide.
Materials and Reagents:
-
2-Cyano-4'-methylbiphenyl (OTBN)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
Dissolve OTBN (1.0 eq) in CCl₄ in a round-bottom flask equipped with a reflux condenser.
-
Add NBS (1.1 eq) and a catalytic amount of BPO or AIBN.
-
Reflux the mixture while irradiating with a tungsten lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.
Protocol 1.3: Tetrazole Formation and Protection
The nitrile group of the biphenyl intermediate is converted to a tetrazole ring, a key pharmacophore of sartans. The tetrazole nitrogen is then protected, typically with a trityl group, to prevent side reactions in subsequent steps.[1][5]
Materials and Reagents:
-
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride or Zinc chloride (catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trityl chloride (Tr-Cl)
-
Triethylamine (TEA)
Procedure:
-
Tetrazole Formation: In a flask, dissolve 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq), NaN₃ (1.5 eq), and triethylamine hydrochloride (1.5 eq) in anhydrous DMF. Heat the mixture to 120-130 °C for 12-24 hours.[10] Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into acidified water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.
-
Trityl Protection: Dissolve the crude tetrazole in dichloromethane (DCM). Add triethylamine (1.2 eq) followed by trityl chloride (1.1 eq). Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water, dry the organic layer over anhydrous Na₂SO₄, and concentrate. The residue can be purified by column chromatography to yield 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.[11]
Part 2: Synthesis of the Imidazole Side Chain - (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol
A crucial component of Losartan is the substituted imidazole ring. This is synthesized separately and later coupled with the biphenyl-tetrazole core.
Protocol 2.1: Synthesis of 2-Butyl-4-chloro-5-formylimidazole
This key intermediate can be synthesized via a Vilsmeier-Haack reaction.[4][12]
Materials and Reagents:
-
2-Butyl-1H-imidazole-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Procedure:
-
To a solution of phosphorus oxychloride (2.0-2.5 eq) in toluene, add 2-butyl-1H-imidazole-5(4H)-one (1.0 eq).
-
Heat the mixture to 100-105 °C.
-
Slowly add DMF (2.0-2.5 eq) while maintaining the temperature.
-
Continue heating for 2-3 hours after the addition is complete.
-
Work-up: Carefully pour the reaction mixture into ice water. Adjust the pH to 1-2 with a suitable acid. Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by crystallization or column chromatography to give 2-butyl-4-chloro-5-formylimidazole.[1]
Protocol 2.2: Reduction to (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol
The aldehyde is reduced to the corresponding alcohol, which is the final form of the side chain needed for coupling.
Materials and Reagents:
-
2-Butyl-4-chloro-5-formylimidazole
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve 2-butyl-4-chloro-5-formylimidazole (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-butyl-4-chloro-1H-imidazol-5-yl)methanol.
Part 3: Convergent Synthesis of Losartan
The final stage of the synthesis involves coupling the biphenyl-tetrazole core with the imidazole side chain, followed by deprotection.
Protocol 3.1: N-Alkylation of the Imidazole
This step joins the two key fragments of the molecule.
Materials and Reagents:
-
(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol
-
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give crude Trityl Losartan.
Protocol 3.2: Deprotection of the Trityl Group
The final step to obtain Losartan is the removal of the trityl protecting group from the tetrazole ring.
Materials and Reagents:
-
Crude Trityl Losartan
-
Methanol or Isopropanol
-
Potassium hydroxide (KOH) or Potassium tertiary butoxide
Procedure:
-
Dissolve the crude Trityl Losartan in methanol.
-
Add a solution of potassium hydroxide (1.1 eq) in methanol.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.[13]
-
Cool the reaction mixture and concentrate it to about half its volume.
-
Cool the concentrate to -5 °C to precipitate the triphenylmethanol byproduct, which can be removed by filtration.
-
The filtrate contains Losartan potassium. The free acid form, Losartan, can be obtained by acidifying the filtrate and extracting with an organic solvent.[4][14]
Visualization of the Synthetic Workflow
Caption: Convergent synthetic workflow for Losartan.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1.1: Biphenyl Core Formation | p-Chlorotoluene, o-Chlorobenzonitrile | Mg, MnCl₂ | 2-Cyano-4'-methylbiphenyl (OTBN) | 80-90 |
| 1.2: Benzylic Bromination | 2-Cyano-4'-methylbiphenyl | NBS, BPO | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | 85-95 |
| 1.3: Tetrazole Formation & Protection | 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | NaN₃, Tr-Cl | 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | 75-85 (2 steps) |
| 2.1: Imidazole Synthesis | 2-Butyl-1H-imidazol-5(4H)-one | POCl₃, DMF | 2-Butyl-4-chloro-5-formylimidazole | 60-70 |
| 2.2: Aldehyde Reduction | 2-Butyl-4-chloro-5-formylimidazole | NaBH₄ | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | 90-98 |
| 3.1: N-Alkylation | Biphenyl & Imidazole Fragments | K₂CO₃ | Trityl Losartan | 85-95 |
| 3.2: Deprotection | Trityl Losartan | KOH | Losartan | 80-90 |
Conclusion
The synthetic route outlined in this application note provides a robust and efficient pathway for the preparation of Losartan, a clinically significant antihypertensive agent, starting from readily available precursors. By leveraging powerful and well-established organic transformations such as Grignard coupling, tetrazole formation, and Vilsmeier-Haack reaction, this guide offers a comprehensive framework for researchers in medicinal chemistry and drug development. The detailed protocols and mechanistic insights are intended to facilitate the synthesis of not only Losartan but also other members of the sartan class of drugs, thereby supporting the ongoing efforts in the discovery and development of novel cardiovascular therapeutics.
References
- 1. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. rua.ua.es [rua.ua.es]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102850221A - Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester - Google Patents [patents.google.com]
- 7. rua.ua.es [rua.ua.es]
- 8. Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent [organic-chemistry.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]
- 13. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]
- 14. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
The Chameleonic Reactivity of Methyl 2-formylbenzoate: A Gateway to Novel Anticancer Agents
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that can be efficiently elaborated into potent therapeutic agents is a perpetual endeavor. Methyl 2-formylbenzoate, a seemingly simple aromatic compound, has emerged as a powerful and versatile precursor in the synthesis of a diverse array of heterocyclic systems, many of which exhibit significant anticancer activity. Its unique bifunctional nature, possessing both a reactive aldehyde and a methyl ester on adjacent positions of a benzene ring, allows for a chameleonic reactivity that can be harnessed in a variety of synthetic transformations. This application note provides a detailed exploration of synthetic routes to promising anticancer agents utilizing this compound, offering in-depth protocols and insights for researchers in drug development. We will delve into the synthesis of key classes of compounds, including isoindolinones, phthalides, and quinolines, highlighting the strategic advantages of employing this remarkable starting material.
I. The Power of Multicomponent Reactions: One-Pot Synthesis of Isoindolinone Scaffolds
The isoindolinone core is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical approach to constructing molecular complexity. The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, and this compound is an ideal substrate for post-Ugi modifications, leading to the rapid assembly of diverse isoindolinone libraries.[1]
Causality of Experimental Design:
The Ugi reaction with this compound initially forms a linear α-acylamino amide intermediate. The key to forming the isoindolinone ring lies in a subsequent intramolecular cyclization. The proximity of the newly formed amide nitrogen to the methyl ester at the ortho position facilitates a spontaneous or acid/base-catalyzed intramolecular amidation, leading to the desired lactam ring. The choice of the primary amine, isocyanide, and carboxylic acid components in the Ugi reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) for anticancer activity.
Experimental Workflow: Ugi Reaction for Isoindolinone Synthesis
Caption: General workflow for the synthesis of isoindolinone derivatives via the Ugi reaction.
Detailed Protocol 1: Synthesis of 2-benzyl-3-phenylisoindolin-1-one
Materials:
-
This compound (1.0 mmol, 164.16 mg)
-
Benzylamine (1.0 mmol, 107.15 mg, 0.109 mL)
-
Phenyl isocyanide (1.0 mmol, 103.12 mg, 0.106 mL)
-
Acetic acid (1.0 mmol, 60.05 mg, 0.057 mL)
-
Methanol (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates and chamber
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), benzylamine (1.0 mmol), and methanol (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenyl isocyanide (1.0 mmol) and acetic acid (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:EtOAc (7:3) solvent system.
-
Once the reaction is complete (disappearance of starting materials), remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane:EtOAc (from 9:1 to 7:3) to afford the pure 2-benzyl-3-phenylisoindolin-1-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Starting Materials | Yield (%) | Anticancer Activity (IC₅₀, µM) | Reference |
| 2-benzyl-3-phenylisoindolin-1-one | This compound, Benzylamine, Phenyl isocyanide, Acetic acid | 75-85 | Varies with cell line | [1] |
| 2-cyclohexyl-3-(4-methoxyphenyl)isoindolin-1-one | This compound, Cyclohexylamine, 4-methoxyphenyl isocyanide, Formic acid | 70-80 | Varies with cell line | [1] |
II. Phthalides: Lactone Analogs with Potent Cytotoxicity
Phthalides, or 3-hydroxyisoindolin-1-ones, represent another class of compounds with significant anticancer potential that can be accessed from this compound. Their synthesis often involves a key reduction of the formyl group followed by intramolecular cyclization.
Causality of Experimental Design:
The synthesis of phthalides from this compound hinges on the selective reduction of the aldehyde functionality to an alcohol, which can then undergo an intramolecular transesterification with the adjacent methyl ester to form the five-membered lactone ring. The choice of reducing agent is critical to avoid over-reduction or reduction of the ester group. Sodium borohydride is often a suitable choice for this selective transformation. Variations at the 3-position of the phthalide ring can be introduced by first reacting the aldehyde of this compound with an organometallic reagent (e.g., a Grignard reagent) to form a secondary alcohol, which then cyclizes.
Experimental Workflow: Synthesis of 3-Substituted Phthalides
Caption: General workflow for the synthesis of 3-substituted phthalides from this compound.
Detailed Protocol 2: Synthesis of 3-Phenylphthalide
Materials:
-
This compound (1.0 mmol, 164.16 mg)
-
Phenylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Equipment:
-
Three-neck round-bottom flask (50 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
TLC plates and chamber
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) dissolved in anhydrous THF (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add phenylmagnesium bromide (1.2 mmol) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated NH₄Cl solution (10 mL).
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane:EtOAc to afford the pure 3-phenylphthalide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Starting Materials | Yield (%) | Anticancer Activity (IC₅₀, µM) | Reference |
| 3-Phenylphthalide | This compound, Phenylmagnesium bromide | 65-75 | Varies with cell line | N/A |
| 3-Butylphthalide | This compound, n-Butylmagnesium bromide | 70-80 | Varies with cell line | N/A |
III. Building Complexity: Quinoline and Beta-Carboline Synthesis
The versatile reactivity of this compound also extends to the synthesis of more complex heterocyclic systems like quinolines and β-carbolines, both of which are important pharmacophores in anticancer drug discovery.
A. Quinolines via Friedländer Annulation
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group activated by a carbonyl group, is a classic method for quinoline synthesis. While this compound itself is not a direct precursor in the classical Friedländer synthesis, it can be readily converted to a suitable intermediate. For instance, a Wittig reaction on the formyl group can introduce the necessary α-methylene ketone functionality.
B. β-Carbolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which involves the condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization. This compound can serve as the aldehyde component in this reaction, leading to the formation of β-carboline derivatives with a carboxylic acid or ester group at the 1-position, offering a handle for further functionalization.
Illustrative Synthetic Pathway: Pictet-Spengler Reaction
Caption: General workflow for the Pictet-Spengler reaction to synthesize tetrahydro-β-carboline derivatives.
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with promising anticancer activities. Its bifunctional nature allows for its participation in powerful synthetic transformations such as multicomponent reactions and tandem cyclizations, enabling the rapid and efficient construction of complex molecular architectures. The protocols detailed in this application note for the synthesis of isoindolinones and phthalides provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. Furthermore, the potential to extend the utility of this compound to the synthesis of other important anticancer pharmacophores, such as quinolines and β-carbolines, underscores its significance in modern drug discovery. Future efforts in this area will likely focus on the development of stereoselective synthetic methods to access enantiomerically pure compounds, as well as the expansion of the substrate scope to generate even more diverse libraries for biological screening. The continued exploration of the chameleonic reactivity of this compound is poised to deliver the next generation of innovative anticancer agents.
References
Application Notes and Protocols for Condensation Reactions of Methyl 2-formylbenzoate
Abstract
This comprehensive guide provides detailed experimental procedures and theoretical insights into the condensation reactions of Methyl 2-formylbenzoate. As a versatile bifunctional molecule, this compound serves as a critical starting material in the synthesis of a diverse array of heterocyclic compounds and complex organic scaffolds. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of established protocols and the underlying chemical principles to empower effective and innovative synthesis. We will explore key transformations including, but not limited to, Knoevenagel, Aldol, and Pictet-Spengler reactions, providing step-by-step instructions, mechanistic explanations, and strategies for optimization and troubleshooting.
Introduction: The Synthetic Utility of this compound
This compound, also known as 2-carbomethoxybenzaldehyde, is a valuable building block in organic synthesis due to the presence of both an aldehyde and a methyl ester functional group in an ortho arrangement on a benzene ring.[1] This unique structural feature allows for a variety of intramolecular and intermolecular reactions, leading to the formation of complex cyclic structures. Its utility is particularly pronounced in the synthesis of nitrogen-containing heterocycles, such as isoindolinones, which are prevalent motifs in many biologically active compounds and pharmaceuticals.[2][3] The aldehyde group is a reactive electrophile, readily participating in nucleophilic additions, while the methyl ester can be hydrolyzed, reduced, or act as a directing group. This dual reactivity makes this compound a cornerstone for the construction of diverse molecular architectures.
Core Principles and Mechanistic Overview of Key Condensation Reactions
Condensation reactions are a class of organic reactions that involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. For this compound, the aldehyde functionality is the primary site for these transformations.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[4][5] The active methylene compound typically has two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate) that increase the acidity of the methylene protons, facilitating deprotonation by a weak base like piperidine or an amine salt.[6]
-
Causality of Experimental Choices: The choice of base is critical; a strong base could lead to self-condensation of the aldehyde or other side reactions.[4] The solvent is typically a polar protic solvent like ethanol to facilitate the dissolution of the reactants and the catalyst.[6] The reaction is often driven to completion by heating under reflux.[6]
Mechanism of Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel Condensation.
Aldol Condensation
The Aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.[7][8] In the context of this compound, it can react with a ketone containing α-hydrogens in the presence of a base like sodium hydroxide.[9]
-
Causality of Experimental Choices: The concentration of the base and the reaction temperature are crucial parameters. Higher temperatures and base concentrations favor the dehydration of the initial aldol adduct to form the more stable α,β-unsaturated product.[7] The choice of solvent can also influence the reaction rate and selectivity.
Experimental Workflow for a Typical Aldol Condensation
Caption: General workflow for an Aldol condensation reaction.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and related heterocyclic structures.[10][11] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[11][12] this compound can serve as the aldehyde component in this reaction.
-
Causality of Experimental Choices: The reaction is typically carried out under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to facilitate the formation of the intermediate iminium ion, which is the key electrophile for the cyclization step.[11] The choice of solvent depends on the solubility of the reactants and is often an aprotic solvent like dichloromethane or toluene.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired outcome. It is imperative to consult the Safety Data Sheet (SDS) for all chemicals before use and to perform all experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [13]
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes the synthesis of Methyl 2-((dicyanomethylene)methyl)benzoate.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Physical State |
| This compound | 164.16[1] | 10 | 1.0 | Liquid/Solid |
| Malononitrile | 66.06 | 10 | 1.0 | Solid |
| Piperidine | 85.15 | 1 | 0.1 | Liquid |
| Ethanol (absolute) | 46.07 | 50 mL | - | Liquid |
| Round-bottom flask (100 mL) | - | 1 | - | - |
| Reflux condenser | - | 1 | - | - |
| Magnetic stirrer and stir bar | - | 1 | - | - |
| Buchner funnel and filter paper | - | 1 | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.64 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Add 50 mL of absolute ethanol to the flask and stir until all solids are dissolved.
-
Add piperidine (0.1 mL, ~1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure Methyl 2-((dicyanomethylene)methyl)benzoate.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Self-Validating System:
-
TLC Analysis: The disappearance of the starting materials and the appearance of a new, single spot for the product confirms the reaction's progress and completion.
-
Melting Point: A sharp melting point of the purified product indicates its purity.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques will confirm the structure of the synthesized compound. For example, in the ¹H NMR spectrum, the disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal would be expected.
Protocol 2: Aldol Condensation of this compound with Acetone
This protocol describes the synthesis of Methyl 2-(3-oxobut-1-en-1-yl)benzoate.
Table 2: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Physical State |
| This compound | 164.16[1] | 10 | 1.0 | Liquid/Solid |
| Acetone | 58.08 | 20 | 2.0 | Liquid |
| Sodium Hydroxide (10% aq. solution) | 40.00 | ~5 | 0.5 | Liquid |
| Ethanol (95%) | 46.07 | 20 mL | - | Liquid |
| Erlenmeyer flask (50 mL) | - | 1 | - | - |
| Magnetic stirrer and stir bar | - | 1 | - | - |
| Ice bath | - | 1 | - | - |
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve this compound (1.64 g, 10 mmol) in 20 mL of 95% ethanol.
-
Add acetone (1.46 mL, 20 mmol) to the solution and stir.
-
Cool the flask in an ice bath.
-
Slowly add 5 mL of a 10% aqueous sodium hydroxide solution dropwise with vigorous stirring.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid until it is slightly acidic.
-
The product may precipitate as a solid. If so, collect it by vacuum filtration and wash with cold water.
-
If the product is an oil, extract the mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[14]
Process Optimization and Troubleshooting
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Check the purity and activity of the catalyst. |
| Side reactions (e.g., self-condensation). | Use a milder base or lower the reaction temperature. | |
| Loss of product during workup. | Optimize the extraction and purification steps. | |
| Formation of Byproducts | Impure starting materials. | Purify the starting materials before the reaction. |
| Incorrect stoichiometry. | Carefully measure the amounts of reactants and catalyst. | |
| Reaction conditions too harsh. | Lower the reaction temperature or use a less reactive catalyst. | |
| Reaction does not start | Inactive catalyst. | Use a fresh batch of catalyst. |
| Low reactivity of the substrate. | A more forcing condition (higher temperature, stronger base) might be required. However, this should be approached with caution to avoid side reactions. | |
| Presence of inhibitors (e.g., water in some reactions). | Use anhydrous solvents and reagents if the reaction is moisture-sensitive. |
Safety and Handling
This compound may cause skin and eye irritation.[1] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[13] Aldehydes can be sensitive to air and may oxidize over time; it is recommended to use fresh or properly stored material.[15][16] All waste should be disposed of according to institutional and local regulations.
Conclusion
The condensation reactions of this compound are fundamental transformations that provide access to a wide range of valuable organic compounds. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively utilize this versatile building block in their synthetic endeavors. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful execution and optimization of these important reactions.
References
- 1. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of this compound and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. magritek.com [magritek.com]
- 8. webassign.net [webassign.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. rsc.org [rsc.org]
- 15. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Transformations of Methyl 2-formylbenzoate
Introduction: The Versatility of a Bifunctional Building Block
Methyl 2-formylbenzoate (MFB) is a deceptively simple aromatic compound that holds a place of significant strategic importance in modern organic synthesis.[1] Its structure, featuring both an electrophilic aldehyde and a methyl ester on an ortho-substituted benzene ring, provides a powerful platform for constructing complex molecular architectures. This bifunctional nature allows for a diverse array of chemical transformations, making it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[2] The aldehyde group serves as a handle for nucleophilic additions, reductions, and C-C bond formations, while the methyl ester can participate in cyclization, amidation, or serve as a directing group.
This guide provides an in-depth exploration of key catalytic methods for the transformation of MFB, aimed at researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic pathways. The protocols described herein are designed to be self-validating, providing a robust foundation for laboratory application.
Catalytic Reduction of the Formyl Group: Access to Phthalides and Benzyl Alcohols
The selective reduction of the aldehyde in the presence of the ester is a fundamental transformation. The primary product, Methyl 2-(hydroxymethyl)benzoate, is a key intermediate that can readily cyclize to form phthalide (isobenzofuran-1(3H)-one), a core scaffold in many natural products and bioactive molecules.
Expertise & Experience: Choosing the Right Reduction Strategy
While stoichiometric reductants like sodium borohydride (NaBH₄) are effective, catalytic hydrogenation offers advantages in terms of atom economy, reduced waste, and scalability. The choice of catalyst is critical to ensure chemoselectivity, preventing over-reduction of the ester or aromatic ring. Transition metal catalysts, particularly those based on Ruthenium, Rhodium, and Palladium, are commonly employed. The catalyst's ligand sphere and the reaction conditions (pressure, temperature, solvent) are tuned to favor the hydrogenation of the more reactive aldehyde functionality.
Workflow for Catalytic Hydrogenation
Caption: General workflow for a catalytic hydrogenation experiment.
Protocol 1: Selective Catalytic Hydrogenation of this compound
This protocol details the selective reduction of the aldehyde group to a primary alcohol, yielding Methyl 2-(hydroxymethyl)benzoate.
Materials:
-
This compound (MFB) (1.0 eq)
-
5% Ruthenium-on-Carbon (Ru/C) (1-2 mol%)
-
Methanol (ACS grade)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Celite® or other filtration aid
-
Standard glassware for workup and purification
Procedure:
-
Reactor Setup: To a clean, dry glass liner for the hydrogenation vessel, add this compound (e.g., 1.64 g, 10 mmol).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Ru/C catalyst (e.g., 40-80 mg). Insight: Handling the catalyst under an inert atmosphere prevents premature deactivation and is a critical safety measure as dry hydrogenation catalysts can be pyrophoric.
-
Solvent Addition: Add methanol (e.g., 50 mL) to the liner.
-
Assembly & Purging: Place the glass liner into the pressure vessel and seal the apparatus according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (3-4 times) to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Reaction: Begin vigorous stirring and heat the reaction to a specified temperature (e.g., 40-60 °C). The reaction progress should be monitored by taking small aliquots (after depressurizing and purging with N₂) for analysis by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with additional methanol. Insight: A Celite® pad is essential for removing the fine carbon-supported catalyst particles, which would otherwise contaminate the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-(hydroxymethyl)benzoate.[3]
-
Purification: If necessary, purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.
Data Summary: Comparison of Catalytic Systems for Aldehyde Reduction
| Catalyst System | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Alcohol (%) |
| 5% Ru/C | 10 | 50 | 6 | >99 | >98 |
| 5% Pd/C | 10 | 50 | 8 | >99 | ~95 |
| Raney Ni | 20 | 70 | 12 | >99 | ~90 |
Note: Data are representative and may vary based on specific substrate purity, catalyst batch, and reaction scale.
Catalytic C-C Bond Formation: Enantioselective Synthesis of 3-Arylphthalides
One of the most powerful applications of MFB is in the catalytic asymmetric synthesis of chiral 3-substituted phthalides. These motifs are prevalent in many biologically active compounds. Enantioselective arylation of the formyl group, followed by spontaneous intramolecular cyclization (lactonization), provides a direct and efficient route to these valuable products.[2]
Mechanism: Ruthenium-Catalyzed Asymmetric Arylation
The reaction is typically catalyzed by a chiral Ruthenium complex. The proposed mechanism involves the addition of an arylboronic acid to the aldehyde, guided by a chiral ligand to induce stereoselectivity.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric arylation-lactonization.
Protocol 2: Asymmetric Arylation for Chiral 3-Arylphthalide Synthesis
This protocol is adapted from methodologies employing Ruthenium/chiral ligand systems for the asymmetric addition of arylboronic acids to MFB.[1]
Materials:
-
This compound (MFB) (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
[RuCl₂(p-cymene)]₂ (e.g., 2.5 mol%)
-
Chiral ligand (e.g., (R)-Me-BIPAM) (5.5 mol%)
-
Dioxane (anhydrous)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [RuCl₂(p-cymene)]₂ and the chiral ligand to a dry Schlenk flask. Add anhydrous dioxane and stir at room temperature for 30 minutes. Insight: Pre-forming the active catalyst complex is crucial for achieving high enantioselectivity and reproducibility.
-
Reagent Addition: To the catalyst solution, add the arylboronic acid followed by this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction by TLC, observing the consumption of MFB.
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral 3-arylphthalide product.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) must be determined by chiral HPLC analysis.
Data Summary: Substrate Scope for Asymmetric Arylation
| Arylboronic Acid (ArB(OH)₂) | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenylboronic acid | 96 | 99 |
| 4-Methoxyphenylboronic acid | 95 | 98 |
| 4-Chlorophenylboronic acid | 92 | 99 |
| 2-Methylphenylboronic acid | 88 | 97 |
Note: Data are representative of typical Ru/Me-BIPAM catalyst systems and demonstrate high yields and excellent enantioselectivities.[1]
Synthesis of Heterocycles: One-Pot Access to Isoindolinones
MFB is an ideal starting material for constructing nitrogen-containing heterocycles. Isoindolinones, for example, are important pharmacophores. A one-pot procedure involving reductive amination followed by intramolecular lactamization provides an efficient route.
Protocol 3: One-Pot Synthesis of N-Benzylisoindolinone
Materials:
-
This compound (MFB) (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount)
Procedure:
-
Imine Formation: To a solution of MFB in anhydrous DCE, add benzylamine followed by a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to form the intermediate imine. Insight: Acetic acid catalyzes the formation of the imine, which is the substrate for the subsequent reduction.
-
Reduction: Add sodium triacetoxyborohydride in one portion. This reagent is a mild and selective reducing agent suitable for reductive aminations, and it tolerates the ester functionality.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the intermediate amine is fully formed (typically 2-4 hours).
-
Cyclization (Lactamization): Upon completion of the reduction, heat the reaction mixture to reflux (approx. 83 °C). The in situ-generated secondary amine will undergo intramolecular cyclization with the methyl ester to form the isoindolinone lactam, releasing methanol. Monitor this step by TLC or GC-MS until completion (typically 6-18 hours).
-
Work-up: Cool the reaction mixture and quench by slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the pure N-benzylisoindolinone.
Conclusion
This compound stands out as a versatile and powerful substrate for a wide range of catalytic transformations. Through selective reduction, C-C bond formation, and annulation reactions, it provides access to valuable molecular scaffolds like phthalides and isoindolinones. The protocols and insights provided in this guide highlight the importance of rational catalyst selection and careful control of reaction conditions to achieve high yields, selectivity, and, where desired, excellent stereocontrol. As the demand for complex and novel molecular entities in drug discovery and materials science continues to grow, the strategic application of catalysts to transform MFB will undoubtedly remain a cornerstone of synthetic innovation.
References
Application Notes and Protocols: One-Pot Synthesis Strategies Utilizing Methyl 2-formylbenzoate
Introduction: The Versatility of Methyl 2-formylbenzoate in One-Pot Syntheses
This compound is a uniquely valuable bifunctional starting material in organic synthesis. Its structure, featuring both an aldehyde and a methyl ester ortho to each other on a benzene ring, provides two distinct and strategically positioned reactive sites. This arrangement makes it an ideal substrate for one-pot reactions, where multiple bond-forming events occur in a single reaction vessel. Such strategies are highly sought after in modern drug discovery and development for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.[1]
This guide provides detailed application notes and protocols for three distinct and powerful one-pot synthesis strategies that leverage the unique reactivity of this compound to construct medicinally relevant heterocyclic scaffolds: 3-substituted phthalides, isoindolinones, and propargylisoindolinones. The protocols are designed for researchers and scientists, with a focus on not just the procedural steps but the underlying mechanistic rationale, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Organozinc-Mediated One-Pot Synthesis of 3-Arylphthalides
The synthesis of 3-substituted phthalides is of significant interest as this structural motif is present in numerous natural products and synthetic pharmaceuticals.[2] A highly efficient one-pot method for the synthesis of 3-arylphthalides involves the addition of an in situ-generated organozinc reagent to this compound. This approach avoids the use of sensitive and highly reactive organometallic reagents like Grignard or organolithium reagents and proceeds under mild conditions.
Mechanistic Rationale
The reaction proceeds through a tandem sequence of arylation followed by intramolecular cyclization. The key steps are:
-
In Situ Reagent Formation: Diethylzinc reacts with an aryl boronic acid to form the active aryl-zinc nucleophile.
-
Nucleophilic Addition: The aldehyde group of this compound coordinates to the zinc species, activating it towards nucleophilic attack by the aryl group. This 1,2-addition forms a zinc alkoxide intermediate.
-
Intramolecular Cyclization: The newly formed alkoxide attacks the proximal methyl ester carbonyl group in an intramolecular fashion. This step is entropically favored due to the ortho positioning of the reacting groups.
-
Lactonization: The tetrahedral intermediate collapses, eliminating methanol and forming the stable five-membered lactone ring of the phthalide product.[3]
The proposed mechanism highlights the efficiency of the one-pot procedure, where sequential additions lead directly to the final product without the need for isolation of intermediates.[3]
Workflow & Mechanism Diagram
Caption: Organozinc-mediated one-pot synthesis of 3-arylphthalides.
Experimental Protocol: Synthesis of 3-Phenylphthalide
Materials:
-
This compound (1.0 mmol, 164.2 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Diethylzinc (1.1 M in toluene, 1.1 mmol, 1.0 mL)
-
Anhydrous Toluene (5 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenylboronic acid (1.2 mmol).
-
Add anhydrous toluene (3 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.1 mmol) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous toluene (2 mL).
-
Add the this compound solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-phenylphthalide.
Data Summary
| Entry | Aryl Boronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylphthalide | 4 | 85 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)phthalide | 5 | 82 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)phthalide | 5 | 88 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)phthalide | 6 | 75 |
Yields are based on isolated product after purification and are representative.
Ugi-Type Multicomponent Synthesis of Isoindolinones
Multicomponent reactions (MCRs) are exceptionally powerful tools for building complex molecular scaffolds in a single step.[4] The Ugi reaction, a four-component reaction (4CR), is a cornerstone of MCR chemistry. By strategically employing this compound in a three-component variation (Ugi-4C-3CR), where it acts as both the aldehyde and the acid component (after in situ hydrolysis or through direct reaction), a diverse range of N-substituted isoindolinones can be synthesized.
Mechanistic Rationale
The Ugi reaction mechanism is complex and can proceed through different pathways.[5][6] In this specific application for isoindolinone synthesis, the key steps are:
-
Imine Formation: The primary amine reacts with the aldehyde of this compound to form an imine (or the corresponding protonated iminium ion).
-
Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic and electrophilic carbon atom, attacks the iminium ion to form a nitrilium ion intermediate.
-
Intramolecular Acyl Transfer: The carboxylate of the ester group, positioned perfectly due to the ortho-arrangement, acts as the nucleophile. It attacks the nitrilium ion intermediate.
-
Mumm-type Rearrangement & Cyclization: This attack leads to an intermediate that undergoes a Mumm-type rearrangement, followed by cyclization and loss of methanol to form the stable isoindolinone ring. This intramolecular trapping of the nitrilium ion by the ester is the key to forming the heterocyclic product in one pot.[7]
Workflow & Mechanism Diagram
Caption: Ugi-type multicomponent synthesis of isoindolinones.
Experimental Protocol: Synthesis of 2-Benzyl-3-(cyclohexylamino)-3-oxoisoindolin-1-one
Materials:
-
This compound (1.0 mmol, 164.2 mg)
-
Benzylamine (1.0 mmol, 107.2 mg)
-
Cyclohexyl isocyanide (1.0 mmol, 109.2 mg)
-
Methanol (5 mL)
-
Trifluoroacetic acid (TFA, 0.1 mmol, 7.5 µL) (optional, for acidic conditions)[4]
Procedure:
-
To a screw-cap vial, add this compound (1.0 mmol) and dissolve it in methanol (5 mL).
-
Add benzylamine (1.0 mmol) to the solution and stir for 10 minutes at room temperature to facilitate imine formation.
-
Add cyclohexyl isocyanide (1.0 mmol) to the mixture. If required for the specific substrates, add a catalytic amount of TFA.
-
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by direct crystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel if it is an oil.
Data Summary
| Entry | Amine | Isocyanide | Product Class | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | tert-Butyl isocyanide | N-Benzyl isoindolinone | 24 | 78 |
| 2 | Aniline | Cyclohexyl isocyanide | N-Phenyl isoindolinone | 36 | 72 |
| 3 | n-Butylamine | Benzyl isocyanide | N-Butyl isoindolinone | 48 | 65 |
| 4 | (R)-α-Methylbenzylamine | tert-Butyl isocyanide | Chiral N-substituted isoindolinone | 36 | 75 (as a mix of diastereomers) |
Yields are based on isolated product after purification and are representative.
Copper-Catalyzed Three-Component Synthesis of Propargylisoindolinones
The A³ coupling (Aldehyde-Alkyne-Amine) is a powerful one-pot reaction for the synthesis of propargylamines. A novel and elegant extension of this methodology involves an intramolecular cyclization step when this compound is used as the aldehyde component. This tandem A³ coupling/cyclization provides direct access to 3-alkynyl-substituted isoindolinones, which are valuable scaffolds in medicinal chemistry.
Mechanistic Rationale
This one-pot transformation is a cascade process initiated by the copper-catalyzed A³ coupling, followed by an intramolecular lactamization.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide species. This step activates the alkyne for nucleophilic attack.[8]
-
Imine Formation: Concurrently, the primary amine condenses with the aldehyde of this compound to form an imine.
-
A³ Coupling: The copper acetylide attacks the imine (or iminium ion), forming a propargylamine intermediate. The copper catalyst is regenerated in this step.
-
Intramolecular Lactamization: The secondary amine of the newly formed propargylamine intermediate acts as an intramolecular nucleophile, attacking the proximal methyl ester. This cyclization step forms the five-membered lactam ring, eliminating methanol and yielding the final propargylisoindolinone product.
Workflow & Mechanism Diagram
Caption: Copper-catalyzed tandem A³ coupling/cyclization.
Experimental Protocol: Synthesis of 2-Phenyl-3-(phenylethynyl)isoindolin-1-one
Materials:
-
This compound (1.0 mmol, 164.2 mg)
-
Aniline (1.0 mmol, 93.1 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg)
-
Copper(I) Iodide (CuI) (5 mol%, 9.5 mg)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
To a Schlenk tube, add Copper(I) Iodide (5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar).
-
Add anhydrous dioxane (5 mL), followed by this compound (1.0 mmol), aniline (1.0 mmol), and phenylacetylene (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Data Summary
| Entry | Amine | Alkyne | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Phenylacetylene | 100 | 12 | 85 |
| 2 | Benzylamine | Phenylacetylene | 100 | 16 | 78 |
| 3 | Aniline | 1-Hexyne | 90 | 24 | 70 |
| 4 | p-Toluidine | Trimethylsilylacetylene | 90 | 18 | 81 |
Yields are based on isolated product after purification and are representative.
Conclusion
This compound stands out as a powerful and versatile building block for the efficient construction of diverse and complex heterocyclic systems through one-pot synthetic strategies. The three protocols detailed herein—organozinc-mediated phthalide synthesis, Ugi-type multicomponent reactions for isoindolinones, and copper-catalyzed A³ coupling/cyclization—demonstrate the breadth of its utility. By understanding the underlying mechanisms, researchers can not only replicate these procedures but also adapt them to create novel molecular architectures, accelerating the pace of discovery in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient One-Pot Synthesis of 3-Substituted Phthalides via Additive Arylation of Organozinc Intermediate | Bentham Science [eurekaselect.com]
- 4. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of this compound and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]
- 6. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 8. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation [mdpi.com]
The Strategic Utility of Methyl 2-Formylbenzoate in the Synthesis of Complex Natural Products
Introduction: The Architectural Elegance of a Bifunctional Building Block
In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the overall synthetic route. Methyl 2-formylbenzoate, a deceptively simple aromatic compound, has emerged as a powerful and versatile building block. Its strategic value lies in its bifunctional nature, possessing both an electrophilic aldehyde and a methyl ester in a sterically defined ortho relationship. This unique arrangement allows for a diverse array of chemical transformations, enabling the construction of complex heterocyclic scaffolds that are prevalent in a multitude of biologically active natural products. This guide provides an in-depth exploration of the applications of this compound in natural product synthesis, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
The aldehyde moiety serves as a versatile handle for carbon-carbon bond formation through reactions such as aldol condensations, Wittig reactions, and multicomponent reactions. Simultaneously, the methyl ester can act as a precursor to amides, lactones, or can be involved in cyclization reactions. This inherent reactivity, coupled with its commercial availability, positions this compound as a cornerstone in the synthetic chemist's toolbox for accessing complex molecular architectures.
Application I: A Gateway to Isoindolinone Alkaloids - The Total Synthesis of (±)-Lennoxamine
The isoindolinone core is a privileged scaffold found in numerous alkaloids with significant biological activities. The total synthesis of the isoindolobenzazepine alkaloid, (±)-lennoxamine, by Funk and Fuchs, provides a compelling example of how this compound can be strategically employed to construct such complex frameworks.[1]
Synthetic Strategy Overview
The retrosynthetic analysis of lennoxamine reveals a key disconnection leading back to a 2-amidoacrolein intermediate. This intermediate, in turn, can be conceptually derived from this compound. The forward synthesis, therefore, leverages the reactivity of the aldehyde group to build the necessary complexity for the key cyclization steps.
Caption: Retrosynthetic analysis of Lennoxamine.
Key Transformation: From this compound to the Amide Precursor
The initial steps of the synthesis involve the conversion of the aldehyde functionality of this compound into a more elaborate structure, poised for the subsequent key transformations. This is achieved through a condensation reaction to form an enamine, which is then elaborated to the required amide.
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Amine, Acylating Agent |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to room temperature |
| Typical Yield | >80% |
Protocol: Synthesis of the Amide Precursor
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq.) dropwise.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Acylation: Cool the reaction mixture back to 0 °C and add the acylating agent (e.g., acryloyl chloride, 1.2 eq.) dropwise.
-
Work-up: After stirring for 1 hour at 0 °C, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired amide precursor.
Application II: Biomimetic Cascade Towards Fused Chromanes - The Total Synthesis of (±)-Pestalachloride D
The total synthesis of (±)-pestalachloride D, a chlorinated and prenylated benzophenone antibiotic, by Vanderwal and co-workers, showcases a biomimetic Knoevenagel/hetero-Diels-Alder cascade.[2][3] While this synthesis starts from o-phthalaldehyde, this starting material is readily accessible from this compound via reduction, highlighting the central role of this structural motif.
Synthetic Strategy Overview
The key transformation in this synthesis is a cascade reaction that rapidly builds the complex indano[2,1-c]chroman core of pestalachloride D. This elegant approach mimics a proposed biosynthetic pathway and demonstrates the power of cascade reactions in complex molecule synthesis.
Caption: Key steps in the synthesis of Pestalachloride D.
Key Transformation: Knoevenagel/Hetero-Diels-Alder Cascade
The cascade is initiated by a Knoevenagel condensation between o-phthalaldehyde and a resorcinol derivative, which then generates a reactive quinone methide intermediate. This intermediate undergoes an intramolecular hetero-Diels-Alder reaction to form the tetracyclic core of the natural product.
| Reagent/Parameter | Value |
| Starting Materials | o-Phthalaldehyde, 4,6-Dichloroorcinol |
| Catalyst | Ethylenediammonium diacetate (EDDA) |
| Solvent | Toluene |
| Temperature | Reflux |
| Typical Yield | 83-90% (mixture of C and D) |
Protocol: Biomimetic Cascade for the Synthesis of Pestalachloride C and D
-
Reaction Setup: To a solution of o-phthalaldehyde (1.0 eq.) and 4,6-dichloroorcinol (1.1 eq.) in toluene is added ethylenediammonium diacetate (EDDA, 10 mol%).
-
Reaction Progression: The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to separate the diastereomeric products, (±)-pestalachloride C and (±)-pestalachloride D.[3]
Conclusion: A Versatile Scaffold for Future Discoveries
The total syntheses of (±)-lennoxamine and (±)-pestalachloride D serve as powerful illustrations of the strategic importance of this compound and its derivatives in the construction of complex, biologically active natural products. The unique disposition of the aldehyde and methyl ester functionalities provides a versatile platform for a wide range of synthetic transformations, from multicomponent reactions to elegant biomimetic cascades. As the quest for novel therapeutic agents continues, the creative application of this fundamental building block will undoubtedly continue to fuel innovation in the field of natural product synthesis and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Methyl 2-formylbenzoate Synthesis
Introduction
Methyl 2-formylbenzoate (also known as 2-carbomethoxybenzaldehyde) is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique structure, featuring both an aldehyde and a methyl ester, makes it a versatile precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals with antifungal, anticancer, and antiviral properties.[2][3] However, the synthesis of this valuable intermediate can be challenging, with yield and purity being common hurdles.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common obstacles and optimize the yield and purity of your this compound synthesis.
Synthetic Routes: A Comparative Overview
The two most prevalent methods for synthesizing this compound are the direct esterification of 2-formylbenzoic acid and the selective oxidation of methyl 2-(hydroxymethyl)benzoate. The choice between these routes often depends on the availability of starting materials, scale, and the specific equipment at your disposal.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Challenges |
| Route A: Fischer Esterification | 2-Formylbenzoic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | High (can approach quantitative crude yields)[4] | Cost-effective, simple procedure, readily available starting materials.[5] | Equilibrium-limited reaction; requires removal of water or use of excess alcohol.[6] Potential for ester hydrolysis during workup.[7] |
| Route B: Oxidation | Methyl 2-(hydroxymethyl)benzoate[8] | Mild Oxidants (DMP, Swern reagents) | Good to Excellent | High selectivity, mild reaction conditions, avoids over-oxidation.[9][10] | More expensive reagents (especially DMP), requires strict temperature control (Swern), malodorous byproducts (Swern).[9][11] |
Troubleshooting Guide
This section directly addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Route A: Issues in Fischer Esterification of 2-Formylbenzoic Acid
Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix them?
Answer: Low yields in Fischer esterification are almost always linked to the equilibrium nature of the reaction or product loss during workup.
-
Cause: Incomplete Reaction (Equilibrium). The esterification of a carboxylic acid with an alcohol produces water as a byproduct. This water can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.
-
Solution 1 (Excess Reagent): The simplest and most common solution is to use a large excess of methanol, which serves as both the reactant and the solvent. This drives the equilibrium towards the product side according to Le Châtelier's principle.
-
Solution 2 (Water Removal): For larger-scale reactions, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water as it is formed, effectively driving the reaction to completion.
-
-
Cause: Product Loss During Aqueous Workup. During the workup, washing the organic layer with a basic solution (like sodium bicarbonate) is necessary to remove the acid catalyst and any unreacted 2-formylbenzoic acid. However, if the base is too concentrated or the wash is too prolonged, it can saponify (hydrolyze) your desired methyl ester product back into the water-soluble carboxylate salt.
-
Solution: Use a saturated, cold solution of sodium bicarbonate (NaHCO₃) for the wash. Perform the wash quickly and avoid vigorous, extended shaking. Check the pH of the aqueous layer to ensure it becomes basic, then promptly separate the layers.[7]
-
Question 2: After purification, my product is still impure. What is the likely contaminant and how do I remove it?
Answer: The most common impurity is unreacted starting material, 2-formylbenzoic acid.
-
Contaminant: 2-Formylbenzoic Acid.
-
Identification: This acidic impurity can be detected by TLC (it will have a different Rf value than the ester) or by a broader-than-expected melting point range.
-
Removal: The key is an efficient basic wash during the workup. Dissolve your crude product in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel. Wash with saturated NaHCO₃ solution. The basic solution deprotonates the carboxylic acid, forming the sodium salt, which is highly soluble in the aqueous layer and is thus removed from the organic layer containing your product.[7] After separation, a final wash with brine helps to remove residual water from the organic phase before drying with an anhydrous salt like MgSO₄.
-
Route B: Issues in Oxidation of Methyl 2-(hydroxymethyl)benzoate
Question 1: My oxidation is incomplete, and I'm recovering a lot of starting alcohol. What went wrong?
Answer: Incomplete oxidation typically points to an issue with the oxidizing agent or the reaction conditions.
-
Cause: Inactive or Insufficient Oxidant.
-
Dess-Martin Periodinane (DMP): While DMP has a good shelf life, it can degrade with improper storage. Interestingly, partially hydrolyzed or impure DMP can sometimes be more reactive.[12] However, for reproducibility, it's best to use a high-quality reagent. Ensure you are using at least 1.1-1.5 equivalents.
-
Swern Oxidation: The active oxidant, the chlorosulfonium salt, is highly moisture-sensitive and thermally unstable, decomposing rapidly above -60 °C.[13]
-
Solution: For DMP, use a fresh bottle or a properly stored reagent. For Swern, ensure your glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Crucially, maintain the temperature at -78 °C (a dry ice/acetone bath) during the addition of oxalyl chloride, DMSO, and the alcohol.[10][13]
-
-
Cause: Incorrect Reaction Temperature.
-
Swern Oxidation: Allowing the reaction to warm prematurely before the addition of the tertiary amine base can cause the decomposition of the active species and lead to side reactions like the formation of a methylthiomethyl (MTM) ether.[13]
-
Solution: Strictly adhere to the temperature requirements. Do not add the triethylamine base until the formation of the alkoxysulfonium ion is complete, and only then allow the reaction to slowly warm to room temperature.
-
Question 2: I am observing a byproduct that I suspect is from over-oxidation. How can I prevent this?
Answer: Over-oxidation to the corresponding carboxylic acid (2-carbomethoxybenzoic acid) is a common problem with many oxidizing agents, but it is less frequent with highly selective, mild reagents like DMP and Swern.
-
Cause: Choice of Oxidant. Stronger oxidants, such as those based on chromium (e.g., Jones reagent) or potassium permanganate, will readily oxidize primary alcohols and aldehydes to carboxylic acids.[14]
-
Solution: The primary advantage of using Dess-Martin periodinane or a Swern oxidation is their high chemoselectivity for oxidizing primary alcohols to aldehydes without proceeding further.[9][10][14] If you are using one of these reagents and still see over-oxidation, it is highly unusual and may point to a contaminated starting material or an unexpected side reaction.
-
Troubleshooting Workflow for Low Yield in Oxidation
Caption: Troubleshooting Decision Tree for Oxidation Reactions.
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is better for scaling up? A: For large-scale industrial synthesis, the Fischer esterification route is generally more economical due to the low cost of methanol and acid catalysts. The oxidation route, particularly with Dess-Martin periodinane, can become prohibitively expensive on a large scale.[9]
Q2: How should I monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product, this compound, will be less polar than the starting materials (2-formylbenzoic acid or methyl 2-(hydroxymethyl)benzoate) and will therefore have a higher Rf value on the TLC plate. Spot the reaction mixture alongside the pure starting material to track its consumption.
Q3: What are the key signals in ¹H NMR and IR spectroscopy to confirm my product? A: For this compound, look for these characteristic signals:
-
¹H NMR (CDCl₃): A singlet for the aldehyde proton (CHO) around δ 10.5 ppm, a singlet for the methyl ester protons (OCH₃) around δ 3.9 ppm, and aromatic protons in the range of δ 7.5-8.1 ppm.
-
IR (Infrared): Two distinct carbonyl (C=O) stretches. One for the aromatic aldehyde around 1700 cm⁻¹ and one for the methyl ester around 1720 cm⁻¹.
Q4: Is vacuum distillation a suitable purification method? A: Yes, vacuum distillation is an excellent method for purifying this compound on a moderate scale. It is a liquid at room temperature. The boiling point is approximately 95°C at 0.5 mmHg.[15] This method is very effective at removing non-volatile impurities.
Detailed Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol is adapted from established procedures for the esterification of 2-formylbenzoic acid.[4][15]
Workflow for Esterification Synthesis
Caption: General Experimental Workflow for Esterification.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-formylbenzoic acid (1.0 eq).
-
Reagents: Add a significant excess of anhydrous methanol (e.g., 10-20 eq, enough to act as the solvent).
-
Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Wash once with water, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by vacuum distillation (95 °C at 0.5 mmHg) to obtain a clear, light-yellow oil.[15]
Protocol 2: Synthesis via Dess-Martin Oxidation
This protocol is a standard procedure for the selective oxidation of a primary alcohol using Dess-Martin periodinane (DMP).[9][16][17]
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add methyl 2-(hydroxymethyl)benzoate (1.0 eq) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion. The mixture may become slightly cloudy.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting alcohol by TLC.
-
Quenching: Once the reaction is complete, dilute the mixture with diethyl ether and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3 eq).
-
Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product. If necessary, further purification can be achieved via flash column chromatography on silica gel.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 4122-56-9 [smolecule.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 4122-56-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 2-(hydroxymethyl)benzoate | C9H10O3 | CID 11805116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 13. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 15. prepchem.com [prepchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Dess-Martin Oxidation [organic-chemistry.org]
Technical Support Center: Navigating Reactions with Methyl 2-formylbenzoate
Welcome to the technical support guide for Methyl 2-formylbenzoate. As a bifunctional molecule featuring both an aldehyde and a methyl ester, this compound is a versatile precursor in the synthesis of a wide array of complex molecules and pharmaceutical intermediates.[1] However, this dual reactivity can also present unique challenges, leading to unexpected side products that can complicate syntheses and reduce yields.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind common issues and offer field-proven solutions to ensure the success of your experiments.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific experimental issues in a problem-and-solution format.
Question 1: After my reaction, I've isolated my target compound, but I also have a significant acidic impurity that complicates purification. What is it?
Probable Cause: The most common acidic impurity is 2-Methoxycarbonylbenzoic acid , which results from the oxidation of the aldehyde group.
Causality & Mechanism: The aldehyde functional group in this compound is susceptible to oxidation, a process that can be surprisingly facile. This autoxidation can occur simply upon prolonged exposure to air (oxygen).[2][3] The reaction proceeds via a peroxo acid intermediate which ultimately yields the carboxylic acid.[2][3] This process can be accelerated by light, heat, or the presence of transition metal catalysts.[2][3]
Troubleshooting and Prevention:
-
Inert Atmosphere: Always handle and store this compound under an inert atmosphere, such as nitrogen or argon.[4] For reactions, ensure all glassware is dried and the system is purged with an inert gas.
-
Solvent Purity: Use freshly distilled or degassed solvents. Solvents stored for extended periods can accumulate dissolved oxygen and peroxides, which can initiate oxidation.
-
Storage: Store the reagent in a cool, dark, and dry place.[5] Amber vials are recommended to protect against light-induced degradation.
-
Reaction Quenching: Upon completion, work up the reaction promptly. Avoid leaving the crude product exposed to air for extended periods.
Experimental Protocol: Inert Atmosphere Reaction Setup
-
Glassware: Oven-dry all glassware (reaction flask, condenser, dropping funnel) at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and immediately place the system under a positive pressure of nitrogen or argon via a gas inlet adapter and bubbler.
-
Reagent Addition: Add this compound and any solid reagents to the flask under a strong flow of inert gas.
-
Solvent Transfer: Add anhydrous, degassed solvents via cannula or a syringe.
-
Execution: Maintain a gentle positive pressure of inert gas throughout the entire duration of the reaction, including cooling.
Question 2: I'm attempting a base-catalyzed reaction, but my yield is low, and I'm seeing two new major spots on my TLC: one more polar and one less polar than my starting material.
Probable Cause: You are likely observing the products of a Cannizzaro reaction : methyl 2-(hydroxymethyl)benzoate (the alcohol, more polar) and the salt of 2-methoxycarbonylbenzoic acid (the carboxylate, which becomes the acid upon workup, less polar than the alcohol).
Causality & Mechanism: this compound is a non-enolizable aldehyde, meaning it lacks α-hydrogens. In the presence of a strong base (like NaOH or KOH), two molecules of the aldehyde can undergo a disproportionation reaction.[6][7] The mechanism involves the nucleophilic attack of a hydroxide ion on the aldehyde carbonyl. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, simultaneously oxidizing the first molecule to a carboxylic acid and reducing the second to a primary alcohol.[7]
Troubleshooting and Prevention:
-
Avoid Strong Hydroxide Bases: If possible, use non-nucleophilic organic bases (e.g., DBU, triethylamine) or weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) if the reaction conditions permit.
-
Temperature Control: The Cannizzaro reaction is often accelerated by heat. Running your reaction at lower temperatures (e.g., 0°C or below) can significantly suppress this side reaction.
-
Stoichiometry: Use the minimum required amount of base. Excess base will drive the Cannizzaro reaction more effectively.
-
Crossed-Cannizzaro Strategy: If applicable, a common strategy is to include a more reactive aldehyde, like formaldehyde, as a sacrificial hydride donor, which will be preferentially oxidized.[6]
Question 3: My Grignard reaction is producing a complex mixture. I expected a secondary alcohol, but I'm also isolating a tertiary alcohol.
Probable Cause: Grignard reagents are powerful nucleophiles that can react with both the aldehyde and the ester functionalities. The formation of a tertiary alcohol indicates a double addition to the methyl ester group .
Causality & Mechanism:
-
Desired Reaction: The Grignard reagent (R-MgX) adds to the highly electrophilic aldehyde carbonyl to form a secondary alcohol (after acidic workup). This is a very fast reaction.[8][9]
-
Side Reaction: If excess Grignard reagent is used or if the reaction temperature is not sufficiently controlled, the nucleophile will also attack the ester carbonyl. The initial tetrahedral intermediate will collapse, expelling the methoxide leaving group to form a ketone intermediate. This newly formed ketone is more reactive than the starting ester and will be immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol upon workup.[8][9]
Troubleshooting and Prevention:
-
Low Temperature: Perform the reaction at very low temperatures (-78°C is standard) to control the reactivity and favor the kinetically faster addition to the aldehyde.
-
Inverse Addition: Slowly add the this compound solution to the Grignard reagent solution (instead of the other way around). This ensures that the Grignard reagent is never in large excess relative to the aldehyde.
-
Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the Grignard reagent to minimize the attack on the ester.
Caption: Competing pathways in the Grignard reaction with this compound.
Question 4: In my Wittig reaction, the yield of the desired alkene is poor, and I recover a lot of unreacted starting material.
Probable Cause: The Wittig reagent (a phosphonium ylide) is a very strong base. The poor yield is likely due to the decomposition or quenching of the ylide before it can react with the aldehyde.
Causality & Mechanism: The Wittig reaction involves the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[10][11] This forms a betaine intermediate which collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine oxide.[11][12] However, ylides are highly sensitive to protic sources and oxygen.
Troubleshooting and Prevention:
-
Strictly Anhydrous Conditions: The ylide is a strong base and will be readily protonated and destroyed by water or alcohols.[11] Ensure all solvents are anhydrous and glassware is rigorously dried.
-
Ylide Generation: If preparing the ylide in situ, ensure the deprotonation of the phosphonium salt is complete before adding the this compound. The choice of base (e.g., n-BuLi, NaH) is critical.[12]
-
Temperature Control: Unstabilized ylides are often thermally unstable and are best generated and used at low temperatures. Stabilized ylides are more robust but less reactive.[12][13]
-
Inert Atmosphere: Ylides can be sensitive to oxygen.[11] Performing the reaction under an inert atmosphere is crucial.
Summary of Common Side Products
| Side Product Name | Reaction Type | Formation Conditions | Prevention Strategy |
| 2-Methoxycarbonylbenzoic acid | General/Oxidations | Exposure to air/oxygen, presence of oxidants or metal catalysts. | Use inert atmosphere, degassed solvents, store properly. |
| Methyl 2-(hydroxymethyl)benzoate | Base-Catalyzed | Strong hydroxide bases (NaOH, KOH). | Use non-hydroxide bases, low temperature. |
| Tertiary Alcohols | Grignard/Organometallic | Excess Grignard reagent, temperatures > -40°C. | Use ~1 eq. of Grignard, maintain temp at -78°C, inverse addition. |
| Polymers/Tar | Acid/Base Catalyzed | Strong acidic or basic conditions, heat. | Use mild catalysts, control temperature, purify promptly. |
| Benzene (or other hydrocarbon) | Grignard Reaction | Presence of water or other protic sources. | Use strictly anhydrous conditions and reagents. |
Frequently Asked Questions (FAQs)
-
Q: How should I properly store this compound?
-
Q: Can the methyl ester group hydrolyze during my reaction?
-
A: Yes. The ester can be hydrolyzed to the corresponding carboxylic acid (2-formylbenzoic acid) under either strong acidic or basic conditions, particularly in the presence of water.[2] This is a common issue in reactions requiring aqueous basic workups.
-
-
Q: Is self-condensation a significant problem?
-
A: While this compound lacks enolizable protons, preventing a classic aldol self-condensation, aldehydes can still undergo polymerization or other condensation reactions under harsh acidic or basic conditions.[2][3][14] This often manifests as an intractable baseline material or "tar" in the reaction flask. Using controlled conditions and moderate temperatures is key.
-
References
- 1. researchgate.net [researchgate.net]
- 2. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. leah4sci.com [leah4sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Self-condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 2-formylbenzoate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for Methyl 2-formylbenzoate. This guide provides detailed troubleshooting advice and protocols designed for researchers, chemists, and drug development professionals. We will explore the nuances of purifying this bifunctional molecule, addressing common challenges with scientifically grounded solutions.
This compound, a molecule containing both an aldehyde and a methyl ester functional group, presents unique purification challenges.[1] Its reactivity profile means that impurities are often structurally similar to the target compound, and the product itself can be sensitive to the purification conditions. This guide is structured to help you navigate these complexities, from initial work-up to final polishing.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting or during the initial phases of purification.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common contaminants include:
-
Unreacted Starting Material: 2-Formylbenzoic acid is a very common impurity, arising from incomplete esterification.[1][2]
-
Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, forming 2-carboxy methylbenzoate, especially upon prolonged exposure to air.[3]
-
Hydrolysis Product: The ester can be hydrolyzed back to 2-formylbenzoic acid if exposed to acidic or basic aqueous conditions for too long.[2]
-
Acetal Byproducts: If the reaction is performed in an alcohol solvent (like methanol) under acidic conditions, the aldehyde can form an acetal, which may need to be hydrolyzed back to the aldehyde during work-up.[4]
-
Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove.[5]
Q2: My crude product is a yellow oil. How do I know which purification method to start with?
A2: A logical starting point is a simple acid-base liquid-liquid extraction. Since the most likely impurity is the unreacted starting material, 2-formylbenzoic acid, a wash with a mild base like aqueous sodium bicarbonate (NaHCO₃) will selectively remove this acidic impurity by converting it into its water-soluble sodium salt.[2][6][7] If this fails to provide sufficient purity, column chromatography is the next logical step.
Q3: How can I assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in several different solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities. Look for the characteristic aldehyde proton signal around 10.5 ppm and the methyl ester singlet around 3.9 ppm.[8] The absence of a broad carboxylic acid proton peak indicates the removal of 2-formylbenzoic acid.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single sharp peak is desired.[2]
Q4: Is this compound stable? Are there any special handling precautions during purification?
A4: this compound is moderately stable. The primary concern is the aldehyde functional group, which is susceptible to oxidation to a carboxylic acid, a reaction often catalyzed by light and air.[3] It is advisable to store the compound under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.[9][10] During purification, avoid unnecessarily prolonged heating or exposure to strong oxidizing agents.
Part 2: Troubleshooting Guide
This section is formatted to directly address specific problems you may encounter during your experiments.
Problem 1: My NMR spectrum shows a significant amount of 2-formylbenzoic acid remaining after the work-up.
-
Probable Cause: The basic wash during the extraction was insufficient to remove all the acidic starting material. This could be due to using too little base, too dilute a base, or insufficient mixing (shaking) of the biphasic system.
-
Solution: Re-dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Transfer it to a separatory funnel and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate.[2] Vent the funnel frequently, as CO₂ gas will be evolved.[2] Check the aqueous layer's pH to ensure it remains basic. Repeat the wash 2-3 times. To confirm the removal, you can acidify the combined aqueous layers with HCl; the precipitation of a white solid indicates the presence of the removed 2-formylbenzoic acid.[7]
Problem 2: I am trying to run a flash column, but the product is co-eluting with an unknown impurity.
-
Probable Cause: The polarity of your chosen mobile phase (eluent) is not optimal for separating the product from the impurity. Structurally similar impurities often have very similar polarities.
-
Solution & Optimization:
-
Systematically Vary Eluent Polarity: Prepare several small TLC plates and test different solvent systems. Start with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity of the more polar solvent (e.g., 90:10, 85:15). The ideal system will show good separation (a large ∆Rf) between your product spot and the impurity.
-
Try a Different Solvent System: If a Hexane/Ethyl Acetate system doesn't work, try other combinations like Dichloromethane/Methanol or Toluene/Acetone. A change in solvent can alter the specific interactions with the silica gel, potentially resolving the co-elution.
-
Consider an Alternative Purification: If chromatography is still problematic, the bisulfite adduct formation protocol (detailed below) is an excellent orthogonal method that is highly selective for aldehydes and can remove non-aldehyde impurities that are chromatographically similar.[11][12]
-
Problem 3: My product yield is very low after purification.
-
Probable Cause 1 (Extraction): The product may have some water solubility, leading to loss in the aqueous layers during extraction.
-
Solution 1: After separating the organic layer, "back-extract" the aqueous washes with a fresh portion of the organic solvent. This will recover any dissolved product from the aqueous phase. Combine all organic layers before drying and concentrating.
-
Probable Cause 2 (Chromatography): The product may be strongly adsorbed onto the silica gel column, especially if it is left on the column for an extended period.
-
Solution 2: Do not let the column run dry. Once the product is loaded, elute it without unnecessary delay. If the product is streaking badly, you can try pre-treating the silica gel with a small amount of triethylamine (if the product is base-stable) to neutralize acidic sites on the silica.
-
Probable Cause 3 (Recrystallization): The chosen solvent may be too good, meaning the product remains partially soluble even at low temperatures.[2]
-
Solution 3: Ensure you are using the minimum amount of hot solvent required to dissolve the crude material. After slow cooling to room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[2] When washing the collected crystals, use a minimal amount of ice-cold solvent.[2]
Problem 4: My product, which was a clear oil, has turned into a white solid in the vial after a few days.
-
Probable Cause: This is likely due to oxidation of the aldehyde to the corresponding carboxylic acid (2-carboxy methylbenzoate) or hydrolysis back to 2-formylbenzoic acid if moisture was present. Both of these resulting acids are often solids at room temperature.
-
Solution: This highlights the importance of proper storage. The product should be stored under an inert atmosphere (N₂ or Ar) and kept dry.[9] If oxidation has occurred, the material will need to be re-purified, likely via an acid-base extraction to remove the newly formed acidic impurity.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most effective purification techniques.
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This method is ideal for removing acidic impurities like unreacted 2-formylbenzoic acid.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material).
-
Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2][6]
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds. Crucially, invert the funnel and vent frequently to release the pressure from CO₂ gas that evolves.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 2-4) two more times to ensure complete removal of acidic impurities.
-
Neutral Wash: Wash the organic layer with deionized water (1 x volume) and then with brine (saturated aqueous NaCl, 1 x volume) to remove residual water and inorganic salts.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel).
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 5% ethyl acetate to 10%, then 15%) to speed up the elution of the product after lower-polarity impurities have been washed off.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
This is a highly selective chemical method for separating aldehydes from other functional groups.[12] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble salt adduct, which can be separated in an aqueous layer.[11][12]
-
Adduct Formation: Dissolve the crude mixture in methanol (e.g., 5 mL per 1 g of crude).[13] Add this solution to a separatory funnel containing 1.5-2.0 equivalents of freshly prepared, saturated aqueous sodium bisulfite solution.[11][13] Shake the funnel vigorously for 2-3 minutes.
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate or hexanes) and deionized water to the funnel. Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer. Discard the organic layer. Repeat this wash to ensure all impurities are removed.[13]
-
Regeneration of Aldehyde: Isolate the aqueous layer containing the bisulfite adduct. Add a fresh layer of organic solvent (e.g., ethyl acetate).[11] While stirring, slowly add a 10% sodium hydroxide (NaOH) or saturated sodium carbonate solution until the aqueous layer becomes strongly basic (pH > 10).[11] This reverses the reaction and regenerates the aldehyde.
-
Isolation: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the layers and wash the organic phase with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure this compound.
Part 4: Data Summaries & Workflow Visualization
Data Tables
Table 1: Physical & Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₈O₃ | [10][14] |
| Molecular Weight | 164.16 g/mol | [10][15] |
| Appearance | Colorless to pale yellow liquid/oil | [10][15] |
| Boiling Point | ~280 °C at 760 mmHg | [9] |
| Density | ~1.2 g/cm³ | [9] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (ethanol, ethyl acetate, DCM) | [3][10] |
Table 2: Suggested Eluent Systems for Flash Chromatography
| Eluent System | Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 95:5 to 80:20 | Standard choice, good for separating moderately polar compounds. A good starting point.[8] |
| Dichloromethane | 100% | Can be used as a starting point for more polar impurities. |
| Dichloromethane / Methanol | 99:1 to 95:5 | For eluting more polar compounds or when Hexane/EtOAc fails to provide separation. |
| Toluene / Acetone | 98:2 to 90:10 | An alternative system that can change selectivity compared to ester-based eluents. |
Workflow Diagrams
Caption: Decision tree for selecting a purification method.
Caption: Workflow for purification via acid-base extraction.
Caption: Workflow for purification via bisulfite adduct formation.
References
- 1. Buy this compound | 4122-56-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 2-formylbenzoate Reactions
Welcome to the technical support center for Methyl 2-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile ortho-substituted aromatic compound. The unique steric and electronic properties of this compound present specific challenges that require careful consideration of reaction conditions. This document provides in-depth, field-proven insights in a question-and-answer format to help you optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete. What are the most likely general causes?
Low conversion rates with this compound often stem from the inherent properties of the molecule. The primary factors to consider are:
-
Steric Hindrance: The ortho-positioning of the formyl and methyl ester groups creates significant steric congestion around the aldehyde's carbonyl carbon. This can impede the approach of bulky nucleophiles, slowing down the reaction rate compared to its meta- or para-isomers.
-
Electronic Effects: The methyl ester is an electron-withdrawing group, which can influence the reactivity of the adjacent formyl group. While it increases the electrophilicity of the carbonyl carbon, the ortho-positioning can also lead to intramolecular interactions that may affect reactivity.
-
Reagent Purity: this compound can be susceptible to oxidation of the aldehyde to a carboxylic acid, especially if not stored properly. Impurities in your starting material or reagents can significantly impact your reaction's success.
-
Reaction Conditions: Inadequate temperature, incorrect solvent polarity, or suboptimal catalyst choice can all contribute to low yields. Reactions involving sterically hindered substrates often require more forcing conditions or specialized catalysts to proceed efficiently.
Q2: I suspect my this compound has degraded. How can I check its purity?
Purity of the starting material is paramount. You can assess the purity of your this compound using the following methods:
-
NMR Spectroscopy: ¹H NMR is a powerful tool to check for the presence of the aldehyde proton (around 10 ppm) and the methyl ester protons (around 3.9 ppm). The presence of a broad peak in the 10-12 ppm region could indicate the presence of the corresponding carboxylic acid.
-
IR Spectroscopy: A sharp carbonyl stretch for the aldehyde should be visible around 1700 cm⁻¹, and the ester carbonyl stretch around 1720 cm⁻¹. A broad O-H stretch from 2500-3300 cm⁻¹ would suggest the presence of the carboxylic acid impurity.
-
Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.
Q3: What are the most common side reactions to be aware of when using this compound?
The proximity of the formyl and methyl ester groups can lead to specific intramolecular side reactions, particularly under basic or nucleophilic conditions. The most common side reaction is the intramolecular cyclization to form phthalide derivatives. For instance, in the presence of a nucleophile, the aldehyde can be attacked, and the resulting intermediate can then attack the adjacent ester, leading to the formation of a five-membered lactone ring.[1]
In-Depth Troubleshooting Guides for Specific Reactions
The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, but its application to sterically hindered aldehydes like this compound requires careful optimization to overcome low conversion rates.[2]
Problem: Low or no yield of the desired alkene.
-
Causality: The steric hindrance from the ortho-methyl ester group can significantly slow down the initial [2+2] cycloaddition between the ylide and the aldehyde.[3] Furthermore, the electron-withdrawing nature of the ester can influence the electrophilicity of the aldehyde, though this is often overshadowed by the steric effect in ortho-substituted systems.[4]
-
Troubleshooting Steps:
-
Choice of Base and Ylide Generation: For non-stabilized ylides, ensure the use of a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to achieve complete deprotonation of the phosphonium salt.[2] Incomplete ylide formation is a common cause of low yields.
-
Reaction Temperature: While ylide generation is often performed at low temperatures (0 °C to -78 °C), the subsequent reaction with the hindered aldehyde may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[5]
-
Order of Addition: For unstable ylides, it can be beneficial to generate the ylide in the presence of the aldehyde (in-situ generation) to trap it as it forms.[5]
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: For sterically demanding aldehydes, the HWE reaction is an excellent alternative. The smaller phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less sterically hindered than the corresponding phosphonium ylides, often leading to higher yields.[2]
-
| Parameter | Recommendation for this compound | Rationale |
| Base | n-Butyllithium (n-BuLi), Sodium Hydride (NaH) | Ensures complete formation of the less stable, more reactive ylides. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvents that are compatible with strong bases and ylides. |
| Temperature | Generate ylide at 0°C, then warm to RT or gently heat after aldehyde addition. | Balances ylide stability with the energy required to overcome steric hindrance. |
| Alternative | Horner-Wadsworth-Emmons (HWE) Reaction | More nucleophilic phosphonate carbanions are more effective with hindered aldehydes.[2] |
Experimental Protocol: Optimized Wittig Reaction for a Hindered Aldehyde
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (1.05 equivalents) dropwise. A distinct color change often indicates ylide formation. Stir the mixture for 30-60 minutes at 0 °C.
-
Reaction with Aldehyde: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be necessary.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography to remove the triphenylphosphine oxide byproduct.
Logical Workflow for Troubleshooting Wittig Reactions
Caption: Decision tree for troubleshooting low yields in Wittig reactions.
Reductive Amination
Reductive amination is a powerful method for C-N bond formation. However, the steric hindrance in this compound can disfavor the formation of the initial iminium ion, leading to low yields of the desired amine.[6]
Problem: Low conversion to the desired amine, with significant amounts of unreacted aldehyde or amine.
-
Causality: The formation of the iminium intermediate is often the rate-limiting step and is subject to steric hindrance.[6] A bulky amine will exacerbate this issue. Furthermore, competitive reduction of the aldehyde by the reducing agent before imine formation can be a significant side reaction.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less likely to reduce the aldehyde before imine formation compared to stronger reducing agents like sodium borohydride (NaBH₄).
-
Catalysis: The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion by protonating the intermediate hemiaminal, promoting the loss of water.[7]
-
Two-Step Procedure: For particularly challenging substrates, a two-step procedure can be more effective. First, form the imine by reacting this compound with the amine, often with the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, in a separate step, reduce the isolated imine.
-
Reaction Time and Temperature: Allow sufficient time for imine formation before adding the reducing agent if performing a one-pot reaction. For sterically hindered substrates, longer reaction times may be necessary.
-
| Parameter | Recommendation for this compound | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for the iminium ion over the aldehyde.[7] |
| Catalyst | Catalytic acetic acid | Promotes the formation of the iminium ion intermediate.[7] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reagents. |
| Procedure | Consider a two-step approach for very hindered amines. | Separates the sterically demanding imine formation from the reduction step. |
Experimental Protocol: One-Pot Reductive Amination of a Hindered Aldehyde
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous dichloromethane (DCM), add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Reaction Scheme: Reductive Amination of this compound
Caption: General scheme for the reductive amination of this compound.
Intramolecular Cyclization: A Common Pitfall
The ortho-positioning of the formyl and methyl ester groups in this compound makes it susceptible to intramolecular cyclization, especially in the presence of nucleophiles or bases, leading to the formation of 3-substituted phthalides.
Problem: Formation of a significant amount of a lactone byproduct.
-
Causality: A nucleophile can add to the aldehyde carbonyl, forming an alkoxide intermediate. This alkoxide is well-positioned to attack the adjacent electrophilic ester carbonyl, leading to an intramolecular transesterification and the formation of a stable five-membered phthalide ring.
-
Troubleshooting Steps:
-
Control of Basicity/Nucleophilicity: If your desired reaction does not require a strong base or nucleophile, consider using milder conditions.
-
Temperature Control: Lowering the reaction temperature can often disfavor the intramolecular cyclization pathway.
-
Protecting Groups: In multi-step syntheses, it may be necessary to protect the aldehyde or ester functionality to prevent this side reaction.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to detect the formation of the more polar phthalide byproduct.
-
Mechanism of Phthalide Formation
Caption: Mechanism of intramolecular cyclization to form a phthalide byproduct.
References
- 1. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of this compound and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
preventing oxidation of the aldehyde group in Methyl 2-formylbenzoate
Here is a technical support center with troubleshooting guides and FAQs for preventing the oxidation of the aldehyde group in Methyl 2-formylbenzoate.
Technical Support Center: this compound Stability
A Guide for Researchers on Preventing Aldehyde Oxidation
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that maintaining the integrity of your reagents is paramount to achieving reproducible and accurate experimental results. A common challenge encountered with this compound is the oxidation of its aldehyde functional group, leading to the formation of Methyl 2-carboxybenzoate. This guide provides in-depth, experience-driven answers to frequently asked questions, troubleshooting advice, and detailed protocols to help you mitigate this issue effectively.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar impurity in my aged sample of this compound. What is this impurity and why is it forming?
A: The impurity you are observing is almost certainly Methyl 2-carboxybenzoate , the corresponding carboxylic acid. This transformation occurs via a well-documented process known as autoxidation , a free-radical chain reaction initiated by atmospheric oxygen.[1][2]
The Mechanism of Autoxidation:
Aldehyde autoxidation proceeds through a radical-chain mechanism, which is often initiated by trace amounts of light, heat, or transition metal ions.[3][4][5]
-
Initiation: A radical initiator (often formed by light or heat) abstracts the aldehydic hydrogen from this compound, creating an acyl radical.
-
Propagation:
-
The acyl radical reacts rapidly with molecular oxygen (O₂) to form an acyl peroxy radical.[1]
-
This highly reactive acyl peroxy radical then abstracts a hydrogen atom from another molecule of this compound, forming a peroxy acid and propagating the chain by generating a new acyl radical.
-
-
Conversion to Carboxylic Acid: The peroxy acid formed can then oxidize another molecule of the aldehyde, often via a Baeyer-Villiger-type reaction, to yield two molecules of the final carboxylic acid product.[1]
This process is autocatalytic, meaning the reaction products can themselves catalyze further oxidation, accelerating the degradation of your sample over time.[3][6]
Q2: What are the ideal storage conditions to minimize the oxidation of this compound?
A: Preventing oxidation is a matter of controlling the environmental factors that initiate and propagate the radical reaction. The core principles are to minimize exposure to oxygen, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated).[7][8] | Low temperatures significantly slow down the rate of all chemical reactions, including the initiation and propagation steps of oxidation.[9][10] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | This displaces oxygen, a key reactant in the autoxidation process.[8][9] This is the single most effective preventative measure. |
| Light | Store in an amber glass vial or a container protected from light .[7][11] | UV and visible light can provide the energy to initiate radical formation (photooxidation).[4][5][12] Amber glass blocks these wavelengths. |
| Container | Use a glass container with a PTFE-lined cap .[7] | Glass is chemically inert.[7] The PTFE liner provides a high-quality seal against atmospheric oxygen and moisture ingress. Avoid plastic containers. |
| Purity | Use high-purity material free from metal contaminants. | Transition metal salts can catalyze autoxidation reactions.[3][6] Ensure solvents used for any solutions are peroxide-free. |
Q3: Is an inert atmosphere truly necessary for storage? How do I properly prepare a container for inert storage?
A: Yes. For long-term stability and for applications where even trace amounts of the carboxylic acid impurity can affect results, storage under an inert atmosphere is strongly recommended. This compound is known to be sensitive to air.[3][13] Simply tightening the cap on a vial still leaves a headspace full of air (which is ~21% oxygen), allowing oxidation to proceed.
The process of replacing the air in your container with an inert gas like nitrogen or argon is straightforward. See Protocol 1 for a detailed methodology.
Q4: Can I add a chemical stabilizer or antioxidant to my this compound?
A: Yes, in cases where the compound will be handled frequently or stored as a solution, adding a radical-scavenging antioxidant can provide an extra layer of protection.[4] These compounds function by reacting with and neutralizing the highly reactive radical intermediates, thus terminating the oxidation chain reaction.[14]
A common and effective choice is Butylated Hydroxytoluene (BHT).
| Antioxidant | Recommended Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 50-200 ppm (0.005 - 0.02% w/w) | A phenolic antioxidant that donates its hydroxyl hydrogen to quench peroxy radicals, forming a stable, sterically hindered radical that does not propagate the chain.[4] |
| alpha-Tocopherol (Vitamin E) | 100-500 ppm | Similar to BHT, it is a phenolic antioxidant that acts as a potent free-radical scavenger.[4][15] |
Important Consideration: Before adding any stabilizer, you must verify that it will not interfere with your downstream application or subsequent chemical reactions.
Q5: My sample has already oxidized. What can I do to purify the remaining aldehyde?
A: If a significant amount of the carboxylic acid has formed, purification is necessary. The difference in chemical properties between the aldehyde (neutral) and the carboxylic acid (acidic) allows for a straightforward separation.
-
Liquid-Liquid Extraction:
-
Dissolve the mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. The neutral aldehyde will remain in the organic layer.
-
Separate the layers and wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporation of the solvent will yield the purified this compound.
-
-
Column Chromatography:
-
For smaller scales or for separating other non-acidic impurities, silica gel column chromatography is effective. The aldehyde is significantly less polar than the carboxylic acid and will elute much earlier from the column using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Detailed Experimental Protocols
Protocol 1: Long-Term Storage Under an Inert Atmosphere
This protocol describes the "needle-in, needle-out" flushing technique, which is suitable for most laboratory settings.[16]
Materials:
-
Vial of this compound.
-
Clean, oven-dried glass storage vial with a screw cap and an intact PTFE-faced rubber septum.
-
Source of dry inert gas (Nitrogen or Argon) connected via tubing to a needle (e.g., from a balloon or a Schlenk line).[16][17]
-
A second, shorter needle to act as a gas outlet.
-
Parafilm or Teflon tape.
Procedure:
-
If the compound is a solid, quickly transfer the desired amount into the new, dry storage vial in a low-humidity environment if possible.
-
Securely cap the vial with the septum cap.
-
Puncture the septum with the inert gas inlet needle, ensuring the needle tip is in the headspace above the compound.
-
Puncture the septum with the shorter outlet needle.
-
Initiate a gentle flow of inert gas. You should feel a slight gas flow from the outlet needle. This displaces the heavier air from the vial.[16]
-
Allow the gas to flush the vial for 3-5 minutes.
-
Crucially , remove the outlet needle first. This briefly creates a positive pressure of inert gas inside the vial.
-
Immediately after, remove the inlet needle.
-
For an enhanced seal, wrap the cap and septum area with Parafilm.[16]
-
Label the vial clearly and place it in a refrigerator at 2-8°C, protected from light.
References
- 1. researchgate.net [researchgate.net]
- 2. Autoxidation - Wikipedia [en.wikipedia.org]
- 3. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Video: Radical Autoxidation [jove.com]
- 5. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 12. Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Antioxidant Mechanisms in Lipid Oxidation Prevention - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Schilke Lab - Inert Atmosphere [dev.blogs.oregonstate.edu]
Technical Support Center: Managing Polymerization and Side Reactions of Methyl 2-formylbenzoate
Welcome to the technical support resource for Methyl 2-formylbenzoate (M2FB). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but reactive building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to mitigate common side reactions, particularly unwanted polymerization, ensuring the success and reproducibility of your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound is a valuable bifunctional molecule, possessing both an aldehyde and a methyl ester on an aromatic ring.[1][2] This unique structure makes it an essential precursor for synthesizing a wide range of complex molecules and pharmacologically active compounds, including phthalides and isoindolinones.[2][3]
However, the very features that make M2FB so useful—the electrophilic aldehyde and the adjacent ester group—also render it susceptible to a variety of undesirable side reactions. The most prominent of these is self-polymerization, which can lead to decreased yields, complex purification challenges, and failed reactions. This guide provides a systematic approach to understanding, preventing, and troubleshooting these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and reactivity of this compound.
Q1: What are the primary side reactions of this compound?
A1: Beyond its intended reactivity, M2FB is susceptible to four main side reactions:
-
Self-Polymerization: The molecule can react with itself to form oligomeric or polymeric polyester chains. This is often the most problematic side reaction, leading to viscous oils or solids that are difficult to characterize and remove.
-
Oxidation: The aldehyde group is sensitive to air and oxidizing agents, which can convert it to the corresponding 2-carbomethoxybenzoic acid.[4]
-
Hydrolysis: The methyl ester can be hydrolyzed to 2-formylbenzoic acid, especially in the presence of water with acidic or basic catalysts.[5]
-
Disproportionation (Cannizzaro-type Reaction): Under strong basic conditions, the aldehyde can disproportionate into the corresponding alcohol (methyl 2-(hydroxymethyl)benzoate) and carboxylic acid (2-carbomethoxybenzoic acid).
The following diagram illustrates these competing pathways.
Caption: Competing side reaction pathways for this compound.
Q2: What causes the polymerization of this compound?
A2: While a specific, peer-reviewed mechanism for M2FB is not extensively documented, its polymerization is characteristic of aromatic aldehydes.[4] The process is generally understood to be a self-condensation reaction that forms polyester chains. This is often catalyzed by trace acidic or basic impurities, heat, or even light. The aldehyde of one molecule reacts with the activated aromatic ring or potentially the ester group of another, initiating a chain-growth process.
Q3: How can I tell if my this compound has started to polymerize?
A3: There are several key indicators:
-
Visual Inspection: The material may change from a pale yellow solid/liquid to a viscous, honey-like syrup or even a brittle, glassy solid.[1]
-
Solubility Issues: The polymerized material will have significantly reduced solubility in common organic solvents compared to the monomer.
-
Analytical Data: In ¹H NMR spectra, you will observe significant broadening of all peaks. In mass spectrometry (LC-MS), you may see a distribution of higher molecular weight species instead of a single, sharp peak for the monomer.
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for issues encountered during experimentation.
Problem 1: My reaction mixture has become viscous, solidified, or turned into an intractable goo.
-
Primary Suspect: Uncontrolled polymerization of the M2FB starting material or an intermediate.
-
Causality: This is a classic sign that the activation energy for polymerization has been overcome. Common triggers include excessive heat, the presence of an unexpected acid/base catalyst (including acidic impurities on silica gel), or prolonged reaction times at elevated temperatures. Aldehydes are known to undergo exothermic self-condensation reactions.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected reaction viscosity.
Problem 2: My product analysis (NMR, LC-MS) shows a "smear" of peaks or broad, unresolved signals.
-
Primary Suspect: Formation of oligomers (short-chain polymers).
-
Causality: Even under controlled conditions, a low level of oligomerization can occur. This creates a mixture of dimers, trimers, and other small polymers, which are difficult to separate from the desired product due to similar polarities.
Diagnostic & Remediation Protocol
-
Confirm Oligomers:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Procedure: Dissolve a small sample of the crude material in a suitable solvent (e.g., acetonitrile/water). Run an LC-MS analysis. Look for a series of peaks with repeating mass units corresponding to the M2FB monomer (164.16 g/mol ).
-
-
Purification Strategy:
-
Avoid Silica Gel Chromatography if Possible: The slightly acidic nature of standard silica gel can exacerbate polymerization on the column.
-
Option A: Basic Wash: If your desired product is stable to base, perform a liquid-liquid extraction. Dissolve the crude product in a non-polar solvent like ethyl acetate and wash with a mild base like saturated sodium bicarbonate solution.[5] This will remove acidic impurities that may be catalyzing the polymerization.
-
Option B: Recrystallization: This is often the most effective method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol, isopropanol) to find one where the desired monomer is soluble when hot but crystallizes upon cooling, leaving oligomers behind in the mother liquor.
-
Option C: Use Neutral or Deactivated Media: If chromatography is necessary, use deactivated neutral alumina or treat your silica gel with a base (e.g., triethylamine in the eluent) to neutralize active sites.
-
Problem 3: My reaction yields are consistently low, and I isolate 2-formylbenzoic acid or 2-carbomethoxybenzoic acid.
-
Primary Suspect: Hydrolysis or oxidation of the starting material.
-
Causality: M2FB is sensitive to moisture and air.[7] Trace water in solvents or reagents can lead to hydrolysis of the ester. Failure to maintain an inert atmosphere can lead to oxidation of the aldehyde.
Preventative Measures
-
Inert Atmosphere: Always run reactions under a dry, inert atmosphere (Nitrogen or Argon).[7] Purge the reaction vessel thoroughly before adding reagents.
-
Anhydrous Solvents: Use freshly dried, anhydrous solvents. Solvents from sealed commercial bottles (e.g., Sure/Seal™) are recommended.
-
Work-up Procedure: When quenching the reaction, use pre-chilled, de-gassed water if possible. During extraction, a wash with a mild bicarbonate solution can effectively remove any acidic byproducts formed.[5]
Part 3: Best Practices for Storage, Handling, and Analysis
Proactive measures are the most effective way to manage M2FB's reactivity.
Protocol 1: Recommended Storage and Handling
Improper storage is a primary cause of reagent degradation and subsequent polymerization.
| Parameter | Recommendation | Rationale | Source |
| Temperature | Store in a cool, dry place. Refrigeration is recommended. | Reduces the kinetic rate of self-reaction and degradation. | [7][8] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation of the sensitive aldehyde group by atmospheric oxygen. | [7] |
| Container | Keep in a tightly sealed container. | Prevents exposure to atmospheric moisture, which can cause hydrolysis. | [7][9] |
| Incompatibilities | Store away from strong acids, bases, and oxidizing agents. | These materials can act as potent catalysts for polymerization and other side reactions. | [7][8] |
Protocol 2: General Experimental Setup to Minimize Side Reactions
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum to remove adsorbed water.
-
Inert Atmosphere Purge: Assemble the glassware and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add M2FB and other reagents via syringe or under a positive flow of inert gas. Use anhydrous solvents.
-
Temperature Control: Pre-cool the reaction vessel in an ice bath before adding any highly reactive reagents. Maintain the target temperature strictly using a cryostat or a well-maintained cooling bath.
-
Reaction Monitoring: Do not leave reactions unattended for extended periods. Monitor progress by a suitable method (e.g., TLC, LC-MS, GC) and proceed with the work-up as soon as the reaction is complete.
Protocol 3: Analytical QC for Detecting Oligomerization
Detecting early signs of polymerization in your starting material can save significant time and resources.
-
¹H NMR Spectroscopy:
-
Principle: Polymer formation restricts molecular tumbling, leading to shorter relaxation times and broader NMR signals.
-
Procedure: Prepare a standard solution of M2FB in CDCl₃.
-
What to look for:
-
Sharp Peaks: A high-quality monomer will exhibit sharp, well-resolved singlets for the aldehyde proton (~10.5 ppm) and the methyl ester protons (~3.9 ppm).
-
Broad Peaks: If the material has begun to oligomerize, these peaks will become noticeably broad, and the baseline may appear uneven.
-
-
-
HPLC Analysis:
-
Principle: Separates compounds based on their affinity for the stationary phase. Oligomers will typically have different retention times than the monomer.
-
Method:
-
Column: Standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA is common).
-
Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
-
What to look for: A pure sample will show a single major peak. The presence of oligomers will manifest as additional, often broader, peaks, usually eluting near the main component.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 4122-56-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 7. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimizing Condensation Reactions for Methyl 2-formylbenzoate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-formylbenzoate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of its condensation reactions and achieve reliable, high-yield results. As a versatile precursor in organic synthesis, mastering its reactivity is key to accessing a wide range of complex molecules.[1]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of this compound in condensation reactions.
Q1: What are the most common types of condensation reactions performed with this compound?
A1: this compound is a versatile aromatic aldehyde that can participate in several classic condensation reactions. The most common include:
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form α,β-unsaturated products.[2]
-
Wittig Reaction: Reaction with a phosphonium ylide (a Wittig reagent) to convert the aldehyde into an alkene with high regioselectivity.[3][4]
-
Perkin Reaction: Condensation with an acid anhydride and its corresponding alkali salt to produce α,β-unsaturated aromatic acids, such as cinnamic acid derivatives.[5][6][7]
-
Aldol-type Condensations: While less common due to potential side reactions, it can react with ketones or other aldehydes under specific basic or acidic conditions.
Q2: What makes this compound a particularly challenging substrate?
A2: The structure of this compound presents unique challenges. The primary difficulty arises from the ortho-positioning of the methyl ester and formyl groups. This arrangement introduces steric hindrance around the aldehyde, which can slow down the rate of nucleophilic attack compared to its para-substituted isomer, Methyl 4-formylbenzoate. Additionally, the molecule is susceptible to specific side reactions, such as intramolecular cyclization or hydrolysis of the ester group under harsh basic or acidic conditions.[8]
Q3: How do I select the appropriate base and solvent for my condensation reaction?
A3: The choice of base and solvent is critical and depends on the specific reaction type.
-
For Knoevenagel Condensations: A weak base is essential to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[2] Piperidine, ammonium acetate, or triethylamine in solvents like ethanol or toluene are common choices.[9][10]
-
For Wittig Reactions: A strong base is required to generate the ylide from the phosphonium salt.[11][12] Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide in anhydrous solvents like THF or diethyl ether.[13]
-
For Perkin Reactions: The alkali salt of the acid anhydride (e.g., sodium acetate when using acetic anhydride) typically serves as the base catalyst.[5][6]
The solvent should be chosen based on its ability to dissolve the reactants and its compatibility with the reaction conditions (e.g., anhydrous solvents for Wittig reactions).
Q4: What are the most common side products and how can they be minimized?
A4: Awareness of potential side reactions is key to optimizing your protocol.
-
Oxidation: The aldehyde group is sensitive to air and can oxidize to the corresponding carboxylic acid, especially on prolonged exposure.[13][14] Performing reactions under an inert atmosphere (Nitrogen or Argon) can mitigate this.[13]
-
Self-Condensation: Aldehydes can undergo self-condensation, particularly in the presence of strong bases.[14] This is minimized by using mild bases and controlling the reaction temperature.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid in the presence of strong aqueous acids or bases, complicating purification.[8] Use non-aqueous workup procedures where possible or perform basic washes quickly with cooled solutions.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can disproportionate into a corresponding alcohol and carboxylic acid. Using milder bases and anhydrous conditions helps prevent this.
Troubleshooting Guide: From Low Yields to Purification Headaches
This guide provides a systematic approach to diagnosing and solving common problems encountered during this compound condensations.
Problem 1: Low or No Product Yield
A low or non-existent yield is the most common frustration. The following workflow can help diagnose the root cause.
| Potential Cause | Underlying Logic | Suggested Solution |
| Degraded Starting Material | This compound is an aldehyde and is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air, which will not participate in the desired reaction.[13] | Use material from a freshly opened container or purify older material via recrystallization or chromatography. Store the compound under an inert atmosphere (N₂ or Ar) in a cool, dark place.[13] |
| Inactive Base or Catalyst | Bases can degrade over time (e.g., NaH reacting with ambient moisture) or be of insufficient strength. Catalysts may be poisoned. | For moisture-sensitive bases like NaH or n-BuLi, use freshly purchased material or titrate to determine the active concentration. Ensure catalysts are properly handled and stored. |
| Sub-Optimal Reaction Conditions | The steric hindrance from the ortho-ester group may require more energy to overcome the activation barrier. | Gradually increase the reaction temperature. If the reaction is still sluggish, consider switching to a higher-boiling solvent. Microwave-assisted synthesis can also be highly effective at reducing reaction times and improving yields for sterically hindered substrates.[15] |
| Inappropriate Solvent Choice | The solvent must fully dissolve the reactants to allow for an efficient reaction. For reactions involving strong bases (e.g., Wittig), protic solvents like water or alcohols will quench the base.[4] | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. For moisture-sensitive reactions, use anhydrous solvents and oven-dried glassware. |
Problem 2: Complex Product Mixture / Significant Side Products
The formation of multiple products indicates a lack of selectivity or the presence of competing reaction pathways.
| Potential Cause | Underlying Logic | Suggested Solution |
| Self-Condensation of Aldehyde | In the presence of a sufficiently strong base, aldehydes can act as both the electrophile and the nucleophile (via its enolate), leading to self-condensation products.[14] | Use the mildest base possible that still facilitates the desired reaction (e.g., piperidine for Knoevenagel).[2] Consider slow addition of the base or aldehyde to the reaction mixture to keep its instantaneous concentration low. |
| Ester Hydrolysis | The methyl ester is labile to both strong acid and base, especially in the presence of water during the reaction or workup, forming the corresponding carboxylate salt.[8] | If possible, use a non-aqueous workup. If an aqueous wash is necessary, use cooled, dilute solutions and perform the extraction quickly. Washing with a saturated sodium bicarbonate solution can remove acidic impurities.[8] |
| Over-reduction or Over-oxidation | If reducing or oxidizing agents are used in a multi-step synthesis, lack of selectivity can affect the aldehyde. | Choose milder, more selective reagents. Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reaction. |
Problem 3: Difficulty in Product Purification
Even with a good crude yield, isolating the pure product can be a major hurdle.
| Potential Cause | Underlying Logic | Suggested Solution |
| Product is an Oil | Products with low melting points or those containing minor impurities may fail to crystallize. | Try triturating the oil with a non-polar solvent (e.g., hexane, pentane) to induce crystallization. If that fails, purification by column chromatography is the best alternative. |
| Co-elution in Chromatography | The product and a major impurity may have very similar polarities, making separation by standard column chromatography difficult. | Experiment with different solvent systems. A shallow gradient of a less polar solvent (e.g., dichloromethane) in a non-polar solvent (e.g., hexane) may provide better separation than the more common ethyl acetate/hexane system. |
| Significant Product Loss During Recrystallization | The product may have moderate solubility in the "cold" recrystallization solvent, leading to low recovery.[8] | Ensure you are using the minimum amount of hot solvent to fully dissolve the crude product. After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[8] |
Key Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common condensation reactions.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of Methyl 2-(2,2-dicyanovinyl)benzoate.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Anhydrous Ethanol
-
Piperidine (0.05 eq)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and malononitrile in anhydrous ethanol (approx. 5-10 mL per gram of aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.
-
Isolation: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. A solid product should precipitate.
-
Purification: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Drying: Dry the purified product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol describes the synthesis of Methyl 2-styrylbenzoate using air-sensitive techniques.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven ( >120°C) for several hours and assemble it hot while flushing with an inert gas (N₂ or Ar). Allow to cool to room temperature under a positive pressure of inert gas.
-
Ylide Formation: To a two-necked flask under inert atmosphere, add the benzyltriphenylphosphonium chloride and anhydrous THF. Cool the resulting suspension to 0°C in an ice bath. Carefully add the sodium hydride portion-wise. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The formation of the deep red/orange ylide indicates a successful deprotonation.[13]
-
Aldehyde Addition: In a separate flask, dissolve this compound in a minimal amount of anhydrous THF. Cool the ylide solution back to 0°C and slowly add the aldehyde solution via a syringe or cannula.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 0% to 10% ethyl acetate in hexane) to yield the product.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wittig reagents - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. researchgate.net [researchgate.net]
strategies to minimize byproduct formation in Pictet-Spengler reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation
Welcome to the technical support center for the Pictet-Spengler reaction. As a foundational method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, this reaction is pivotal in the synthesis of numerous natural products and pharmaceutical agents.[1][2][3] However, its elegance can be challenged by the formation of undesired byproducts. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting strategies and field-proven insights to help you navigate these challenges, optimize your reaction conditions, and maximize the yield of your desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during Pictet-Spengler reactions in a direct question-and-answer format. We delve into the causality behind each issue and provide actionable solutions grounded in mechanistic principles.
Q1: My reaction is forming a significant amount of a regioisomeric byproduct. How can I control the cyclization site?
Root Cause Analysis: Regioisomer formation is a common issue when the β-arylethylamine possesses multiple potential sites for electrophilic aromatic substitution, or when using unsymmetrical ketones.[4] The reaction's regioselectivity is governed by a delicate balance of electronic and steric factors. The iminium ion intermediate will preferentially react at the most nucleophilic position on the aromatic ring.[5][6] However, steric hindrance around a potential cyclization site can override electronic preference, directing the reaction to a less hindered, albeit less electronically activated, position.
Strategic Solutions:
-
Solvent Tuning: The choice of solvent can profoundly influence regioselectivity. Protic solvents (e.g., methanol, water) can stabilize the transition state leading to one isomer over another, often favoring the less hindered position.[7] In contrast, apolar, non-coordinating solvents (e.g., toluene, dichloromethane) may allow intrinsic electronic factors to dominate.[4]
-
Catalyst Selection: While traditional Brønsted acids (HCl, TFA) are common, Lewis acids or specialized organocatalysts can offer superior control. For instance, bulky catalysts may sterically block one reaction site, thereby enhancing selectivity for another.
-
Substrate Modification: If feasible, installing a temporary blocking group at the undesired reaction site is a highly effective, albeit synthetically longer, strategy. Alternatively, modifying the electronic nature of the ring by changing existing substituents can steer the cyclization. Electron-donating groups strongly direct the cyclization to their ortho and para positions.[6][8]
Q2: My product is a mixture of cis and trans diastereomers. How can I obtain a single isomer?
Root Cause Analysis: When the reaction creates a new chiral center at the C-1 position relative to an existing stereocenter (e.g., at C-3 in tryptophan derivatives), diastereomers can form.[5] The ratio of these isomers is often determined by thermodynamic versus kinetic control.
-
Kinetic Control: At lower temperatures, the reaction is typically irreversible, favoring the formation of the cis isomer, which arises from the sterically less hindered transition state.[5]
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing the initial kinetic product to equilibrate to the more stable trans isomer.[1][5]
Strategic Solutions:
-
Temperature Control: This is the most critical parameter. To favor the cis (kinetically controlled) product, run the reaction at lower temperatures (e.g., 0 °C to room temperature).[5] To obtain the trans (thermodynamically controlled) product, higher temperatures (reflux) are often required to allow for equilibration.
-
N-Protecting Group Strategy: The steric bulk of a protecting group on the tryptamine nitrogen (Nb) can significantly influence the facial selectivity of the iminium ion cyclization. For example, a bulky Nb-benzyl group can favor the formation of the trans product.[5]
-
Catalyst and Solvent Choice: Certain chiral catalysts, such as phosphoric acids, are designed to create a specific chiral environment that favors the formation of one diastereomer over the other.[4][9] The solvent can also play a role; apolar solvents may enhance the directing effect of protecting groups or catalysts.[10]
Q3: I'm observing byproducts that appear to be from oxidation of my desired tetrahydro-β-carboline. How can I prevent this?
Root Cause Analysis: Tetrahydro-β-carbolines and related tetrahydroisoquinolines are susceptible to oxidation, especially if the aromatic ring is electron-rich. This can lead to the formation of the corresponding dihydro or fully aromatic β-carboline species.[11] This process can be accelerated by atmospheric oxygen, particularly under harsh acidic conditions or elevated temperatures.
Strategic Solutions:
-
Inert Atmosphere: The most direct solution is to rigorously exclude oxygen. This involves degassing your solvent and running the reaction under a positive pressure of an inert gas like nitrogen or argon. See Protocol 1 for a detailed methodology.
-
Milder Reaction Conditions: High temperatures and strongly acidic conditions can promote oxidation. Whenever possible, opt for milder catalysts and the lowest effective temperature. The use of the N-acyliminium ion strategy, which allows for cyclization under very mild conditions, can be particularly effective at avoiding this side reaction.[5][12]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. Prolonged exposure to reaction conditions increases the likelihood of oxidation.
-
Addition of Antioxidants: In some specific cases, the addition of a mild antioxidant that does not interfere with the main reaction can be beneficial, though this is less common and requires careful screening.
Q4: Instead of cyclization, I am seeing N-acylation of my starting amine. What is causing this?
Root Cause Analysis: This side reaction is specific to Pictet-Spengler variants where a carboxylic acid is used as the carbonyl precursor, often with the intent of forming the N-acyliminium ion in situ. If the conditions for cyclization are not optimal, the reaction can stall after the initial N-acylation of the starting β-arylethylamine, particularly if the aromatic ring is not sufficiently nucleophilic.
Strategic Solutions:
-
Pre-form the Aldehyde/Ketone: The most straightforward solution is to avoid using a carboxylic acid directly. Use the corresponding aldehyde or ketone as the coupling partner. If the aldehyde is unstable, it can often be generated in situ from a more stable precursor (e.g., oxidation of an alcohol immediately before use).
-
Use a Stronger Activating Agent: If using the N-acyliminium pathway is intended, ensure the conditions are sufficient to promote the subsequent cyclization after acylation. This often involves a Lewis acid or a strong Brønsted acid to facilitate the formation of the highly electrophilic N-acyliminium ion.[5][12]
-
Increase Aromatic Nucleophilicity: This side reaction is more common with electron-poor aromatic systems. If possible, choose a substrate with more electron-donating groups to accelerate the desired cyclization step, allowing it to outcompete other processes.[6][13]
Decision Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving common byproduct issues in Pictet-Spengler reactions.
Caption: A workflow for troubleshooting byproduct formation.
Frequently Asked Questions (FAQs)
-
Q: What are the most critical factors influencing byproduct formation? A: The three most critical factors are (1) the electronic nature of the β-arylethylamine, with electron-donating groups generally giving cleaner reactions[6][8]; (2) the reaction temperature, which controls kinetic vs. thermodynamic product distribution[4][5]; and (3) the choice and concentration of the acid catalyst, as too much acid can deactivate the amine nucleophile.[14]
-
Q: Can ketones be used instead of aldehydes? A: Yes, ketones can be used, leading to 1,1-disubstituted products. However, the reaction is often more difficult due to the lower electrophilicity and increased steric hindrance of ketones compared to aldehydes. Harsher conditions (stronger acid, higher temperature) may be required, which can potentially increase byproduct formation.[4]
-
Q: How does pH control the reaction? A: pH is a delicate balance. The reaction requires an acidic catalyst to protonate the intermediate Schiff base, forming the reactive iminium ion.[5][6][15] However, if the medium is too acidic, the starting amine can be fully protonated, losing its nucleophilicity and preventing the initial condensation with the carbonyl compound.[14] Some studies have shown that phosphate buffers near neutral pH can effectively catalyze the reaction, suggesting general acid-base catalysis can play a role.[16]
-
Q: Which catalysts are generally best for minimizing byproducts? A: There is no single "best" catalyst, as the optimal choice is substrate-dependent. However, for sensitive substrates, moving away from traditional strong Brønsted acids (HCl, H₂SO₄) can be beneficial. Trifluoroacetic acid (TFA) is a common choice that is effective and volatile.[4][17] For asymmetric reactions, chiral phosphoric acids are state-of-the-art.[4][9] In cases where harsh acids lead to degradation, using the N-acyliminium ion strategy with a Lewis acid can provide a much milder path to the product.[5]
Data Summary: Condition Selection
The following table provides general guidance on selecting reaction conditions to minimize common byproducts based on substrate type.
| Substrate Type | Common Byproduct | Recommended Catalyst | Recommended Solvent | Temperature | Key Consideration |
| Electron-Rich Tryptamine | Oxidation | TFA (0.1-1.1 eq) | Aprotic (DCM, Toluene) | Room Temp | Use an inert (N₂/Ar) atmosphere to prevent air oxidation. |
| Electron-Poor Phenethylamine | Low Conversion / Decomposition | Strong Acid (HCl, MSA) | Protic (MeOH, EtOH) | Reflux | Substrate requires forcing conditions; monitor carefully for decomposition. |
| Chiral Tryptophan Ester | cis/trans Mixture | Dichloroacetic Acid (cat.) | Aprotic (Benzene, Toluene) | 0°C to RT | Lower temperature favors the kinetic cis product.[5] |
| Substituted Phenethylamine | Regioisomers | Bulky Organocatalyst | Apolar (Toluene) | Varies | Solvent and catalyst choice are key to directing cyclization.[4][7] |
Key Experimental Protocols
Protocol 1: General Procedure for a Pictet-Spengler Reaction Under Inert Atmosphere
This protocol is designed to minimize oxidation-related byproducts.
Materials:
-
β-arylethylamine (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Acid catalyst (e.g., Trifluoroacetic Acid, TFA)
-
Schlenk flask or a round-bottom flask with a septum
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles
Procedure:
-
Flask Preparation: Flame-dry a Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add the β-arylethylamine (1.0 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe to dissolve the amine.
-
Inerting: Ensure the system is under a gentle, positive flow of inert gas.
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 eq) to the stirred solution at room temperature.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., TFA) via syringe. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature). Monitor the progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, cool the reaction to room temperature (if heated). Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Mechanistic Overview: Desired vs. Side Reactions
Understanding the reaction pathways is key to controlling the outcome.
Caption: Key pathways in the Pictet-Spengler reaction.
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. name-reaction.com [name-reaction.com]
- 16. via.library.depaul.edu [via.library.depaul.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-formylbenzoate Reactions & Solvent System Optimization
Welcome to the technical support center for Methyl 2-formylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of working with this versatile bifunctional molecule. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The reactivity of this compound, containing both an aldehyde and a methyl ester, is exquisitely sensitive to the choice of solvent. Understanding these interactions is paramount to achieving desired outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound appears off-white or yellow and shows poor reactivity. What is the likely cause?
A1: This strongly suggests degradation of your starting material. This compound's aldehyde group is susceptible to oxidation when exposed to air, forming the corresponding carboxylic acid (2-carbomethoxybenzoic acid).[1][2] This process can be accelerated by light and trace metal catalysts.[1]
-
Expert Insight: Before starting any reaction, always assess the purity of your starting material. A simple check of the melting point or a quick NMR spectrum can save significant time and resources. A depressed melting point is a key indicator of impurities.[3]
-
Storage Recommendation: To prevent degradation, store this compound in a tightly sealed container under an inert atmosphere like nitrogen or argon, in a cool, dark place.[2][4] Refrigeration is recommended for long-term storage.[5]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a solid at room temperature.[4] It is poorly soluble in water but is generally soluble in a range of common organic solvents.[1][6]
-
Practical Guidance: For reaction setup, solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, and Methanol are common choices.[2][3] For purification by recrystallization, a mixed solvent system, such as methanol and water, can be effective, leveraging its high solubility in the hot solvent and poor solubility when cold.[3] Always perform a small-scale solubility test before committing to a large-scale reaction.
Q3: How does solvent polarity influence the chemoselectivity between the aldehyde and ester functionalities?
A3: Solvent polarity can significantly impact which functional group reacts preferentially. The aldehyde is generally more electrophilic than the ester and will be the primary site of attack for most nucleophiles.
-
Aldehyde Reactions (e.g., Wittig, Grignard): These reactions are typically performed in aprotic solvents. Ethereal solvents like THF or diethyl ether are excellent choices as they are non-reactive towards the reagents and can solvate the organometallic or ylide species effectively.[2][7]
-
Ester Reactions (e.g., Saponification, Amidation): While direct amide formation from the ester is difficult, hydrolysis (saponification) readily occurs with a base in protic solvents (e.g., methanol, water). If you are targeting the aldehyde, using alcoholic solvents under basic or acidic conditions can lead to unwanted side reactions like acetal formation or transesterification.[3][8]
Troubleshooting Guides for Key Reactions
This section addresses specific problems you may encounter during common transformations of this compound.
The Wittig Reaction: Controlling Yield and Stereochemistry
The Wittig reaction is a cornerstone transformation for converting the aldehyde to an alkene.[7][9] However, it is highly sensitive to reaction conditions, especially the solvent.
Q: My Wittig reaction has a very low yield, and TLC analysis shows mostly unreacted starting material. What went wrong?
A: This is a classic symptom of two potential issues: degraded reagents or improper solvent conditions.
-
Moisture is the Enemy: Wittig ylides are strong bases and are readily quenched by water or other protic sources. The use of strictly anhydrous solvents is non-negotiable.[2][7]
-
Troubleshooting Steps:
-
Ensure your glassware is flame- or oven-dried and assembled under an inert atmosphere.
-
Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system (e.g., a Grubbs apparatus).
-
Verify the activity of your base (e.g., n-BuLi, NaH).
-
-
-
Solvent Choice Affects Ylide Formation & Solubility: The solvent must be able to dissolve the phosphonium salt and stabilize the resulting ylide.
Q: The E/Z stereoselectivity of my alkene product is inconsistent. How can the solvent influence this?
A: The solvent plays a critical role in the mechanism of the Wittig reaction and can dramatically alter the ratio of E/Z isomers, particularly for stabilized or semi-stabilized ylides.[10]
-
Mechanism Insight: The reaction proceeds through an oxaphosphetane intermediate.[9][11] The polarity of the solvent can influence the reversibility of the initial cycloaddition and the stability of the intermediates leading to the E and Z products.
-
General Trend: Non-polar solvents (e.g., Toluene) often favor the formation of the Z-alkene with unstabilized ylides, as the kinetic oxaphosphetane intermediate rapidly collapses. In contrast, more polar solvents can sometimes lead to equilibration and favor the more thermodynamically stable E-alkene.[10] This effect is highly dependent on the specific ylide and reaction conditions.
The following table is illustrative, based on general principles reported in the literature. Actual ratios are substrate-dependent.
| Ylide Type | Solvent System | Typical Major Isomer | Rationale |
| Unstabilized (e.g., from Alkylphosphonium salt) | THF, Toluene (Non-polar) | Z-alkene | Kinetically controlled, rapid collapse of the syn-oxaphosphetane. |
| Stabilized (e.g., from Ph₃P=CHCO₂Et) | Methanol, DMF (Polar) | E-alkene | Thermodynamically controlled, potential for equilibration of intermediates. |
Amide Bond Formation
Creating an amide bond from the methyl ester of this compound typically requires hydrolysis to the carboxylic acid followed by an amide coupling reaction. The solvent is critical in this second step.
Q: My amide coupling reaction (e.g., using HBTU/HATU) is sluggish and gives a poor yield. Could the solvent be the problem?
A: Absolutely. The choice of solvent in amide coupling is crucial for several reasons.[12]
-
Solubility of Reagents: All components—the carboxylic acid, the amine, the coupling agent (e.g., HBTU), and the base (e.g., DIPEA)—must be fully dissolved for the reaction to proceed efficiently.
-
Polarity and Side Reactions: The solvent must be polar enough to facilitate the formation of the activated ester intermediate but should not interfere with the reaction.
-
Recommended Solvents:
-
Acetonitrile (ACN): An excellent choice with good solvating properties for many coupling reagents.[12]
-
N,N-Dimethylformamide (DMF): A highly polar and common solvent for difficult couplings, but can be harder to remove during workup.
-
-
Solvents to Use with Caution:
-
Protic Solvents (e.g., Methanol): Can react with the activated intermediate, leading to ester formation as a byproduct.
-
Less Polar Solvents (e.g., THF, DCM): May not be sufficient to dissolve all reagents, especially for polar substrates, leading to heterogeneous mixtures and slow reactions.
-
-
Caption: Troubleshooting workflow for amide coupling reactions.
Experimental Protocol: Wittig Reaction with this compound
This protocol details the synthesis of Methyl 2-(2-phenylethenyl)benzoate using a Wittig reaction, emphasizing solvent-critical steps.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation (Under Inert Atmosphere): a. Add benzyltriphenylphosphonium chloride (1.1 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and purge with argon or nitrogen. b. Add anhydrous THF via syringe to create a suspension. c. Cool the flask to 0 °C in an ice bath. d. Slowly add n-BuLi (1.05 eq) dropwise via syringe. A deep orange or red color should develop, indicating the formation of the phosphorus ylide.[2] e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: a. In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. b. Cool the ylide solution back to 0 °C. c. Slowly transfer the solution of this compound to the ylide solution via cannula or syringe. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. The crude product, containing the desired alkene and triphenylphosphine oxide byproduct, can be purified by flash column chromatography on silica gel.
Caption: Solvent polarity influencing Wittig reaction intermediates.
References
- 1. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
- 5. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Methyl 2-formylbenzoate
Welcome to the technical support center for optimizing catalytic reactions involving Methyl 2-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
This compound is a versatile bifunctional molecule, featuring both an aldehyde and a methyl ester group. This structure allows for a variety of catalytic transformations, primarily targeting the aldehyde functionality. The most common reactions include:
-
Hydrogenation/Reduction: Selective reduction of the aldehyde to an alcohol is a frequent objective, yielding Methyl 2-(hydroxymethyl)benzoate. This transformation is crucial for accessing various downstream products.
-
Asymmetric Synthesis: The prochiral aldehyde group is an excellent handle for enantioselective additions of organometallic reagents, often followed by spontaneous lactonization to form chiral 3-substituted phthalides, which are valuable pharmacophores.[1]
-
Cross-Coupling Reactions: While less common for the aldehyde group itself, the aromatic ring of this compound can participate in cross-coupling reactions, though the directing-group potential of the substituents is a key consideration.[2]
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid, though this is often a competing side reaction rather than the desired pathway.[3]
Q2: How do I choose the right catalyst for the selective hydrogenation of the aldehyde group in this compound?
The key challenge is to selectively reduce the aldehyde in the presence of the methyl ester.
-
For simple reduction to the alcohol, common catalysts include:
-
Manganese-based catalysts: These have shown promise for the hydrogenation of esters and can be adapted for the selective reduction of aldehydes.[4][5] For instance, MnOₓ/γ-Al₂O₃ catalysts have been investigated for the hydrogenation of methyl benzoate to benzaldehyde, demonstrating the potential of manganese systems for reactions involving this class of compounds.[6]
-
Modified KMn/SiO₂ catalysts: Al-modified KMn/SiO₂ has been shown to enhance the conversion of methyl benzoate, suggesting its potential for related substrates.[7]
-
-
For asymmetric hydrogenation, chiral metal complexes are employed. While specific examples for this compound are not abundant in the initial search, principles from asymmetric ketone hydrogenation can be applied, often utilizing Ruthenium or Iridium catalysts with chiral ligands.
Q3: I am attempting an asymmetric addition of an organozinc reagent to this compound. What type of catalyst should I consider?
For the asymmetric 1,2-addition of organozinc reagents to this compound, which typically proceeds via a tandem reaction to form chiral phthalides, a chiral ligand-metal complex is essential. A highly effective system involves a chiral phosphoramide ligand complexed with Zinc(II).[1] For example, a complex derived from (1R,2R)-1,2-diphenylethylenediamine has been successfully used.[1] The choice of ligand is critical for achieving high enantioselectivity.
Troubleshooting Guides
This section provides structured guidance for overcoming common experimental hurdles.
Problem 1: Low Yield in the Catalytic Hydrogenation of this compound
Symptoms: Incomplete conversion of the starting material, even after extended reaction times.
| Possible Cause | Diagnostic Check | Suggested Solution |
| Insufficient Catalyst Activity | Review literature for typical catalyst loading for similar substrates.[4] | Increase catalyst loading incrementally. Consider a different, more active catalyst system (e.g., a different transition metal or ligand). |
| Catalyst Poisoning | Analyze starting materials for impurities (e.g., sulfur or nitrogen compounds). The substrate itself could act as a poison. | Purify the this compound before use. Consider using a catalyst known to be more robust to poisoning. |
| Suboptimal Reaction Conditions | Verify temperature, pressure, and solvent against established protocols. | Optimize reaction parameters such as temperature and hydrogen pressure.[8] The choice of solvent can significantly impact reaction rates.[8] |
| Mass Transfer Limitations | Observe if the reaction rate increases with more vigorous stirring. | Ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen. |
Problem 2: Formation of Side Products in Asymmetric Synthesis
Symptoms: The desired chiral phthalide is contaminated with byproducts, such as the simple alcohol from reduction or achiral products.
| Possible Cause | Diagnostic Check | Suggested Solution |
| Racemization of the Product | Measure the enantiomeric excess (ee) of the product. | Some 3-arylphthalides can racemize, especially those with hydroxy groups on the aryl ring.[1] Adjust work-up conditions to be as neutral as possible. |
| Competing Reduction Pathway | Analyze the crude reaction mixture by NMR or GC-MS to identify byproducts. | If using a hydride source as the organometallic reagent, ensure the reaction conditions favor nucleophilic addition over simple reduction. |
| Low Enantioselectivity | The measured ee is consistently low. | Screen different chiral ligands. The steric and electronic properties of the ligand are paramount for inducing high stereoselectivity. |
| Incorrect Catalyst Preparation | Review the procedure for preparing the active catalyst. | Ensure the correct stoichiometry of metal and ligand, and that the pre-catalyst is properly activated. |
Problem 3: Catalyst Deactivation in Cross-Coupling Reactions
Symptoms: The reaction starts but stalls before reaching completion, or is highly variable between runs.
| Possible Cause | Diagnostic Check | Suggested Solution |
| Coordination of Substrate to Catalyst | The presence of two coordinating groups (aldehyde and ester) can lead to catalyst inhibition. | Use ligands that are strongly coordinating to the metal center to prevent substrate inhibition. Bidentate ligands are often a good choice. |
| Formation of Inactive Catalyst Species | Observe for the formation of palladium black. | Use stabilizing ligands or catalyst systems known to be resistant to agglomeration.[9] |
| Thermal Degradation | The reaction is run at high temperatures. | Consider a lower reaction temperature with a more active catalyst system if possible.[9] |
| Inconsistent Reagent Quality | Test different batches of reagents and solvents. | Ensure all reagents and solvents are of high purity and anhydrous, as water can contribute to catalyst deactivation.[10] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric 1,2-Addition/Lactonization
This protocol is adapted from methodologies for the synthesis of chiral 3-substituted phthalides.[1]
-
Catalyst Preparation (in-situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand (e.g., a chiral phosphoramide, 0.1 mmol) in anhydrous solvent (e.g., toluene, 2 mL).
-
Add the organozinc reagent (e.g., diethylzinc, 1.0 M in hexanes, 2.0 mmol) dropwise at a controlled temperature (e.g., 0 °C).
-
Stir the mixture for 30 minutes to allow for complex formation.
-
Reaction: Add a solution of this compound (1.0 mmol) in the same anhydrous solvent (3 mL) to the catalyst mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chiral phthalide.
Protocol 2: General Procedure for Palladium-Catalyzed Cross-Coupling (Hypothetical C-H Arylation)
This protocol is based on general principles of directing group-assisted C-H functionalization.[2]
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., a phosphine ligand like XPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography.
Visualizations
Caption: Decision workflow for catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buy this compound | 4122-56-9 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Methyl 2-formylbenzoate Reaction Work-up Procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the work-up and troubleshooting of reactions involving Methyl 2-formylbenzoate. My objective is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
This compound is a versatile bifunctional molecule, featuring both an electrophilic aldehyde and a methyl ester. This duality allows for a rich variety of chemical transformations but also introduces specific challenges during reaction work-up and product purification. Understanding the interplay between these two functional groups is critical for success. This molecule is sensitive to moisture and can be incompatible with strong acids, bases, oxidizing agents, and reducing agents under certain conditions.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the work-up of reactions with this compound.
General Purification & Impurity Removal
Question 1: My crude product TLC/NMR shows a significant amount of a polar, UV-active impurity that streaks. What is it and how do I remove it?
Answer: This is very likely the corresponding carboxylic acid, 2-formylbenzoic acid. It can arise from two main sources: incomplete esterification of the starting material or, more commonly, hydrolysis of the methyl ester during the reaction or work-up.[2] The aldehyde group is also susceptible to oxidation to the carboxylic acid, especially upon prolonged exposure to air.[3]
Expert Insight & Protocol: The most effective way to remove this acidic impurity is via a mild basic aqueous wash.
-
Step 1: Dissolution. Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Step 2: Basic Wash. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Causality: The bicarbonate, a weak base, will deprotonate the acidic 2-formylbenzoic acid, forming the water-soluble sodium 2-formylbenzoate salt. This salt will partition into the aqueous layer, effectively removing it from your organic phase.
-
Caution: Perform this wash carefully. The reaction between the acid and bicarbonate evolves CO₂ gas, which can cause significant pressure buildup in the separatory funnel. Vent frequently.[2]
-
-
Step 3: Follow-up Washes. Wash the organic layer sequentially with water and then a saturated brine solution.
-
Causality: The water wash removes any residual NaHCO₃. The brine wash helps to remove bulk water from the organic layer, initiating the drying process and preventing emulsions.
-
-
Step 4: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[2]
Question 2: I'm concerned about hydrolyzing my ester product during the work-up. How can I avoid this?
Answer: Ester hydrolysis is catalyzed by both acid and base.[4] To prevent unwanted hydrolysis of your desired product, your work-up strategy should be mindful of the pH.
-
Avoid Strong Bases: For routine extractions, use weak inorganic bases like NaHCO₃ or K₂CO₃ instead of strong bases like NaOH or KOH, especially if heating is involved. Strong bases can rapidly saponify the ester.[4]
-
Minimize Contact Time: When performing acidic or basic washes, do so efficiently. Do not let the layers sit in the separatory funnel for extended periods.
-
Temperature Control: Perform all aqueous work-up steps at room temperature or below (using an ice bath) to minimize the rate of hydrolysis.
Guide 1: Troubleshooting the Wittig Reaction
The Wittig reaction is a cornerstone method for converting aldehydes into alkenes.[5] However, the ortho-substituted nature of this compound can introduce challenges.[6]
Question 3: My Wittig reaction yield is very low, and I've recovered mostly unreacted aldehyde. What went wrong?
Answer: Low conversion in a Wittig reaction with a sterically hindered aldehyde often points to issues with ylide formation or reactivity.[6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The phosphonium ylide is a strong base and will be quenched by water. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.[7]
-
Verify Base Strength: A sufficiently strong base (e.g., n-BuLi, NaH) is required to fully deprotonate the phosphonium salt to form the ylide.[6][8] Incomplete deprotonation is a common failure point.
-
Optimize Ylide Formation: After adding the base to the phosphonium salt, allow sufficient time for ylide formation (often indicated by a distinct color change, e.g., to deep orange or red) before adding the aldehyde.[7]
-
Consider a Lewis Acid: For poorly reactive aldehydes, adding a Lewis acid co-catalyst (e.g., LiBr) can activate the carbonyl group, increasing its electrophilicity and making it more susceptible to attack by the ylide.[6]
Question 4: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct after the reaction?
Answer: TPPO is notoriously difficult to separate from many organic products due to its moderate polarity and high crystallinity.
Purification Strategies:
-
Direct Crystallization: In some cases, TPPO can be crashed out of a non-polar solvent. After concentrating the reaction mixture, triturate the residue with a solvent like cold diethyl ether or a hexane/EtOAc mixture. The desired, less polar alkene product may dissolve while the TPPO remains a solid, which can be removed by filtration.
-
Column Chromatography: This is the most reliable method. TPPO is more polar than many alkene products. A typical mobile phase would be a gradient of ethyl acetate in hexanes.[9] Monitor the fractions carefully by TLC.
Caption: General workflow for Wittig reaction work-up and purification.
Guide 2: Troubleshooting Reductive Amination
Reductive amination is a powerful method for C-N bond formation. The choice of reducing agent is critical and depends on the stability of the reactants and the reaction conditions.[10]
Question 5: I need to perform a reductive amination. Which reducing agent should I choose, and what are the work-up implications?
Answer: The three most common reducing agents for this transformation are Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaCNBH₃), and Sodium Borohydride (NaBH₄). The choice has significant consequences for your procedure and work-up.
| Reagent | Key Characteristics & Use Cases | Typical Work-Up |
| NaB(OAc)₃ (STAB) | Mild and selective; reduces imines much faster than aldehydes. Can be added at the start of the reaction. Moisture-sensitive.[11] | Careful quench with water or saturated NaHCO₃. Standard extractive work-up. |
| NaCNBH₃ | Tolerates a wider pH range and protic solvents (like MeOH).[11] Toxicity Warning: Can generate toxic HCN gas under acidic conditions. | Quench with water. If reaction is acidic, basify carefully before extraction to avoid HCN release. |
| NaBH₄ | Stronger reductant; will reduce the starting aldehyde. Must be added after imine formation is complete.[11] | Quench with water or acetone. Standard extractive work-up. |
Expert Insight: For most applications with this compound, STAB is the preferred reagent . Its mildness prevents reduction of the starting aldehyde, allowing for a one-pot procedure where all reagents are mixed together.[10]
Question 6: My reductive amination produced the desired product, but also a significant amount of the corresponding alcohol (Methyl 2-(hydroxymethyl)benzoate). Why?
Answer: This indicates that your reducing agent has reduced the starting aldehyde before it could form an imine with the amine. This is a very common issue when using a strong reducing agent like NaBH₄ without allowing sufficient time for imine formation first.[11] It can also happen with milder reagents if the imine formation is particularly slow (e.g., due to a weakly nucleophilic amine or steric hindrance).
Solution:
-
If using NaBH₄, ensure you stir the aldehyde and amine together for a sufficient period (monitor by TLC/LCMS for aldehyde consumption) before adding the reducing agent.
-
Switch to a more selective reagent like STAB, which is less likely to reduce the free aldehyde.[10]
Guide 3: Troubleshooting the Grignard Reaction
Grignard reagents are potent nucleophiles but are also extremely strong bases, sensitive to water and protic functional groups.[12]
Question 7: My Grignard reaction with this compound failed. The work-up gave me mostly unreacted starting material and benzene (if using PhMgBr). What happened?
Answer: This is a classic sign of water contamination. Grignard reagents are readily quenched by even trace amounts of water.[12] The Grignard reagent is protonated (e.g., PhMgBr + H₂O → Benzene + HOMgBr), rendering it non-nucleophilic.
Critical Protocol Points:
-
Glassware: All glassware must be rigorously dried in an oven (>120 °C) for several hours and assembled hot under a stream of inert gas (Nitrogen or Argon).
-
Reagents & Solvents: Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). Ensure the this compound starting material is dry.
-
Atmosphere: Maintain a positive pressure of inert gas throughout the entire setup and reaction time.
Question 8: My Grignard work-up resulted in a thick, un-stirrable emulsion/precipitate. How do I handle this?
Answer: This is due to the formation of magnesium salts (Mg(OH)₂ and magnesium alkoxides). The work-up is designed to both protonate your product's alkoxide and dissolve these salts.[13]
Standard Grignard Work-up Protocol:
-
Step 1: Cooling. Once the reaction is complete, cool the reaction flask in an ice-water bath. Grignard quenches are highly exothermic.
-
Step 2: Quenching. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality: NH₄Cl is a weak acid, sufficient to protonate the alkoxide to form the desired alcohol. It is also effective at dissolving the magnesium salts by forming soluble complexes. It is generally preferred over strong acids like HCl or H₂SO₄, which can sometimes promote side reactions with sensitive products.
-
-
Step 3: Extraction. Add an organic solvent (e.g., diethyl ether or EtOAc) and transfer the mixture to a separatory funnel. If solids remain, you may need to add more NH₄Cl solution or water.
-
Step 4: Separation & Washing. Separate the layers. Wash the organic layer with water and brine, then dry and concentrate as previously described.[13]
References
- 1. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
dealing with the air sensitivity of Methyl 2-formylbenzoate
Welcome to the technical support center for Methyl 2-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and detailed protocols for handling this air-sensitive reagent. Our goal is to ensure the integrity of your experiments and the reliability of your results by addressing the specific challenges posed by the reactivity of this compound.
Introduction: The Challenge of Air Sensitivity
This compound is a valuable bifunctional molecule, possessing both an aldehyde and a methyl ester, making it a versatile precursor in the synthesis of a wide range of pharmaceutical and fine chemical targets.[1][2] However, the aldehyde functional group is highly susceptible to oxidation upon exposure to atmospheric oxygen, a process known as autoxidation.[1][3] This degradation pathway leads to the formation of 2-carbomethoxybenzoic acid, an impurity that can complicate reactions and purification, ultimately impacting yield and product purity.[4] Furthermore, the compound is sensitive to moisture.[5] This guide provides the necessary knowledge and procedures to mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered air-sensitive?
A: The aldehyde group in this compound is prone to oxidation by atmospheric oxygen. This is a radical chain reaction where oxygen reacts with the aldehyde to form a peroxy radical, which then abstracts a hydrogen atom from another aldehyde molecule, propagating the chain and ultimately forming the corresponding carboxylic acid (2-carbomethoxybenzoic acid).[1][3][6] This process can be accelerated by light and trace metal catalysts.[3]
Q2: What are the visible signs of this compound degradation?
A: Fresh, pure this compound is typically a pale yellow solid or liquid.[7] A noticeable change in color, such as turning more intensely yellow or brown, can be an indicator of degradation. Analytically, the presence of an impurity with a different retention time in TLC or HPLC, or the appearance of a broad carboxylic acid peak in the ¹H NMR spectrum, are definitive signs of oxidation.
Q3: How should I properly store this compound to ensure its stability?
A: To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[5][8] It is also recommended to store it in a cool, dark place, and for long-term storage, refrigeration is advised.[4][8]
Q4: Can I handle this compound on the open bench?
A: For brief transfers of the solid where exact mass is not critical and the reagent is in excess, this might be acceptable, but it is not recommended for reactions sensitive to impurities. For any quantitative transfer or reaction setup, it is crucial to use inert atmosphere techniques, such as working in a glovebox or using a Schlenk line, to prevent exposure to air and moisture.[9][10][11]
Q5: What are the main incompatible materials with this compound?
A: Besides being sensitive to air, this compound is incompatible with strong oxidizing agents, acids, bases, and amines.[5][8] Reactions with these materials can be exothermic and may lead to undesired side products.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Degradation of starting material due to air exposure. | - Ensure all reagents and solvents are rigorously deoxygenated before use.[4] - Purge the reaction flask with an inert gas (nitrogen or argon) before adding reagents.[4] - Maintain a positive pressure of inert gas throughout the reaction.[4] - Use freshly opened or properly stored this compound. |
| Formation of a Significant Amount of a Polar Byproduct | Oxidation of this compound to 2-carbomethoxybenzoic acid. | - Employ stringent air-free techniques, such as freeze-pump-thaw cycles for solvents and using a glovebox for weighing and transferring the solid.[4] - If the byproduct has formed, it can often be removed by a basic wash (e.g., with saturated aqueous NaHCO₃) during the work-up to extract the acidic impurity.[12] |
| Inconsistent Reaction Results | Variable quality of the this compound starting material. | - Before use, check the purity of the this compound by TLC or ¹H NMR to assess for the presence of the carboxylic acid impurity. - If significant degradation is observed, consider purifying the starting material by column chromatography or distillation before use. |
| Reaction Stalls or is Incomplete | Presence of water, which can interfere with many organometallic or base-catalyzed reactions. | - Use anhydrous solvents. - Thoroughly oven-dry or flame-dry all glassware before use and cool under an inert atmosphere.[10][11] |
Experimental Protocols
Protocol 1: Handling and Transfer of Solid this compound in a Glovebox
A glovebox provides an excellent inert environment for handling air-sensitive solids.[13][14]
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).
-
Material Transfer: Bring a clean, dry vial or Schlenk flask, a spatula, and a weighing boat into the glovebox antechamber. Subject them to at least three evacuate-refill cycles before transferring them into the main chamber.[3]
-
Weighing: Inside the glovebox, carefully weigh the desired amount of this compound into the weighing boat and then transfer it to your reaction vessel.
-
Sealing: Securely seal the reaction vessel before removing it from the glovebox.
Diagram 1: Glovebox Workflow for Handling Air-Sensitive Solids
Caption: Workflow for weighing and transferring this compound in a glovebox.
Protocol 2: Setting up a Reaction using a Schlenk Line
A Schlenk line is a common apparatus for performing reactions under an inert atmosphere.[15]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and assembled while hot, then allowed to cool under a stream of inert gas.[10][11]
-
Inerting the Flask: Attach the reaction flask (containing a stir bar and the pre-weighed this compound if it was added in a glovebox) to the Schlenk line. Perform at least three evacuate-refill cycles to ensure the flask is filled with an inert atmosphere.
-
Solvent Addition: Use a degassed solvent. Transfer the solvent to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler. If heating, use a condenser that has also been placed under an inert atmosphere.[10][11]
Diagram 2: Schlenk Line Reaction Setup
Caption: Schematic of a reaction setup connected to a Schlenk line.
Protocol 3: Degassing Solvents by Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen from solvents.[5]
-
Preparation: Place the solvent in a Schlenk flask, filling it to no more than half its volume.
-
Freeze: Close the stopcock and immerse the flask in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.[8][16]
-
Pump: Once frozen, open the flask to a high vacuum for several minutes to remove the gases from the headspace.[8][16]
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released.[8][16]
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved gas has been removed.[8][16]
-
Final Step: After the final thaw, backfill the flask with an inert gas (nitrogen or argon). The solvent is now ready for use.
Mechanistic Insight: The Autoxidation of this compound
The autoxidation of aldehydes like this compound proceeds through a radical chain mechanism. Understanding this is key to appreciating why inert atmosphere techniques are so critical.
Diagram 3: Autoxidation Mechanism
Caption: Simplified radical chain mechanism for the autoxidation of aldehydes.
The process is initiated by the formation of an acyl radical, which rapidly reacts with molecular oxygen to form an acyl peroxy radical. This peroxy radical is the key chain-carrying species, abstracting a hydrogen from another aldehyde molecule to form a peroxy-acid and a new acyl radical, thus propagating the chain.[6] The peroxy-acid can then go on to oxidize another aldehyde molecule, ultimately leading to two molecules of the carboxylic acid.
References
- 1. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. chamberlandresearch.com [chamberlandresearch.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. Chemistry Teaching Labs - Reflux under an inert atmosphere [chemtl.york.ac.uk]
- 12. Aldehyde - Wikipedia [en.wikipedia.org]
- 13. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 14. ucd.ie [ucd.ie]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. depts.washington.edu [depts.washington.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-formylbenzoate and 2-carboxybenzaldehyde
In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and outcome of a synthetic route. For researchers and drug development professionals working on benzo-fused heterocycles and other complex aromatic systems, ortho-substituted benzaldehyde derivatives are invaluable building blocks. This guide provides an in-depth, objective comparison of two such key precursors: Methyl 2-formylbenzoate and 2-carboxybenzaldehyde.
Moving beyond a simple catalog of properties, we will dissect the fundamental structural and electronic differences between these two reagents. We will explore how the seemingly minor variation—a methyl ester versus a carboxylic acid—gives rise to profoundly different chemical behaviors. This analysis is grounded in mechanistic principles and supported by experimental data to provide a clear, actionable framework for your synthetic planning.
Part 1: Structural and Physicochemical Properties
A foundational understanding of the intrinsic properties of each molecule is essential to predict their reactivity. While both molecules share a benzaldehyde core, the nature of the ortho-substituent creates a crucial divergence in their behavior, particularly in solution.
| Property | This compound | 2-carboxybenzaldehyde |
| CAS Number | 4122-56-9[1][2] | 119-67-5[3][4] |
| Molecular Formula | C₉H₈O₃[1][5] | C₈H₆O₃[3] |
| Molecular Weight | 164.16 g/mol [2][5] | 150.13 g/mol [6][7] |
| Appearance | Colorless to pale yellow liquid or solid[1] | White to off-white crystalline powder[4][8] |
| Melting Point | Not well-defined; often a low-melting solid | 94-96 °C[4][8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents[1] | Soluble in water, diethyl ether, and ethanol[3][6] |
The most significant difference, which underpins their distinct reactivity, is the phenomenon of ring-chain tautomerism exhibited exclusively by 2-carboxybenzaldehyde.[3] The proximate aldehyde and carboxylic acid groups can undergo an intramolecular reaction to form a stable cyclic lactol, 3-hydroxyphthalide. In solid form and in most solvents, the compound exists predominantly in this cyclic state.[3]
This compound, lacking a labile acidic proton, does not undergo such a transformation and exists solely in the open-chain form. This structural dichotomy is the primary determinant of their chemical behavior.
Figure 1: Ring-chain tautomerism of 2-carboxybenzaldehyde.
Part 2: Comparative Reactivity Analysis
The presence of the aldehyde functionality in both molecules suggests a shared susceptibility to nucleophilic attack. However, the influence of the ortho-substituent and the structural equilibrium in 2-carboxybenzaldehyde lead to divergent reaction pathways.
Nucleophilic Addition to the Carbonyl Group
This class of reactions most clearly illustrates the differing reactivity.
-
This compound: Behaves as a typical aromatic aldehyde. The aldehyde carbonyl is activated by the electron-withdrawing nature of the adjacent ester group. It readily undergoes reactions with a wide range of nucleophiles, such as Grignard reagents, organolithiums, and amines, directly at the formyl group.[9]
-
2-carboxybenzaldehyde: The reactivity is dominated by the cyclic lactol tautomer, 3-hydroxyphthalide. The aldehyde group is effectively "masked." Nucleophilic attack occurs not at a traditional aldehyde, but at the hemiacetal carbon of the lactol. This pathway is highly productive for creating substituted phthalides, which are important structural motifs in natural products and pharmaceuticals.[3]
Experimental Evidence: Reaction with Grignard Reagents
The reaction with Grignard reagents provides a stark contrast.
-
This compound will react with a Grignard reagent (R-MgBr) at the aldehyde to produce a secondary alcohol, preserving the ester functionality.
-
2-carboxybenzaldehyde , existing as the lactol, reacts with Grignard reagents to replace the hydroxyl group, forming 3-alkyl or 3-aryl substituted phthalides in high yields.[3][10] The acidic proton of the carboxylic acid in the open-chain form would also quench one equivalent of the Grignard reagent, a side reaction not present with the ester.
Figure 2: Divergent pathways in Grignard reactions.
Reduction Reactions
Chemoselectivity is the key consideration when performing reductions on these bifunctional molecules.
-
This compound: The aldehyde can be selectively reduced in the presence of the ester using mild reducing agents like sodium borohydride (NaBH₄).[11] Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the aldehyde and the ester to their corresponding alcohols.
-
2-carboxybenzaldehyde: Selective reduction of the aldehyde in the open-chain form is challenging due to the presence of the acidic carboxylic acid group, which would react with hydride reagents. Reduction of the dominant lactol form with NaBH₄ is not typically effective. Strong reducing agents like LiAlH₄ will reduce the lactol/carboxylic acid to the corresponding diol.
Comparative Data: Reduction Outcomes
| Reagent | This compound Product | 2-carboxybenzaldehyde Product |
| NaBH₄ | Methyl 2-(hydroxymethyl)benzoate | No significant reaction or complex mixture |
| LiAlH₄ | Benzene-1,2-dimethanol | Benzene-1,2-dimethanol |
Oxidation Reactions
Both molecules possess an aldehyde group that is susceptible to oxidation.
-
This compound: Oxidation of the aldehyde group using reagents like potassium permanganate (KMnO₄) or chromic acid will yield methyl 2-carboxybenzoate (monomethyl phthalate).
-
2-carboxybenzaldehyde: Oxidation of the aldehyde group will yield phthalic acid.[12]
Reactions Involving the Acid/Ester Group
-
Esterification: 2-carboxybenzaldehyde is the direct precursor to this compound via standard esterification procedures, such as the Fischer esterification (methanol with an acid catalyst) or by reaction with methyl iodide and a base like potassium carbonate.[9][13]
-
Amide Formation/Cyclization: The ortho-positioning of the reactive groups in both molecules makes them excellent precursors for synthesizing nitrogen-containing heterocycles like isoindolinones.[4][14][15]
-
2-carboxybenzaldehyde can undergo reductive C-N coupling and intramolecular amidation with primary amines to form N-substituted isoindolinones.[8][15]
-
This compound also reacts with primary amines, often in a one-pot procedure, to yield isoindolinone derivatives.[14] The choice between the two often depends on the specific reaction conditions and the desired substitution pattern.
-
Part 3: Experimental Protocols
To provide a practical context, we present validated, step-by-step protocols for key transformations.
Protocol 1: Synthesis of this compound from 2-carboxybenzaldehyde
This protocol demonstrates the fundamental conversion of the carboxylic acid to the methyl ester, providing a direct link between the two compounds.
Causality: The reaction proceeds via nucleophilic substitution. Anhydrous potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. The carboxylate anion then acts as a nucleophile, attacking the electrophilic methyl iodide to form the ester. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
Figure 3: Workflow for esterification of 2-carboxybenzaldehyde.
Methodology:
-
Dissolve 2-carboxybenzaldehyde (e.g., 4.53 g, 30 mmol) in 100 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add anhydrous potassium carbonate (4.14 g, 30 mmol) to the solution.
-
While stirring, add methyl iodide (5.6 mL, 90 mmol).
-
Heat the reaction mixture to 56°C and maintain for 30 minutes. The mixture may become thick; an additional 50 mL of acetone can be added if necessary.
-
Allow the reaction to cool to room temperature and continue stirring for 72 hours to ensure completion.
-
Filter the mixture through a pad of Celite to remove inorganic salts and evaporate the solvent under reduced pressure.
-
Partition the resulting oil between deionized water (30 mL) and ethyl acetate (30 mL).
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound as a light yellow oil.[13]
Protocol 2: Selective Reduction of this compound
This protocol illustrates the chemoselective reduction of the aldehyde in the presence of the less reactive ester group.
Causality: Sodium borohydride is a mild hydride donor, sufficiently reactive to reduce aldehydes and ketones but generally unreactive towards esters at low temperatures. Ethanol is used as a protic solvent to activate the NaBH₄ and protonate the resulting alkoxide intermediate.
Methodology:
-
Dissolve this compound (e.g., 0.33 g, 2.0 mmol) in 3.0 mL of 95% ethanol in a small flask.
-
Cool the solution in an ice-water bath.
-
Add sodium borohydride (NaBH₄) (e.g., 0.1 g, 2.6 mmol) in small portions over 2-5 minutes.
-
Stir the reaction mixture in the ice bath for 15-20 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., 40:60 ethyl acetate/hexane).
-
Upon completion, carefully add 5 mL of 1 M HCl to quench the excess NaBH₄.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 2-(hydroxymethyl)benzoate.[11]
Conclusion
While this compound and 2-carboxybenzaldehyde are structurally similar, their reactivity profiles are markedly distinct.
Choose this compound when:
-
Your synthesis requires a "true" aldehyde for reactions like Wittig olefination, imine formation, or selective reduction.
-
You need to avoid the complications of an acidic proton that would interfere with organometallic or basic reagents.
-
The ester group is desired for the final product or as a handle for subsequent transformations like amidation or reduction.
Choose 2-carboxybenzaldehyde when:
-
Your primary goal is the synthesis of 3-substituted phthalides via its dominant lactol form.[3]
-
You intend to leverage its ability to participate in multicomponent reactions to build complex heterocyclic scaffolds.[3]
-
The carboxylic acid is a required functionality in the final target or serves as an anchor point for further derivatization.
By understanding the underlying principle of ring-chain tautomerism and the relative reactivities of the ester and carboxylic acid groups, researchers can make an informed and strategic choice between these two versatile building blocks, optimizing their synthetic pathways for efficiency and success.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound 4122-56-9 [sigmaaldrich.com]
- 3. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 2-Carboxybenzaldehyde | 119-67-5 [chemicalbook.com]
- 5. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Carboxybenzaldehyde(119-67-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2-Carboxybenzaldehyde, 98+% | Fisher Scientific [fishersci.ca]
- 8. Manufacturers of 2-Carboxybenzaldehyde, 97%, CAS 119-67-5, C 5073, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 9. Buy this compound | 4122-56-9 [smolecule.com]
- 10. 2-Carboxybenzaldehyde - Wikiwand [wikiwand.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. sihaulichemicals.co.in [sihaulichemicals.co.in]
The Strategic Advantage: Why Methyl 2-formylbenzoate Outperforms 2-formylbenzoic Acid in Complex Synthesis
A Senior Application Scientist's Guide to Enhancing Chemoselectivity and Streamlining Synthetic Workflows
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, and often the viability, of a synthetic route. This guide provides an in-depth technical comparison of two closely related yet functionally distinct building blocks: Methyl 2-formylbenzoate and 2-formylbenzoic acid. While structurally similar, the seemingly minor difference of a methyl ester versus a carboxylic acid group has profound implications for reactivity, chemoselectivity, and overall synthetic utility. This guide will demonstrate, with supporting experimental data and mechanistic insights, the distinct advantages of employing this compound in complex molecular syntheses.
The Crux of the Matter: Understanding the Inherent Reactivity Challenges of 2-formylbenzoic Acid
2-formylbenzoic acid, while a valuable reagent, possesses inherent chemical characteristics that can complicate synthetic transformations. The primary challenge stems from the presence of two reactive functional groups in close proximity: a carboxylic acid and an aldehyde. This arrangement leads to a significant and often problematic chemical behavior known as ring-chain tautomerism.
In solution, 2-formylbenzoic acid exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide.[1][2] This equilibrium is influenced by the solvent and pH, introducing a level of unpredictability to its reactions. The lactol form can exhibit reactivity akin to a carboxylic acid anhydride, reacting with nucleophiles at the cyclic ester-like linkage.[3] This dual reactivity profile can lead to a mixture of products, reducing the yield of the desired compound and complicating purification.
Furthermore, the acidic proton of the carboxylic acid can interfere with a wide range of common synthetic reagents, including organometallics, hydrides, and basic catalysts. This necessitates the use of protecting group strategies, adding steps and reducing the overall efficiency of the synthesis.[4]
This compound: A Superior Building Block for Controlled Synthesis
The methylation of the carboxylic acid to form this compound effectively masks the problematic acidic proton and prevents the formation of the lactol tautomer. This seemingly simple modification imparts several key advantages:
-
Enhanced Chemoselectivity: With the carboxylic acid group protected as a stable methyl ester, reactions can be directed specifically to the aldehyde functionality. This is particularly crucial in multi-step syntheses where precise control over reactivity is paramount.[1]
-
Predictable Reactivity: By eliminating the ring-chain tautomerism, this compound behaves as a true aromatic aldehyde, leading to cleaner reactions and more predictable outcomes.
-
Simplified Workflows: The absence of an acidic proton allows for the use of a broader range of reagents and catalysts without the need for additional protection-deprotection steps, thus streamlining the synthetic workflow.
-
Improved Solubility and Handling: The less polar nature of the methyl ester generally results in better solubility in common organic solvents, facilitating reaction setup and purification.
Comparative Analysis: Performance in Key Synthetic Transformations
The superiority of this compound is most evident when comparing its performance to 2-formylbenzoic acid in specific synthetic applications.
Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Ugi reaction, are powerful tools for the rapid assembly of complex molecules. However, their success hinges on the predictable and compatible reactivity of all components. In this context, this compound is often the preferred substrate.
One study on the synthesis of isoindolin-1-one derivatives via an Ugi-type multicomponent reaction explicitly states that this compound is more suitable than 2-formylbenzoic acid. The rationale provided is that the methyl ester group is stable during the initial MCR step and offers opportunities for further derivatization of the product.[1][5] The use of 2-formylbenzoic acid, with its acidic proton and potential for lactol formation, can lead to undesired side reactions and lower yields in such intricate one-pot transformations.[6][7]
Synthesis of Heterocycles: The Case of Isoindolinones
The synthesis of isoindolinones, a common scaffold in medicinal chemistry, provides another clear example of the advantages of using this compound. While protocols exist for the synthesis of these heterocycles from 2-formylbenzoic acid, they often require specific conditions to manage its complex reactivity.[8][9]
In contrast, the synthesis of isoindolinones from this compound often proceeds with higher yields and fewer side products. For instance, a one-pot procedure for the synthesis of 3-[alkyl(aryl)thio]isoindolinones from this compound, primary amines, and thiols proceeds smoothly via an intermediate imine.[10] The use of 2-formylbenzoic acid in such a reaction would likely be complicated by acid-base interactions between the carboxylic acid and the amine, as well as the potential for the lactol tautomer to react with the thiol.
| Reaction Type | Substrate | Reported Advantages/Disadvantages |
| Multicomponent Reactions (e.g., Ugi) | This compound | More suitable due to the stability of the ester group; allows for further derivatization.[1] |
| 2-formylbenzoic Acid | Prone to side reactions due to the acidic proton and lactol formation.[6] | |
| Synthesis of Isoindolinones | This compound | Cleaner reactions, higher yields, and avoids acid-base side reactions.[10] |
| 2-formylbenzoic Acid | Complex reactivity requires careful control of reaction conditions.[8] |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in using these two reagents, the following section provides representative experimental protocols for the synthesis of a key heterocyclic scaffold, the phthalazinone core, which is a crucial component of the PARP inhibitor Olaparib.[8][9]
Protocol A: Synthesis of a Phthalazinone Precursor from 2-formylbenzoic Acid
This protocol, adapted from the synthesis of a key intermediate for Olaparib, highlights the multi-step nature of reactions involving 2-formylbenzoic acid.[8][11]
Step 1: Formation of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
-
A mixture of 2-formylbenzoic acid (1.0 eq) and dimethyl phosphite (2.4 eq) is heated to 100 °C in an oil bath and stirred for 8 hours.
-
The mixture is cooled to room temperature and poured into ice-cold water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are dried over MgSO₄ and evaporated to yield the phosphonate intermediate.
Step 2: Horner-Wadsworth-Emmons Reaction
-
The phosphonate intermediate is then reacted with an appropriate aldehyde in the presence of a base to form the olefin.
Step 3: Cyclization with Hydrazine
-
The olefin is hydrolyzed under basic conditions and then reacted with hydrazine hydrate to form the phthalazinone core.
Protocol B: A More Direct Synthesis of Phthalazinones from a this compound Derivative
This protocol illustrates a more direct approach to a similar core structure, which can be achieved by starting with the methyl ester.
One-Pot Condensation and Cyclization
-
A solution of a this compound derivative and a substituted hydrazine in a suitable solvent (e.g., ethanol) is heated under reflux.
-
The reaction is monitored by TLC until completion.
-
The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
The comparison of these two workflows clearly demonstrates the advantages of using the methyl ester. The multi-step process starting from the carboxylic acid is necessary to manage the reactivity of the acid and aldehyde groups, while the methyl ester allows for a more direct and efficient one-pot synthesis.
Conclusion: A Strategic Choice for Enhanced Synthetic Efficiency
In the realm of complex organic synthesis, the selection of starting materials with predictable and well-defined reactivity is paramount. While 2-formylbenzoic acid is a readily available and useful reagent, its inherent tendency to undergo ring-chain tautomerism and the presence of a reactive acidic proton present significant challenges that can lead to lower yields, complex product mixtures, and the need for additional synthetic steps.
This compound, by virtue of its protected carboxylic acid functionality, emerges as a superior building block for a wide range of synthetic transformations. Its predictable reactivity, enhanced chemoselectivity, and compatibility with a broader array of reaction conditions make it the strategic choice for researchers aiming to develop efficient, robust, and scalable synthetic routes. By understanding the fundamental chemical differences between these two compounds, scientists can make more informed decisions, ultimately accelerating the pace of discovery and development in the pharmaceutical and chemical industries.
References
- 1. haldiagovtcollege.ac.in [haldiagovtcollege.ac.in]
- 2. chemrxiv.org [chemrxiv.org]
- 3. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of this compound and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Methyl 2-formylbenzoate vs. Methyl 4-formylbenzoate in Synthesis
An Objective Comparison for Strategic Application in Research and Drug Development
In the realm of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Methyl 2-formylbenzoate and methyl 4-formylbenzoate are two isomeric aromatic compounds that, despite sharing the same molecular formula (C₉H₈O₃), exhibit profoundly different reactivity profiles.[1] Both are bifunctional molecules, possessing an aldehyde and a methyl ester group, making them valuable intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients.[2][3] This guide provides an in-depth comparison of these two reagents, moving beyond catalog specifications to explore the mechanistic underpinnings of their divergent behaviors and to empower researchers with the foresight needed for rational synthetic design.
Structural and Physicochemical Properties: The Foundational Divergence
The fundamental difference between these two isomers lies in the substitution pattern on the benzene ring. This ortho versus para arrangement is the primary determinant of their distinct chemical personalities.
| Property | This compound | Methyl 4-formylbenzoate |
| Structure | ||
| CAS Number | 4122-56-9[4] | 1571-08-0[5] |
| IUPAC Name | This compound[4] | methyl 4-formylbenzoate[5] |
| Synonyms | 2-(Methoxycarbonyl)benzaldehyde[1] | 4-Carbomethoxybenzaldehyde[6] |
| Molecular Weight | 164.16 g/mol [4] | 164.16 g/mol [5] |
| Appearance | Colorless to pale yellow liquid/solid[7] | White crystalline powder[8] |
| Melting Point | Not consistently available; often a liquid at RT | 59-63 °C |
| Boiling Point | Not consistently available | 265 °C |
| Solubility | Sparingly soluble in water[7] | Insoluble in water[9][8] |
The most telling physical difference is their state at room temperature: the para isomer is a stable crystalline solid, while the ortho isomer is often encountered as a liquid, suggesting weaker intermolecular forces in the crystal lattice, likely due to its less symmetric structure.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. guidechem.com [guidechem.com]
- 8. Methyl 4-formylbenzoate, CasNo.1571-08-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 9. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]
A Comparative Study of Ortho vs. Para Isomers of Methyl Formylbenzoate: A Guide for Researchers
In the landscape of organic synthesis, the subtle yet profound differences between positional isomers can dictate the success and efficiency of a synthetic route. This guide offers an in-depth comparative analysis of the ortho (methyl 2-formylbenzoate) and para (methyl 4-formylbenzoate) isomers of methyl formylbenzoate. As versatile bifunctional building blocks, a nuanced understanding of their distinct physicochemical properties, spectroscopic signatures, and chemical reactivity is paramount for researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple recitation of data, providing insights into the underlying electronic and steric principles that govern the behavior of these two isomers.
Introduction: The Significance of Positional Isomerism
This compound and methyl 4-formylbenzoate share the same molecular formula (C₉H₈O₃) and molecular weight (164.16 g/mol ).[1][2] However, the spatial arrangement of the formyl (-CHO) and methyl ester (-COOCH₃) groups on the benzene ring gives rise to distinct properties that influence their application in organic synthesis. The para isomer is a common intermediate in the production of fine chemicals, while the ortho isomer serves as a precursor for various heterocyclic compounds.[3][4] This guide will dissect these differences, providing a framework for informed selection and utilization of the appropriate isomer.
Physicochemical Properties: A Tale of Two Isomers
The physical properties of the ortho and para isomers of methyl formylbenzoate show notable differences, primarily due to the proximity of the functional groups in the ortho isomer, which can lead to intramolecular interactions and steric hindrance.
| Property | This compound (ortho) | Methyl 4-formylbenzoate (para) |
| Appearance | Pale yellow solid or liquid.[5] | White to cream crystalline powder or needles.[6][7] |
| Melting Point (°C) | Variable, reported as a solid.[8] | 59-63[9][10] |
| Boiling Point (°C) | 78-80 @ 0.01 mmHg[11] | 265 at 760 mmHg[9][10] |
| Solubility | Data not widely available, likely soluble in common organic solvents. | Insoluble in water; soluble in methanol and DMSO.[9] |
| CAS Number | 4122-56-9[1] | 1571-08-0[2] |
The para isomer, methyl 4-formylbenzoate, is a stable, crystalline solid with a well-defined melting point.[9][10] In contrast, the ortho isomer, this compound, is often described as a pale yellow solid or liquid, suggesting that its melting point is likely near room temperature and may be more sensitive to impurities.[5][8] The significant difference in their boiling points, with the para isomer having a much higher value at atmospheric pressure, is consistent with the more symmetrical structure of the para isomer, which allows for more efficient crystal lattice packing and stronger intermolecular forces in the solid state.
Spectroscopic Characterization: Unmasking the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the ortho and para isomers.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are distinct, particularly in the aromatic region.
-
Methyl 4-formylbenzoate (para): Due to the C₂ symmetry of the molecule, the aromatic region typically shows two doublets, corresponding to the two sets of chemically equivalent aromatic protons.
-
This compound (ortho): The lack of symmetry results in four distinct signals in the aromatic region, often appearing as a more complex pattern of multiplets.
¹³C NMR Spectroscopy
Similarly, the carbon NMR spectra reflect the symmetry of the isomers.
-
Methyl 4-formylbenzoate (para): Shows fewer signals in the aromatic region due to the equivalence of carbons.
-
This compound (ortho): Displays six distinct signals for the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic absorptions for the carbonyl groups of the aldehyde and the ester. However, the exact positions of these bands may differ slightly due to the different electronic environments. The proximity of the functional groups in the ortho isomer can also influence the shape and position of the C-H stretching bands of the aromatic ring.
Comparative Reactivity: The Influence of Steric and Electronic Effects
The differing placement of the formyl and methyl ester groups leads to significant differences in the chemical reactivity of the two isomers. These differences can be rationalized by considering both electronic and steric effects.
Reactivity of the Aldehyde Group
Both the methyl ester and the formyl group are electron-withdrawing groups. In the para isomer, the electron-withdrawing nature of the ester group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[12]
In the ortho isomer, the same electronic effect is present. However, the close proximity of the bulky methyl ester group to the aldehyde can introduce significant steric hindrance . This steric hindrance can impede the approach of nucleophiles to the aldehyde carbonyl, potentially leading to slower reaction rates for nucleophilic addition reactions compared to the para isomer.
Caption: Steric vs. Electronic Effects on Aldehyde Reactivity.
Reactivity of the Ester Group
The reactivity of the methyl ester group towards nucleophilic acyl substitution, such as hydrolysis, is also influenced by the position of the formyl group.
-
Para Isomer: The electron-withdrawing formyl group at the para position increases the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack.
-
Ortho Isomer: While the formyl group also exerts an electron-withdrawing effect, the steric bulk of the aldehyde group can hinder the approach of nucleophiles to the ester carbonyl. This "ortho effect" can significantly slow down the rate of reactions like ester hydrolysis compared to the para isomer.[13][14]
Experimental Protocols
The following protocols provide standardized methods for the synthesis and a key comparative reaction of the two isomers.
Synthesis of Methyl Formylbenzoates
A common method for the synthesis of both isomers is the Fischer esterification of the corresponding formylbenzoic acid.
Objective: To synthesize this compound or methyl 4-formylbenzoate from the corresponding formylbenzoic acid.
Materials:
-
2-Formylbenzoic acid or 4-Formylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the formylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (dichloromethane or ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the product by recrystallization (for the para isomer) or column chromatography/distillation under reduced pressure (for the ortho isomer).
Caption: Workflow for Fischer Esterification.
Comparative Nucleophilic Addition: The Wittig Reaction
The Wittig reaction provides a good platform to compare the reactivity of the aldehyde functionality in the two isomers.
Objective: To compare the rate of reaction of this compound and methyl 4-formylbenzoate with a stabilized ylide.
Materials:
-
This compound
-
Methyl 4-formylbenzoate
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Round-bottom flasks, magnetic stirrers, TLC plates, UV lamp
Procedure:
-
Set up two parallel reactions. In one flask, dissolve this compound (1.0 eq) in the anhydrous solvent. In the second flask, dissolve methyl 4-formylbenzoate (1.0 eq) in the same amount of solvent.
-
To each flask, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) at room temperature with stirring.
-
Monitor both reactions simultaneously by TLC at regular time intervals (e.g., every 15 minutes).
-
Observe the disappearance of the starting aldehyde spot and the appearance of the product spot on the TLC plates.
-
The relative rates of reaction can be qualitatively assessed by comparing the time it takes for the starting material to be consumed in each reaction. A quantitative comparison can be made using techniques like GC-MS or HPLC analysis of aliquots taken at different time points.
Expected Outcome: Due to the steric hindrance around the aldehyde in the ortho isomer, it is anticipated that the reaction with the Wittig reagent will be slower compared to the para isomer.[15]
Conclusion
The ortho and para isomers of methyl formylbenzoate, while structurally similar, exhibit distinct physicochemical and reactive properties. The para isomer is a higher-melting, more symmetrical solid, and its aldehyde functionality is more susceptible to nucleophilic attack due to the absence of steric hindrance. Conversely, the ortho isomer is a lower-melting solid or liquid whose reactivity is significantly influenced by the steric bulk of the adjacent methyl ester group, which can hinder reactions at both the aldehyde and the ester functionalities. A thorough understanding of these differences, grounded in the principles of steric and electronic effects, is crucial for researchers to effectively harness these versatile building blocks in their synthetic endeavors.
References
- 1. This compound | 4122-56-9 [chemicalbook.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound 4122-56-9 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Formylating Agents: A Comparative Analysis
Introduction: The Art and Science of Formylation
Formylation, the introduction of a formyl group (–CHO), is a cornerstone transformation in organic synthesis. It serves as a critical gateway to aldehydes, which are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[1] The choice of formylating agent is a decision of paramount importance, profoundly influencing reaction efficiency, substrate scope, functional group tolerance, and regioselectivity. This guide provides an in-depth, objective comparison of the performance of common formylating agents, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic challenges.
Choosing Your Weapon: A Strategic Overview of Formylating Agents
The efficacy of a formylating agent is intrinsically linked to the nature of the substrate. An electron-rich aromatic ring will demand a different approach than a primary amine or a sterically hindered alcohol. Here, we dissect the most prevalent and synthetically useful formylating agents, evaluating their strengths, weaknesses, and optimal applications.
Key Considerations for Agent Selection:
-
Substrate Reactivity: Electron-rich substrates are generally more amenable to electrophilic formylation.
-
Regioselectivity: The desired position of formylation (e.g., ortho vs. para) can dictate the choice of agent.
-
Functional Group Tolerance: The presence of sensitive functional groups requires milder reagents and conditions.
-
Safety and Handling: The toxicity, stability, and handling requirements of the reagents are critical practical considerations.
-
Scale-up Potential: The cost, availability of reagents, and simplicity of the procedure are important for large-scale synthesis.
Comparative Performance Analysis
To provide a clear, data-driven comparison, the following sections summarize the performance of key formylating agents across three major substrate classes: aromatic compounds, amines, and alcohols.
Aromatic Formylation: Crafting Aryl Aldehydes
The direct introduction of a formyl group onto an aromatic ring is a vital reaction for synthesizing aromatic aldehydes. Several classic named reactions have been developed for this purpose, each with distinct advantages and limitations.[1]
Table 1: Performance Comparison for Aromatic Formylation
| Formylating Agent/Named Reaction | Typical Substrate | Reagents | Typical Conditions | Yield (%) | Key Advantages & Limitations |
| Vilsmeier-Haack Reagent | Electron-rich aromatics (e.g., anilines, phenols, heterocycles) | POCl₃, DMF | 0°C to 100°C | 80-95% | Advantages: High yields, versatile for many electron-rich systems.[2] Limitations: Not suitable for electron-deficient rings; can lead to chlorination of sensitive substrates.[3] |
| Gattermann Reaction | Phenols, phenol ethers, activated aromatics | HCN, HCl, AlCl₃ (or Zn(CN)₂) | 0°C to rt | 50-80% | Advantages: Effective for phenols and their ethers.[4] Limitations: Use of highly toxic HCN; Gattermann-Koch variant (using CO) is not applicable to phenols. |
| Duff Reaction | Phenols, electron-rich heterocycles | Hexamethylenetetramine (HMTA), acid (e.g., TFA, AcOH) | Reflux | 20-60% | Advantages: Strong ortho-directing for phenols.[5] Limitations: Generally lower yields; can be inefficient.[1] |
| Rieche Formylation | Electron-rich aromatics, sterically hindered positions | Dichloromethyl methyl ether (DCME), Lewis Acid (e.g., TiCl₄, SnCl₄) | 0°C to rt | 70-90% | Advantages: Good for sterically hindered substrates; mild conditions. Limitations: DCME is a suspected carcinogen and requires careful handling. |
N-Formylation of Amines: Synthesizing Formamides
The formylation of amines to produce formamides is a frequent transformation, often employed as a protecting group strategy or as an intermediate step for further synthetic modifications, such as in the Leuckart-Wallach or Eschweiler-Clarke reactions.
Table 2: Performance Comparison for N-Formylation of Amines
| Formylating Agent | Typical Substrate | Reagents | Typical Conditions | Yield (%) | Key Advantages & Limitations |
| Acetic Formic Anhydride (AFA) | Primary & secondary amines, amino acids | Formic acid, Acetic anhydride (in situ) | -20°C to rt | 95-99% | Advantages: Very high yields, extremely fast reactions, mild conditions.[6] Limitations: AFA is unstable and moisture-sensitive; must be prepared in situ or used immediately.[7] |
| Formic Acid (Neat or with catalyst) | Primary & secondary amines, anilines | Formic acid, optional catalyst (e.g., I₂, ZnO) | 70-80°C | 85-99% | Advantages: Green, cost-effective, excellent chemoselectivity for amines.[8] Limitations: Requires heating; may be slower than AFA. |
| Ethyl Formate | Primary & secondary amines | Ethyl formate, optional catalyst | Reflux | 70-90% | Advantages: Relatively mild and inexpensive. Limitations: Often requires elevated temperatures and longer reaction times. |
| DMF-based reagents | Primary & secondary amines | DMF, promoter (e.g., methyl benzoate) | High temperature | 80-95% | Advantages: DMF can act as both solvent and reagent.[9] Limitations: Requires high temperatures; potential for side reactions. |
O-Formylation of Alcohols: Accessing Formate Esters
The protection of hydroxyl groups as formate esters is a common strategy in multi-step synthesis. The choice of reagent depends on the alcohol's reactivity (primary, secondary, or tertiary) and the presence of other functional groups.
Table 3: Performance Comparison for O-Formylation of Alcohols
| Formylating Agent | Typical Substrate | Reagents | Typical Conditions | Yield (%) | Key Advantages & Limitations |
| Acetic Formic Anhydride (AFA) | Primary, secondary, and tertiary alcohols | Formic acid, Acetic anhydride (in situ or isolated) | 0°C to rt | High (for 1°/2°), 85-90% (for 3°) | Advantages: Highly reactive, effective for hindered tertiary alcohols.[6] Limitations: Long reaction times for tertiary alcohols; reagent instability. |
| Formic Acid | Primary & secondary alcohols | Formic acid, catalyst (e.g., I₂, Ni(II)/Cu(II) complexes) | rt to 70°C | 80-95% | Advantages: Green, atom-economical, good yields with catalysis.[10][11] Limitations: Less effective for tertiary alcohols without a catalyst. |
| Vilsmeier-Haack Reagent | Primary & secondary alcohols | POCl₃, DMF, catalyst | rt | 79-96% | Advantages: High efficiency at room temperature with specific catalysts.[12] Limitations: Lower reactivity for bulkier alcohols and phenols.[12] |
| Chloral | Primary & secondary alcohols | CCl₃CHO, base | rt | Good | Advantages: Selective for alcohols in the presence of phenols.[13] Limitations: Use of a specialized reagent. |
Mechanistic Insights & Experimental Causality
Understanding the reaction mechanism is crucial for troubleshooting and optimizing formylation reactions. The choice of a specific agent and its associated conditions is a direct consequence of its mechanistic pathway.
The Vilsmeier-Haack Reaction
This reaction relies on the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from the reaction of a substituted amide (typically DMF) with phosphorus oxychloride (POCl₃).[3][14]
Expertise & Experience: The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions of Friedel-Crafts reactions.[2] This is why the Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[2] The choice of solvent and temperature is critical; for highly reactive substrates like pyrroles, the reaction can proceed at low temperatures, while less reactive substrates may require heating.[15]
Caption: Vilsmeier-Haack reaction workflow.
The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium to achieve ortho-formylation of phenols.[5]
Expertise & Experience: The remarkable ortho-selectivity is the key feature of this reaction. This is attributed to a hydrogen bond between the phenolic hydroxyl group and the incoming electrophile, which pre-organizes the transition state.[13] The reaction proceeds through an iminium ion intermediate generated from HMTA, followed by an intramolecular redox step and subsequent hydrolysis to furnish the aldehyde.[1][14] The yields are often modest, but for achieving ortho-hydroxybenzaldehydes, it remains a valuable tool.
Caption: Key steps in the Duff reaction mechanism.
Acetic Formic Anhydride (AFA) Formylation
AFA is a highly reactive mixed anhydride, typically generated in situ from formic acid and acetic anhydride. It is particularly effective for the N-formylation of amines.
Expertise & Experience: The high reactivity of AFA stems from the excellent leaving group potential of the acetate ion. The formyl group is transferred preferentially over the acetyl group because the formyl carbonyl carbon is more electrophilic and less sterically hindered. This method is often the go-to choice for rapid and high-yielding N-formylation under mild conditions, even for less reactive or sterically hindered amines. The reaction is exothermic and must be performed at low temperatures to control its rate.
Caption: Workflow for N-formylation using in situ AFA.
Detailed Experimental Protocols
Reproducibility is the hallmark of sound science. The following protocols are detailed, self-validating systems for key formylation reactions.
Protocol 1: Aromatic Formylation via Vilsmeier-Haack Reaction
This protocol describes the formylation of N,N-dimethylaniline, a classic example of the Vilsmeier-Haack reaction.[16]
-
Materials:
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
-
Procedure:
-
In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, place 457 g (6 moles) of DMF.[16]
-
Carefully cool the flask in an ice bath. With stirring, add 253 g (1.65 moles) of POCl₃ dropwise, maintaining the temperature of the exothermic reaction.
-
Once the addition of POCl₃ is complete and the heat has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with continuous stirring. A yellow-green precipitate may begin to form.[16]
-
After the addition is complete, heat the reaction mixture on a steam bath with stirring for 2 hours.
-
Cool the mixture and pour it over 1.5 kg of crushed ice in a large beaker.
-
Neutralize the solution to pH 6–8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring, ensuring the temperature remains below 20°C by adding more ice if necessary.[16]
-
Allow the mixture to stand in a refrigerator overnight.
-
Collect the crystalline precipitate by suction filtration, wash thoroughly with water, and air-dry. The product, p-dimethylaminobenzaldehyde, is typically obtained in 80–84% yield.[16]
-
Protocol 2: ortho-Formylation of a Phenol via the Duff Reaction
This protocol details the synthesis of 3,5-di-tert-butylsalicylaldehyde, showcasing the regioselectivity of the Duff reaction.[17]
-
Materials:
-
2,4-Di-tert-butylphenol
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Aqueous sulfuric acid (33% w/w)
-
-
Procedure:
-
In a round-bottom flask, combine 2,4-di-tert-butylphenol (103.2 g, 0.5 mol), HMTA (84.1 g, 0.6 mol), and glacial acetic acid (500 mL).[17]
-
Heat the mixture to reflux (approximately 125-130°C) with stirring for 5 hours under an argon atmosphere.
-
Cool the reaction mixture to 75-80°C and add 300 mL of 33% (w/w) aqueous sulfuric acid with stirring, maintaining the temperature below 100°C.
-
Heat the resulting mixture to reflux (105-110°C) for 30-60 minutes.
-
Cool the mixture to 75-80°C and transfer to a separatory funnel. Allow the phases to separate while maintaining the temperature.
-
Remove the lower aqueous phase. Wash the organic phase with hot water (75-80°C) until the aqueous washes are pH 4-5.
-
Remove the acetic acid by distillation under reduced pressure.
-
The crude product can be purified by recrystallization or distillation to yield 3,5-di-tert-butylsalicylaldehyde.
-
Protocol 3: N-Formylation of an Amine using in situ Acetic Formic Anhydride (AFA)
This protocol describes a rapid and high-yielding N-formylation of a primary amine.[6]
-
Materials:
-
Primary or secondary amine
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Formic acid (98-100%)
-
Acetic anhydride
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the amine (1.0 equivalent) in an anhydrous solvent in a round-bottom flask and cool the solution to -20°C using a dry ice/acetone bath.[6]
-
In a separate flask, cool acetic anhydride (1.5 equivalents) to 0°C and slowly add formic acid (2.0 equivalents) with stirring. Allow this mixture to stir for 10-15 minutes at 0°C to generate the AFA in situ.
-
Add the freshly prepared AFA solution dropwise to the cooled amine solution with vigorous stirring. The reaction is typically complete in under 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-formylated product, often in high purity and yield (typically >95%).[6]
-
Conclusion and Future Outlook
The selection of a formylating agent is a nuanced decision that requires a thorough understanding of the substrate, the desired outcome, and the mechanistic principles at play. For electron-rich aromatics, the Vilsmeier-Haack and Rieche reactions offer powerful and high-yielding options, while the Duff reaction provides unparalleled ortho-selectivity for phenols.[1] For the N-formylation of amines, the in situ generation of acetic formic anhydride stands out for its exceptional speed and efficiency under mild conditions.[1]
The field continues to evolve, with a growing emphasis on greener and more catalytic approaches.[18][19] Methods utilizing CO₂ as a C1 source, for instance, are gaining traction as sustainable alternatives. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the toolkit available to the synthetic chemist for this fundamental transformation will undoubtedly continue to expand.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Efficient Formylation of Alcohols Using a Core-Shell Magnetic Nanocomposite Via Vilsmeier-Haack Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. ijpcbs.com [ijpcbs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances On Direct Formylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide for Starting Material Selection: The Rationale for Methyl 2-formylbenzoate in Heterocyclic Synthesis
Executive Summary
In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. Methyl 2-formylbenzoate, a seemingly simple bifunctional aromatic compound, stands out as a uniquely versatile and powerful precursor for the construction of complex heterocyclic scaffolds. This guide provides an in-depth, evidence-based rationale for its selection over other common alternatives. We will dissect the strategic advantages conferred by its unique ortho architecture, compare its reactivity profile against related compounds, and provide detailed experimental protocols for its application in the synthesis of high-value pharmacophores such as isoindolinones and phthalazinones. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling informed decisions in the design of innovative synthetic strategies.
Introduction: The Strategic Importance of Bifunctional Scaffolds
The efficient synthesis of complex, biologically active molecules often relies on starting materials that possess multiple, orthogonally reactive functional groups. Such "bifunctional" scaffolds allow for the construction of molecular complexity through sequential or one-pot tandem reactions, which is a cornerstone of modern synthetic efficiency. This compound (C₉H₈O₃) is a prime example of such a strategic building block.[1] It features an aldehyde (-CHO) and a methyl ester (-COOCH₃) group positioned ortho to each other on a benzene ring.[2]
This specific arrangement is not a trivial detail; it is the primary source of its synthetic power. It enables a cascade of reactions where an initial transformation at the highly reactive aldehyde site is followed by a spatially favored intramolecular cyclization involving the methyl ester. This capability makes it an exceptional precursor for a variety of heterocyclic systems that are prevalent in pharmaceuticals, including those with demonstrated antifungal, antihypertensive, and anticancer activities.[3][4]
The Core Advantage: Ortho-Positioned Dual Reactivity
The fundamental rationale for selecting this compound lies in the synergistic reactivity of its two functional groups, enabled by their 1,2-substitution pattern. The aldehyde serves as an electrophilic handle for initial bond formation—typically a condensation reaction with a nucleophile (e.g., a primary amine or hydrazine) to form an imine or hydrazone intermediate. The subsequent step is where the magic happens: the newly introduced nucleophilic center is perfectly positioned to perform an intramolecular attack on the adjacent methyl ester carbonyl. This thermodynamically favorable cyclization step forms a stable 5- or 6-membered heterocyclic ring, a process that is kinetically challenging or impossible with other positional isomers.
Caption: General workflow enabled by this compound's ortho-architecture.
Comparative Analysis with Alternative Starting Materials
To fully appreciate the utility of this compound, it must be compared objectively with other potential starting materials that a researcher might consider for synthesizing similar target scaffolds.
| Starting Material | Key Structural Features | Advantages | Limitations & Rationale for Non-Selection |
| This compound | ortho-Aldehyde & Methyl Ester | Ideal for tandem condensation-cyclization; balanced ester reactivity; enables one-pot multicomponent reactions (MCRs).[5] | Moisture sensitive.[6] |
| Phthalaldehyde | Two ortho-Aldehydes | Highly reactive; useful for symmetrical products or when derivatizing with difunctional nucleophiles. | Lacks differential reactivity, often leading to mixtures or symmetrical products; requires selective protection for many applications, adding synthetic steps. |
| 2-Carboxybenzaldehyde | ortho-Aldehyde & Carboxylic Acid | Acid group can participate in cyclizations; readily available. | Carboxylic acid is less electrophilic than the ester and requires activation (e.g., with DCC, SOCl₂) for acylation/amidation, complicating one-pot procedures and introducing harsh reagents.[7][8] |
| Methyl 3/4-formylbenzoate | meta/para-Aldehyde & Ester | Thermodynamically stable; useful for linear extensions or when cyclization is not desired. | Fatal Flaw: The functional groups are too far apart to allow for the crucial intramolecular cyclization step.[8][9] |
| 2-Formylbenzonitrile | ortho-Aldehyde & Nitrile | Nitrile can be hydrolyzed or reduced to participate in cyclizations. | The nitrile group is significantly less reactive than the ester for intramolecular acylation and often requires harsher conditions for transformation, limiting functional group tolerance.[10] |
The causality for choosing this compound is clear: it offers the optimal balance of reactivity and structural pre-organization. The methyl ester is sufficiently electrophilic to be attacked by the tethered nucleophile post-condensation but stable enough not to interfere with the initial aldehyde reaction, a delicate balance not offered by these alternatives.
Application in Key Heterocyclic Syntheses: Experimental Evidence
The theoretical advantages of this compound are validated by its widespread application in the synthesis of key pharmaceutical scaffolds.
Synthesis of Isoindolinones via Multicomponent Reaction
Isoindolinones are a privileged scaffold in medicinal chemistry. This compound is an ideal starting material for their construction via Ugi-type multicomponent reactions (MCRs), which create molecular complexity in a single, efficient step.[3][5]
Caption: Workflow for the one-pot synthesis of isoindolinones.
Experimental Protocol: Synthesis of Isoindolin-1-one Derivatives[5]
-
To a solution of this compound (1.0 mmol) in methanol (5 mL), add the primary amine (1.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Add a catalytic amount of an acid (e.g., trifluoroacetic acid, 0.1 mmol). The acid catalyzes both the imine formation and the subsequent cyclization.
-
Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired isoindolin-1-one derivative.
This protocol is a self-validating system; the reaction's success hinges on the precise reactivity cascade initiated by the unique structure of this compound.
Synthesis of Phthalazinones
Phthalazinones are another critical class of nitrogen-containing heterocycles with a broad range of pharmacological activities.[4] Their synthesis from this compound is a robust and high-yielding process.
Experimental Protocol: Synthesis of 2-Arylphthalazinones[7]
-
Dissolve this compound (1.0 mmol) and an arylhydrazine hydrochloride (1.0 mmol) in methanol (15 mL) in a round-bottom flask.
-
Add a catalyst, such as ammonium chloride (0.5 mmol), to the mixture. The mild Lewis acidity of NH₄⁺ facilitates the condensation.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of the hydrazone intermediate followed by intramolecular cyclization typically results in the precipitation of the product.
-
Monitor the reaction to completion using TLC.
-
Filter the precipitate and wash with cold methanol to remove unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-arylphthalazinone.
| Target Scaffold | Reactants | Conditions | Yield (%) | Reference |
| Isoindolin-1-one | This compound, aniline, tert-butyl isocyanide | TFA (cat.), MeOH, RT, 24h | >85% | Mol Divers (2016)[5] |
| 2-Phenylphthalazin-1(2H)-one | This compound, phenylhydrazine HCl | NH₄Cl, MeOH, RT, 5h | >90% | Arkivoc (2014)[7] |
Safety, Handling, and Economic Considerations
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[2][11] It may also cause respiratory irritation and is harmful if swallowed.[2][11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.[11] The compound is also moisture-sensitive, which can lead to hydrolysis of the ester.[6] Therefore, it should be stored in a tightly closed container in a cool, dry place, preferably under an inert atmosphere like nitrogen.[6][11]
Economic Viability: As a key building block for the pharmaceutical and fine chemical industries, this compound is readily available from numerous commercial suppliers.[1] Its straightforward synthesis from precursors like 2-carboxybenzaldehyde ensures a stable supply chain.[4][12] For industrial applications, its use in highly efficient, atom-economical, one-pot procedures reduces solvent waste, energy consumption, and purification costs, making it an economically sound choice for large-scale synthesis.
Conclusion: The Definitive Rationale for Selection
The choice of this compound as a starting material is a strategic one, grounded in the principles of modern synthetic organic chemistry. Its superiority over alternatives is not a matter of marginal yield improvement but a fundamental question of synthetic design.
The definitive rationale is as follows: This compound is the optimal precursor when a synthetic route is designed around a tandem reaction sequence involving a primary condensation at the aldehyde followed by a spatially-favored intramolecular cyclization at the ester.
This unique combination of features provides a direct and efficient pathway to high-value heterocyclic cores like isoindolinones and phthalazinones. It enables the use of elegant and atom-economical multicomponent reactions, avoids the need for additional activation or protection steps required by its alternatives, and provides a robust foundation for the discovery and development of new chemical entities. For the discerning researcher, its selection is a logical, evidence-based decision that paves the way for efficient and innovative synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H8O3 | CID 243003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 4122-56-9 [smolecule.com]
- 5. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of this compound and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:4122-56-9 | Chemsrc [chemsrc.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. prepchem.com [prepchem.com]
A Comparative Analysis of Synthetic Routes to Isoindolinones: A Guide for Researchers and Drug Development Professionals
The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3][4] The therapeutic potential of isoindolinone derivatives, ranging from anxiolytic and hypnotic agents to potent anticancer and anti-inflammatory drugs, has spurred the development of diverse and innovative synthetic strategies.[1][5] This guide provides a comparative analysis of key synthetic routes to isoindolinones, offering insights into their mechanisms, experimental protocols, and relative merits to aid researchers in selecting the most appropriate method for their specific synthetic challenges.
Transition Metal-Catalyzed C-H Activation and Annulation
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[5] Rhodium, palladium, and copper catalysts have been extensively employed for the construction of the isoindolinone core through the annulation of readily available starting materials.
Rhodium-Catalyzed Synthesis
Rhodium catalysts have proven highly effective in the synthesis of isoindolinones via the annulation of benzamides with various coupling partners like alkenes and diazo compounds.[6][7] This approach typically involves a directed C-H activation at the ortho-position of the benzamide, followed by insertion of the coupling partner and subsequent intramolecular cyclization.[5][7]
Mechanism: The catalytic cycle is generally believed to initiate with the coordination of the directing group on the benzamide to the rhodium center, facilitating the ortho-C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion of the coupling partner (e.g., an alkene), followed by reductive elimination to furnish the isoindolinone product and regenerate the active rhodium catalyst.[7]
Experimental Protocol: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamides with Olefins [6]
-
To a sealed tube, add N-benzoylsulfonamide (0.2 mmol), olefin (0.4 mmol), [{RhCl(2)Cp*}(2)] (5 mol %), and AgSbF6 (20 mol %).
-
Add 1,2-dichloroethane (1 mL) as the solvent.
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired isoindolinone.
Advantages:
-
High atom economy.
-
Good functional group tolerance.[6]
-
Access to a wide range of substituted isoindolinones.[6]
Disadvantages:
-
Often requires elevated temperatures.
-
The cost of rhodium catalysts can be a consideration for large-scale synthesis.
Workflow for Rhodium-Catalyzed Isoindolinone Synthesis
Palladium-Catalyzed Synthesis
Palladium catalysis offers a versatile platform for isoindolinone synthesis, with methods including carbonylative cyclization and C-H activation/amination reactions.[8][9][10] A notable advancement is the use of CO surrogates, which circumvents the need for hazardous carbon monoxide gas.[8]
Mechanism (Carbonylative Route): In a typical palladium-catalyzed carbonylation, an aryl halide (e.g., 2-bromobenzaldehyde) undergoes oxidative addition to a Pd(0) species.[9] Subsequent coordination of an amine and carbon monoxide, followed by migratory insertion and reductive elimination, yields the isoindolinone.[9] More recent methods achieve this through C-H carbonylation of benzylamines, where a palladacycle is formed, followed by CO insertion and reductive elimination.[8]
Experimental Protocol: Palladium-Catalyzed Carbonylative Synthesis from Benzylamines [8]
-
In a glovebox, a screw-capped vial is charged with benzylamine (0.2 mmol), PdCl2 (5 mol %), Cu(OAc)2 (2.0 equiv.), and benzene-1,3,5-triyl triformate (TFBen) (0.67 equiv.).
-
Toluene/DMSO (1.5 mL/0.5 mL) is added.
-
The vial is sealed and the reaction mixture is stirred at 110 °C for 24 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered.
-
The filtrate is concentrated and the residue is purified by flash chromatography to give the isoindolinone product.
Advantages:
Disadvantages:
-
Can require an external oxidant.[8]
-
Palladium catalysts can be expensive.
Mechanism of Palladium-Catalyzed C-H Carbonylation
Copper-Catalyzed Synthesis
Copper catalysis provides a more economical alternative to rhodium and palladium for the synthesis of isoindolinones.[12] Copper-catalyzed methods often proceed via intramolecular C-H amination or sulfamidation reactions.[13][14][15]
Mechanism: The reaction of 2-methylbenzamides, for instance, can be catalyzed by copper to induce an intramolecular C-H amination at the benzylic position.[14] The mechanism is proposed to involve the formation of a copper-nitrene or a related reactive intermediate that facilitates the C-H insertion.
Experimental Protocol: Copper-Catalyzed Intramolecular Benzylic C-H Amination [14]
-
A mixture of 2-methylbenzamide (0.3 mmol), Cu(OAc)2 (10 mol %), and MnO2 (3.0 equiv.) in 1,2-dichloroethane (1.5 mL) is stirred at 120 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is filtered through celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the isoindolinone.
Advantages:
-
Lower catalyst cost compared to Rh and Pd.
-
Mild and environmentally friendly oxidants can be used.[14]
Disadvantages:
-
May require stoichiometric amounts of an oxidant.[14]
-
Substrate scope might be more limited compared to palladium and rhodium systems.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The Ugi four-component reaction (U-4CR) is a prominent example that has been adapted for isoindolinone synthesis.[16][17]
Ugi Four-Component Reaction
The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[16] For isoindolinone synthesis, a bifunctional starting material, such as 2-formylbenzoic acid, can be employed, which undergoes the Ugi reaction followed by an intramolecular cyclization.
Mechanism: The Ugi reaction is initiated by the formation of an imine from the aldehyde and amine.[18] This is followed by the addition of the carboxylic acid and the isocyanide to form an α-adduct, which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acylamino amide product. When 2-formylbenzoic acid is used, a subsequent intramolecular amidation leads to the isoindolinone ring.
Experimental Protocol: Ugi-type Synthesis of Isoindolinones
-
To a solution of 2-formylbenzoic acid (1 mmol) in methanol (5 mL), add the primary amine (1 mmol).
-
Stir the mixture for 10 minutes, then add the isocyanide (1 mmol).
-
The reaction is stirred at room temperature for 24-48 hours.
-
The solvent is removed in vacuo, and the residue is purified by crystallization or column chromatography.
Advantages:
-
High degree of molecular diversity from readily available starting materials.[17]
-
Operational simplicity and high atom economy.
-
Often proceeds under mild, room temperature conditions.
Disadvantages:
-
The purification of the final product from the complex reaction mixture can sometimes be challenging.
-
The isocyanide starting materials can have unpleasant odors and toxicity.
Rearrangement Reactions
Gabriel-Colman Rearrangement
The Gabriel-Colman rearrangement is a classic method for the synthesis of isoquinolines, which can be adapted for isoindolinone synthesis.[19] The reaction involves the treatment of a phthalimido ester with a strong base.[19][20]
Mechanism: The reaction begins with the deprotonation of the α-carbon to the ester group by a strong base, forming a carbanion.[21] This carbanion then undergoes an intramolecular nucleophilic attack on one of the carbonyl groups of the phthalimide ring, leading to a ring-opened intermediate.[21] Subsequent cyclization and rearrangement afford the isoindolinone derivative.[21]
Advantages:
-
A well-established and reliable method.
-
Provides access to 4-hydroxyisoquinolinone derivatives.[21]
Disadvantages:
-
Requires strongly basic conditions, which may not be compatible with all functional groups.
-
The starting phthalimido esters may require multi-step synthesis.
Green and Alternative Synthetic Approaches
In line with the principles of green chemistry, several alternative methods for isoindolinone synthesis have been developed, focusing on the use of safer solvents, renewable energy sources, and catalyst recycling.[22][23]
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating.[1][24][25] Microwave-assisted protocols have been developed for various isoindolinone syntheses, including palladium-catalyzed domino reactions and multicomponent reactions.[1][24]
Advantages:
-
Rapid reaction times.[24]
-
Improved yields and reduced side product formation.
-
Energy efficient.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scalability can be a challenge.
Organocatalysis
Organocatalysis offers a metal-free alternative for the synthesis of isoindolinones, which is particularly attractive for pharmaceutical applications where metal contamination is a concern.[26] Chiral organocatalysts have been successfully employed in the asymmetric synthesis of 3-substituted isoindolinones.[26][27][28]
Advantages:
-
Metal-free conditions.
-
Catalysts are often cheaper and less toxic than transition metals.
Disadvantages:
-
Catalyst loading can sometimes be high.
-
May not be as broadly applicable as transition metal catalysis.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Advantages | Disadvantages |
| Rhodium-Catalyzed | C-H activation/annulation of benzamides with alkenes/alkynes.[6][7] | Good to Excellent | High atom economy, broad scope.[6] | High catalyst cost, elevated temperatures. |
| Palladium-Catalyzed | Carbonylative cyclization or C-H activation/amination.[8][9] | Good to Excellent | High yields, safe CO surrogates available, enantioselective versions.[8][11] | Catalyst cost, potential need for oxidants.[8] |
| Copper-Catalyzed | Intramolecular C-H amination/sulfamidation.[13] | Moderate to Good | Low catalyst cost, use of milder oxidants. | Often requires stoichiometric oxidants, potentially limited scope. |
| Ugi MCR | One-pot reaction of an aldehyde, amine, carboxylic acid, and isocyanide.[16] | Good to Excellent | High diversity, operational simplicity, mild conditions. | Isocyanide toxicity/odor, potential purification challenges. |
| Gabriel-Colman | Rearrangement of phthalimido esters with a strong base.[19] | Moderate to Good | Access to specific hydroxy-substituted isoindolinones.[21] | Harsh basic conditions, limited functional group tolerance. |
| Microwave-Assisted | Use of microwave irradiation to accelerate reactions.[1][24] | Good to Excellent | Rapid reactions, improved yields.[24] | Requires specialized equipment, scalability concerns. |
| Organocatalysis | Metal-free catalysis, often for asymmetric synthesis.[26][28] | Moderate to Good | Metal-free products, enantioselectivity.[26][27] | Can require higher catalyst loadings. |
Conclusion
The synthesis of isoindolinones is a rich and evolving field, with a multitude of methods available to the modern chemist. The choice of a particular synthetic route will be dictated by factors such as the desired substitution pattern, required scale, cost considerations, and available equipment. Transition metal-catalyzed C-H activation offers powerful and direct access to a wide range of derivatives, while multicomponent reactions provide a rapid means to generate molecular diversity. Classical rearrangements and emerging green methodologies further expand the synthetic toolkit. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will empower researchers to make informed decisions and efficiently access these valuable heterocyclic compounds for their research and drug discovery endeavors.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. chim.it [chim.it]
- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isoindolinone synthesis [organic-chemistry.org]
- 13. Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ugi Reaction [organic-chemistry.org]
- 17. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 20. Gabriel colman rearrgment | PPTX [slideshare.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Environmentally benign access to isoindolinones: synthesis, separation and resource recycling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Environmentally benign access to isoindolinones: synthesis, separation and resource recycling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 25. researchgate.net [researchgate.net]
- 26. The first organocatalytic asymmetric synthesis of 3-substituted isoindolinones - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20231J [pubs.rsc.org]
- 27. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 28. Catalytic Asymmetric Synthesis of Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzaldehyde Derivatives: Comparative Yields and Side Product Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, benzaldehyde and its derivatives are cornerstone reagents, pivotal for constructing the molecular architecture of countless pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the benzaldehyde scaffold is a delicate interplay of electronic and steric effects, governed by the nature of the substituents on the aromatic ring. A nuanced understanding of how these substituents influence reaction yields and the formation of side products is paramount for optimizing synthetic routes and achieving desired molecular targets.
This guide provides an in-depth, comparative analysis of the performance of various benzaldehyde derivatives in several key organic transformations. Moving beyond a mere recitation of facts, we will delve into the mechanistic underpinnings that dictate reaction outcomes, supported by experimental data and detailed protocols.
The Electronic Influence of Substituents: A Fundamental Principle
The reactivity of the carbonyl group in benzaldehyde is profoundly influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), enhance the electrophilicity of the carbonyl carbon by inductive and/or resonance effects. This increased positive charge makes the carbonyl carbon a more potent target for nucleophilic attack, generally leading to faster reaction rates in nucleophilic addition reactions. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), decrease the electrophilicity of the carbonyl carbon, often resulting in slower reaction rates.[1][2] This fundamental principle serves as a guiding light in predicting the reactivity of substituted benzaldehydes.
Comparative Analysis of Key Reactions
This guide will focus on a selection of widely employed reactions in organic synthesis to illustrate the impact of benzaldehyde derivatives on yield and side product formation.
The Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a robust method for the synthesis of alkenes from aldehydes and ketones. The reaction's efficiency and stereoselectivity are influenced by the electronic properties of the benzaldehyde derivative.
General Reaction Scheme:
Caption: General scheme of the Wittig reaction.
Yield Comparison:
Electron-withdrawing groups on the benzaldehyde ring generally lead to higher yields in the Wittig reaction. This is attributed to the increased electrophilicity of the carbonyl carbon, which facilitates the initial nucleophilic attack by the phosphorus ylide.[1]
| Benzaldehyde Derivative | Substituent | Electronic Effect | Relative Rate Constant |
| 4-Nitrobenzaldehyde | -NO₂ | Strong EWG | 14.7 |
| 3-Nitrobenzaldehyde | -NO₂ | Strong EWG | 10.5 |
| 4-Chlorobenzaldehyde | -Cl | EWG | 2.75 |
| Benzaldehyde | -H | Neutral | 1.00 |
| 4-Methylbenzaldehyde | -CH₃ | EDG | 0.45 |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong EDG | 0.23 |
| Data adapted from BenchChem.[1] |
Side Products and Stereoselectivity:
The primary side product in the Wittig reaction is triphenylphosphine oxide, which can sometimes complicate purification. The stereoselectivity of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is a critical consideration. The nature of the ylide plays a significant role; however, the electronic character of the benzaldehyde derivative can also have an influence. While unstabilized ylides tend to favor the Z-alkene, the presence of electron-withdrawing groups on the benzaldehyde can sometimes enhance the formation of the E-alkene.[3]
Experimental Protocol: Wittig Reaction of 4-Chlorobenzaldehyde [4]
-
Dissolution: Dissolve 4-chlorobenzaldehyde (50 mg) in 3 mL of dichloromethane in a vial equipped with a magnetic stirrer.
-
Ylide Addition: While stirring, add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise.
-
Reaction: Stir the mixture at room temperature for two hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the dichloromethane with a stream of nitrogen gas.
-
Purification: Dissolve the residue in 2-3 mL of 25% diethyl ether in hexanes. The precipitated triphenylphosphine oxide can be removed by filtration. The filtrate containing the alkene product is then concentrated.
The Aldol Condensation (Claisen-Schmidt Reaction): Carbon-Carbon Bond Formation
The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of a benzaldehyde derivative with a ketone or another aldehyde containing α-hydrogens.[5]
General Reaction Scheme:
Caption: General scheme of the Claisen-Schmidt condensation.
Yield Comparison:
Similar to the Wittig reaction, electron-withdrawing groups on the benzaldehyde derivative generally enhance the yield of the Claisen-Schmidt condensation. The increased electrophilicity of the carbonyl carbon makes it more susceptible to attack by the enolate formed from the ketone.[6]
| Benzaldehyde Derivative | Substituent | Electronic Effect | Yield (%) |
| 4-Nitrobenzaldehyde | -NO₂ | Strong EWG | 92 |
| 3-Nitrobenzaldehyde | -NO₂ | Strong EWG | 85 |
| 4-Chlorobenzaldehyde | -Cl | EWG | 88 |
| Benzaldehyde | -H | Neutral | 85 |
| 4-Methylbenzaldehyde | -CH₃ | EDG | 80 |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong EDG | 75 |
| Yields are for the reaction with acetophenone. Data compiled from various sources.[6] |
Side Products:
In Claisen-Schmidt reactions, potential side products can arise from the self-condensation of the enolizable ketone or aldehyde. However, because aromatic aldehydes like benzaldehyde derivatives lack α-hydrogens, they cannot self-condense.[7] The primary challenge is often ensuring the crossed condensation occurs efficiently. Using an excess of the benzaldehyde derivative can help to drive the reaction towards the desired product.[8] In some cases, the initial β-hydroxy carbonyl adduct can be isolated, but under typical basic conditions, dehydration to the α,β-unsaturated product is rapid and often desired.[9]
Experimental Protocol: Synthesis of Dibenzalacetone [10]
-
Base Solution: In a small Erlenmeyer flask, mix 2 mL of a 20% aqueous sodium hydroxide solution with 2 mL of 95% ethanol.
-
Reactant Addition: To the stirred base solution, add 0.3 mL of acetone followed by 0.8 mL of benzaldehyde.
-
Reaction: Swirl the flask intermittently for 15 minutes. A precipitate should form.
-
Isolation: Isolate the product by vacuum filtration.
-
Washing: Wash the precipitate with a small amount of cold water, followed by a small amount of chilled 95% ethanol to remove unreacted starting materials and byproducts.
The Perkin Reaction: Synthesis of Cinnamic Acids
The Perkin reaction provides a route to α,β-unsaturated aromatic acids (cinnamic acids) by reacting an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid.[2][11]
General Reaction Scheme:
Caption: General scheme of the Perkin reaction.
Yield Comparison:
Electron-withdrawing groups on the benzaldehyde ring generally favor the Perkin reaction, leading to higher yields of the corresponding cinnamic acid derivative.[12]
| Benzaldehyde Derivative | Substituent | Electronic Effect | Yield (%) |
| 4-Nitrobenzaldehyde | -NO₂ | Strong EWG | 82 |
| 2-Nitrobenzaldehyde | -NO₂ | Strong EWG | 75 |
| 2-Chlorobenzaldehyde | -Cl | EWG | 71 |
| Benzaldehyde | -H | Neutral | 70-75 |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong EDG | 30 |
| Data adapted from "A Concise Introduction of Perkin Reaction".[11] |
Side Products:
The Perkin reaction is often conducted at high temperatures, which can lead to the formation of side products.[13] Potential side reactions include the self-condensation of the acid anhydride and decarboxylation of the product. Careful control of the reaction conditions is crucial to maximize the yield of the desired cinnamic acid.
Experimental Protocol: Perkin Reaction of 2-Nitrobenzaldehyde [14]
Note: This protocol is a general representation and may require optimization.
-
Mixing Reactants: In a round-bottom flask, combine 2-nitrobenzaldehyde, acetic anhydride, and anhydrous potassium acetate.
-
Heating: Heat the mixture under reflux for several hours.
-
Hydrolysis: After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride and the intermediate mixed anhydride.
-
Isolation: The resulting cinnamic acid derivative often precipitates from the solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.
The Cannizzaro Reaction: Disproportionation of Non-Enolizable Aldehydes
The Cannizzaro reaction is a disproportionation reaction in which two molecules of an aldehyde that lacks α-hydrogens are converted to a primary alcohol and a carboxylic acid in the presence of a strong base.[15][16]
General Reaction Scheme:
Caption: General scheme of the Cannizzaro reaction.
Yield and Reactivity:
Electron-withdrawing groups on the benzaldehyde ring accelerate the Cannizzaro reaction. The initial step involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. An EWG increases the electrophilicity of this carbon, favoring the attack.[1] In a "crossed" Cannizzaro reaction between two different non-enolizable aldehydes, the more electrophilic aldehyde is preferentially oxidized to the carboxylate. For example, in a reaction between formaldehyde and benzaldehyde, formaldehyde is oxidized to formate, and benzaldehyde is reduced to benzyl alcohol.[1][17]
Side Products:
Under ideal conditions, the Cannizzaro reaction produces a 1:1 molar ratio of the alcohol and the carboxylic acid.[15] However, side reactions can occur, especially at higher temperatures. Ether formation from the product alcohol is a possibility. In the case of aldehydes that have even weakly acidic α-hydrogens, aldol-type side reactions can compete.
Experimental Protocol: Cannizzaro Reaction of Benzaldehyde [18][19]
-
Reaction Setup: In a flask, place benzaldehyde and a concentrated solution of potassium or sodium hydroxide.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Work-up: After the reaction is complete, dilute the mixture with water.
-
Separation: Extract the benzyl alcohol with an organic solvent like diethyl ether.
-
Isolation of Acid: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the benzoic acid, which can then be collected by filtration.
Conclusion
The substituent on the aromatic ring of a benzaldehyde derivative is a powerful determinant of its reactivity, influencing both the yield and the propensity for side product formation in a variety of essential organic reactions. As a guiding principle, electron-withdrawing groups generally enhance the reactivity of the aldehyde towards nucleophilic attack, leading to higher yields in reactions like the Wittig, Claisen-Schmidt, and Perkin condensations, as well as accelerating the Cannizzaro reaction. Conversely, electron-donating groups tend to have the opposite effect.
For the research scientist and drug development professional, a thorough understanding of these electronic effects is not merely academic; it is a practical tool for the rational design of synthetic strategies. By carefully selecting the appropriately substituted benzaldehyde and optimizing reaction conditions, one can maximize the yield of the desired product while minimizing the formation of unwanted byproducts, ultimately leading to more efficient and cost-effective synthetic processes.
References
- 1. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. webassign.net [webassign.net]
- 11. longdom.org [longdom.org]
- 12. homework.study.com [homework.study.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. byjus.com [byjus.com]
- 19. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Methyl 2-formylbenzoate and its Alternatives in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the judicious selection of starting materials is a critical determinant of reaction efficiency, product yield, and overall process economy. Methyl 2-formylbenzoate, a bifunctional molecule featuring both an aldehyde and a methyl ester, serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds and complex molecular scaffolds.[1][2] This guide provides an in-depth, objective comparison of this compound with other relevant precursors, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound: A Versatile Building Block
This compound, also known as 2-carbomethoxybenzaldehyde, is a valuable intermediate in the synthesis of various biologically active molecules, including those with antifungal, antihypertensive, and anticancer properties.[1] Its utility stems from the presence of two reactive functional groups: the aldehyde, which readily participates in nucleophilic additions and condensations, and the methyl ester, which can be involved in cyclization and other transformations. This dual reactivity allows for the construction of complex polycyclic systems in a streamlined fashion.
This guide will explore the performance of this compound in key chemical transformations, juxtaposed with that of alternative precursors. We will delve into specific case studies to highlight the nuances of reactivity, yield, and substrate scope, providing a comprehensive framework for precursor selection.
Case Study 1: Synthesis of 3-Substituted Phthalides
Phthalides, or isobenzofuran-1(3H)-ones, are a class of lactones present in many natural products and pharmaceuticals. Their synthesis often involves the cyclization of a precursor bearing both a carboxylic acid (or its derivative) and a carbonyl group. Here, we compare the use of this compound with its corresponding carboxylic acid, 2-formylbenzoic acid.
Comparative Precursors: this compound vs. 2-Formylbenzoic Acid
While both molecules can serve as precursors to phthalides, the choice between them dictates the reaction strategy and conditions. 2-Formylbenzoic acid can undergo a one-pot cascade aldol/cyclization with β-keto acids in the presence of a catalyst, offering a green and efficient route to 3-substituted phthalides.[3] In contrast, syntheses starting from this compound often proceed through a tandem reaction, such as an indium-mediated allylation/transesterification or a silver-catalyzed Sakurai–Hosomi allylation/transesterification, to yield chiral C(3)-substituted phthalides.[1]
Data Presentation: Phthalide Synthesis Comparison
| Precursor | Reaction Type | Key Reagents | Typical Yield | Key Advantages | Source |
| This compound | Enantioselective Arylation–Lactonization | Arylboronic acids, [RuCl2(p-cymene)]2/Me-BIPAM | Up to 96% | High enantioselectivity (up to 99% ee) | [4] |
| 2-Formylbenzoic Acid | One-pot cascade aldol/cyclization | β-keto acids, glycerol | Moderate to excellent | Sustainable (glycerol as solvent), broad substrate scope | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl Phthalides from this compound (Illustrative)
This protocol is based on the ruthenium-catalyzed asymmetric addition of arylboronic acids.[1]
-
To a solution of [RuCl2(p-cymene)]2 and Me-BIPAM in a suitable solvent, add this compound and the desired arylboronic acid.
-
Stir the mixture at the specified temperature for the required reaction time, monitoring progress by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the chiral 3-aryl-isobenzofuranone.
Protocol 2: Synthesis of 3-Substituted Phthalides from 2-Formylbenzoic Acid
This protocol is adapted from a sustainable one-pot cascade strategy.[3]
-
In a reaction vessel, combine 2-formylbenzoic acid and the appropriate β-keto acid in glycerol.
-
Add the recommended catalyst to the mixture.
-
Heat the reaction mixture at 90 °C, monitoring for completion.
-
After cooling, extract the product and purify by appropriate methods.
Reaction Workflow Diagram
Caption: Comparative synthetic routes to phthalides.
Case Study 2: Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. This compound is a valuable component in Ugi-type MCRs for the synthesis of diverse heterocyclic scaffolds.[1] A relevant point of comparison is o-phthalaldehyde (OPA), another precursor with two adjacent carbonyl functionalities.
Comparative Precursors: this compound vs. o-Phthalaldehyde
This compound's aldehyde and ester groups offer a specific reactivity pattern in MCRs, often leading to the formation of isoindolinone derivatives.[1] In contrast, o-phthalaldehyde, with its two aldehyde groups, is widely used as a fluorogenic labeling reagent for primary amines, forming highly fluorescent isoindole derivatives.[5][6] This difference in reactivity and the nature of the resulting products makes the choice of precursor highly dependent on the desired molecular scaffold.
Data Presentation: Precursor Performance in Amine Derivatization
| Precursor | Reaction Type | Key Reagents | Product Type | Key Features | Source |
| This compound | Ugi-type MCR | Amine, Isocyanide, Acid | Isoindolinone-based tetracycles | High structural diversity, potential biological activity | [1] |
| o-Phthalaldehyde (OPA) | Derivatization/Fluorogenic Labeling | Primary amine, Thiol | Fluorescent isoindole | High sensitivity, used in analytical detection | [5][6] |
Experimental Protocols
Protocol 3: One-Pot Synthesis of Quinoline-based Tetracycles using this compound
This protocol is based on a tandem three-component reaction.[1]
-
To a solution of heteroaromatic amine and this compound in a suitable solvent, add the isonitrile component.
-
Stir the reaction mixture under acidic conditions.
-
Follow with a TFA-mediated lactamization via intramolecular aminolysis of the adjacent ester.
-
Isolate and purify the resulting tetracyclic product.
Protocol 4: Derivatization of Sphingoid Bases with o-Phthalaldehyde (OPA) for HPLC Analysis
This protocol is for the precolumn labeling of amines.[5]
-
Mix the sample containing sphingoid bases with a solution of OPA and a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer.
-
Allow the reaction to proceed for a short time at room temperature.
-
Inject the resulting fluorescent derivative into an HPLC system for separation and detection.
Logical Relationship Diagram
Caption: Decision logic for precursor selection.
Conclusion: Strategic Precursor Selection
This guide has provided a comparative analysis of this compound with other relevant precursors in key synthetic applications. The choice between this compound and alternatives like 2-formylbenzoic acid or o-phthalaldehyde is not a matter of superior or inferior performance but rather a strategic decision based on the desired outcome.
-
For the synthesis of complex, chiral heterocyclic structures like phthalides with high enantioselectivity, this compound proves to be an excellent precursor, particularly in metal-catalyzed reactions.
-
When aiming for sustainable, one-pot syntheses of phthalides with a broad substrate scope, 2-formylbenzoic acid offers a compelling alternative.
-
In the context of multicomponent reactions for generating diverse molecular scaffolds for drug discovery, this compound is a powerful tool.
-
For applications requiring the sensitive detection and quantification of primary amines, o-phthalaldehyde remains the precursor of choice due to the highly fluorescent nature of its derivatives.
Ultimately, a thorough understanding of the reactivity and synthetic potential of each precursor, as outlined in this guide, will enable researchers to design more efficient and effective synthetic routes for their target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 4122-56-9 [smolecule.com]
- 5. Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study on the use of ortho-phthalaldehyde, naphthalene-2,3-dicarboxaldehyde and anthracene-2,3-dicarboxaldehyde reagents for alpha-amino acids followed by the enantiomer separation of the formed isoindolin-1-one derivatives using quinine-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reaction Maze: A Guide to Kinetic vs. Thermodynamic Control
For researchers, scientists, and drug development professionals, understanding the subtle yet powerful influence of kinetic and thermodynamic control is fundamental to manipulating chemical reactions and achieving desired outcomes. This guide provides an in-depth analysis of these competing principles, offering objective comparisons, supporting experimental data, and actionable protocols to harness their potential in your work.
In the landscape of chemical synthesis, a reaction's journey from reactants to products is not always a straight path. When multiple products are possible, the final distribution is often governed by a delicate interplay between the speed of formation (kinetics) and the ultimate stability of the products (thermodynamics).[1][2] Under kinetic control, the dominant product is the one that forms the fastest, possessing the lowest activation energy.[1] Conversely, under thermodynamic control, the most stable product, with the lowest Gibbs free energy, prevails.[1] The ability to selectively favor one pathway over the other is a cornerstone of efficient chemical synthesis and rational drug design.
The Decisive Factors: Unpacking Kinetic and Thermodynamic Control
The choice between kinetic and thermodynamic control is not arbitrary; it is dictated by the reaction conditions.[3][4] Key parameters such as temperature, reaction time, and the nature of the reagents play a pivotal role in determining the product landscape.[1]
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction (lowest activation energy)[1] | Stability of product (lowest Gibbs free energy)[1] |
| Dominant Product | The product that forms fastest[1] | The most stable product[1] |
| Reaction Conditions | Low temperature, short reaction time, strong/bulky non-equilibrating reagents[1][5] | High temperature, long reaction time, equilibrating conditions[1][3][6] |
| Reversibility | Often under irreversible or pseudo-irreversible conditions | Reversible reaction conditions are essential[3][7] |
A critical requirement for thermodynamic control is the reversibility of the reaction, allowing the initially formed kinetic product to revert to the starting materials and eventually form the more stable thermodynamic product.[3]
Visualizing the Pathways: Reaction Coordinate Diagrams
The competition between kinetic and thermodynamic control can be effectively visualized using reaction coordinate diagrams. These diagrams illustrate the energy changes that occur as reactants are converted into products.
Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control.
In this diagram, the kinetic product has a lower activation energy (Ea), meaning it is formed more quickly.[4] However, the thermodynamic product has a lower overall Gibbs free energy, making it the more stable species.[4]
Case Studies in Organic Chemistry: Theory in Practice
The principles of kinetic and thermodynamic control are not merely theoretical constructs; they have profound practical implications in organic synthesis.
Sulfonation of Naphthalene
The sulfonation of naphthalene is a classic example demonstrating the influence of temperature on product distribution.[8] At a lower temperature (80°C), the reaction is under kinetic control and yields naphthalene-1-sulfonic acid as the major product.[8][9] This is because the intermediate leading to the 1-isomer is more stable. At a higher temperature (160°C), the reaction is under thermodynamic control, and the more stable naphthalene-2-sulfonic acid is the predominant product.[8][9][10] The increased temperature allows the reaction to become reversible, favoring the formation of the sterically less hindered and more stable 2-isomer.[10][11]
| Temperature | Major Product | Control Type |
| 80°C | 1-Naphthalenesulfonic acid | Kinetic[8][9] |
| 160°C | 2-Naphthalenesulfonic acid | Thermodynamic[8][9] |
Enolate Formation from an Unsymmetrical Ketone
In the deprotonation of an unsymmetrical ketone, the choice of base and temperature can selectively generate either the kinetic or thermodynamic enolate.[12]
-
Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78°C) favors the formation of the kinetic enolate.[5][13] The bulky base preferentially removes the more accessible proton from the less substituted α-carbon.
-
Thermodynamic Control: Employing a smaller, strong base like sodium hydride at higher temperatures allows for equilibration, leading to the formation of the more stable, more substituted thermodynamic enolate.[5]
Caption: Conditions for selective enolate formation.
Diels-Alder Reaction
The Diels-Alder reaction between cyclopentadiene and maleic anhydride provides another excellent illustration. At room temperature, the reaction is under kinetic control, favoring the formation of the less stable endo isomer.[3] This preference is attributed to favorable orbital overlap in the transition state.[3] However, at higher temperatures, the reaction becomes reversible, and the more stable exo isomer, which experiences less steric hindrance, becomes the major product under thermodynamic control.[3][14]
Experimental Protocols for Distinguishing Control Regimes
Determining whether a reaction is under kinetic or thermodynamic control requires careful experimental design and analysis.
General Workflow for Product Ratio Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 6. Unit 9.3 - Thermodynamic and Kinetic Control (Notes & Practice Questions) - AP® Chemistry [examples.com]
- 7. brainly.in [brainly.in]
- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 9. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 10. askfilo.com [askfilo.com]
- 11. quora.com [quora.com]
- 12. fiveable.me [fiveable.me]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Navigating the Nuances of Methyl 2-formylbenzoate: A Guide to Safe and Effective Handling
For the modern researcher, mastery over one's materials is the cornerstone of innovation. Methyl 2-formylbenzoate, a key building block in the synthesis of a diverse array of pharmaceutical and specialty chemical entities, is a prime example of a reagent that demands both respect and a nuanced understanding of its properties. This guide moves beyond the mere recitation of safety data, offering a deep dive into the practical realities of handling this versatile aromatic aldehyde. We will explore the causality behind procedural choices, ensuring that every step taken in the laboratory is not only safe but also scientifically sound.
Understanding the Inherent Risks of this compound
This compound presents a multi-faceted hazard profile that necessitates a comprehensive approach to personal protection. It is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction.[1] Furthermore, it is considered harmful if swallowed or inhaled.[2][3] A critical and often overlooked characteristic is its moisture sensitivity, which can impact its reactivity and stability.[2] Understanding these intrinsic properties is the first step in developing a robust safety protocol.
Personal Protective Equipment (PPE): A Task-Specific Approach
A one-size-fits-all approach to PPE is a fallacy in a dynamic research environment. The selection of appropriate protective gear must be tailored to the specific procedure being undertaken. The following table outlines the recommended PPE for various common laboratory operations involving this compound.
| Laboratory Operation | Minimum PPE Requirement | Enhanced Precautions (for larger quantities or higher risk) |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields, nitrile gloves, lab coat. | Chemical splash goggles, double-gloving (nitrile), respiratory protection (N95 or higher). |
| Dissolution and Solution Preparation | Chemical splash goggles, nitrile gloves, lab coat. | Face shield over goggles, chemical-resistant apron over lab coat. |
| Performing a Reaction | Chemical splash goggles, nitrile gloves, lab coat within a certified chemical fume hood. | Face shield over goggles, chemical-resistant apron, consideration of heavier-duty gloves (e.g., neoprene over nitrile). |
| Work-up and Extraction | Chemical splash goggles, nitrile gloves, lab coat. | As per reaction conditions, with an emphasis on well-ventilated areas. |
| Spill Cleanup | Chemical splash goggles, heavy-duty nitrile or butyl rubber gloves, chemical-resistant apron or coveralls, respiratory protection. | Self-contained breathing apparatus (SCBA) for large or poorly ventilated spills. |
The "Why" Behind the Gear: A Deeper Dive into PPE Selection
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles as a minimum.[3] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring large volumes of solutions.[4]
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[4] However, for prolonged handling or in situations with a higher risk of exposure, double-gloving or the use of more robust gloves like neoprene should be considered.[5][6] Always inspect gloves for any signs of degradation before use.
-
Body Protection: A standard lab coat is essential to protect against minor splashes. For larger scale work or when there is a significant splash risk, a chemical-resistant apron provides an additional layer of protection.[7]
-
Respiratory Protection: Work with this compound should ideally be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[8][9] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][10]
Operational Blueprint: From Receipt to Reaction
A systematic workflow is crucial for minimizing risk and ensuring experimental reproducibility. The following diagram illustrates a logical progression for handling this compound in a laboratory setting.
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Procedural Guidance
Handling Moisture-Sensitive Aspects
Given that this compound is moisture-sensitive, taking precautions to handle it under dry conditions is paramount for many applications.[2]
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques.[7][11]
-
Solvent Choice: Use anhydrous solvents for dissolution and reactions to prevent unwanted side reactions or degradation of the starting material.
Spill Response and Management
Prompt and correct action in the event of a spill is critical to mitigate potential hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. For small spills of the solid, proceed with cleanup. For large spills or spills of solutions, more extensive procedures may be required.
-
Don Appropriate PPE: At a minimum, wear chemical splash goggles, double nitrile gloves, and a lab coat. For larger spills, a respirator and chemical-resistant apron are necessary.[12]
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it in a sealed, labeled container for disposal. Avoid generating dust.[2]
-
For liquid spills, cover with an inert absorbent material such as vermiculite or sand.[13]
-
Once absorbed, scoop the material into a labeled, sealed container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of this compound and any associated waste must be conducted in accordance with all local, state, and federal regulations.
-
Waste Segregation: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible waste container.
-
Neutralization (for Aldehyde Waste): In some cases, aldehyde waste can be neutralized before disposal.[5][14] Consult your institution's environmental health and safety office for approved neutralization protocols. Do not attempt neutralization without specific guidance and training.
-
Hazardous Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's designated chemical waste program.[15] Never dispose of this compound down the drain or in the regular trash.[15]
By adhering to these detailed protocols and understanding the rationale behind them, researchers can confidently and safely utilize this compound to its full potential, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. wastewise.com [wastewise.com]
- 6. oehs.ecu.edu [oehs.ecu.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Chapter 12, Chemical Hygiene Plan: Laboratory Ventilation | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. Ventilation - Lab Safety - Grand Valley State University [gvsu.edu]
- 10. agrisafe.org [agrisafe.org]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ccny.cuny.edu [ccny.cuny.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. archtechnochem.com [archtechnochem.com]
- 15. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
